beta-Damascenone
Description
Damascenone has been reported in Camellia sinensis, Malus, and other organisms with data available.
1-[2,6,6-Trimethyl-1,3-cyclohexadien-1-yl]-2-buten-1-one is a metabolite found in or produced by Saccharomyces cerevisiae.
trans-beta-damascenone is a metabolite found in or produced by Saccharomyces cerevisiae.
from Ipomoea pes-caprea; RN given refers to cpd without isomeric designation; RN 23726-93-4 refers to this compound; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIARNZEYGURDG-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1=C(C=CCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1=C(C=CCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885242 | |
| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
pale yellow to yellow liquid with a floral, fruity odour | |
| Record name | Damascenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/341/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
274.00 to 276.00 °C. @ 760.00 mm Hg | |
| Record name | beta-Damascenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 ml in 10 ml 95% alcohol (in ethanol) | |
| Record name | Damascenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/341/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.945-0.952 (20°) | |
| Record name | Damascenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/341/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
23726-93-4, 23696-85-7 | |
| Record name | β-Damascenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23726-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Damascenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023696857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-beta-Damascenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023726934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-DAMASCENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66V25TBO0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-Damascenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of β-Damascenone in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Damascenone is a C13-norisoprenoid that contributes significantly to the floral and fruity aroma of many plants, including grapes, roses, and tomatoes. Its biosynthesis is a complex process involving the oxidative cleavage of carotenoids, followed by a series of enzymatic and non-enzymatic reactions. This technical guide provides an in-depth overview of the core β-damascenone biosynthesis pathway in plants. It details the precursor molecules, key enzymes, and regulatory mechanisms. Furthermore, this guide presents quantitative data on the concentration of β-damascenone and its precursors, along with detailed experimental protocols for their analysis. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of this important metabolic process.
The Core Biosynthesis Pathway
The biosynthesis of β-damascenone originates from the C40 carotenoids, specifically neoxanthin and violaxanthin, which are produced via the methylerythritol 4-phosphate (MEP) pathway in plastids.[1] The key step in the formation of C13-norisoprenoids is the enzymatic cleavage of these carotenoids by a family of non-heme iron-dependent enzymes known as carotenoid cleavage dioxygenases (CCDs).[1][2]
The widely accepted pathway for β-damascenone formation involves the following key steps:
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Oxidative Cleavage: Carotenoid Cleavage Dioxygenase 1 (CCD1) and Carotenoid Cleavage Dioxygenase 4 (CCD4) are the primary enzymes responsible for cleaving carotenoids at the 9,10 and 9',10' positions.[3][4] In the context of β-damascenone synthesis, neoxanthin is cleaved by a CCD to yield the C13 intermediate, grasshopper ketone.
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Enzymatic Reduction: Grasshopper ketone is then believed to be enzymatically reduced to form megastigma-6,7-dien-3,5,9-triol.
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Acid-Catalyzed Rearrangement: Finally, under acidic conditions, such as those found in ripening fruit and during fermentation, megastigma-6,7-dien-3,5,9-triol undergoes a series of rearrangements to form the highly volatile and aromatic β-damascenone.
Pathway Diagram
Regulatory Mechanisms
The biosynthesis of β-damascenone is tightly regulated, particularly in fruits like grapes where its concentration significantly impacts wine aroma. Key regulatory factors include:
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Abscisic Acid (ABA): The plant hormone ABA has been shown to induce the expression of genes encoding for CCD enzymes, thereby promoting the production of β-damascenone.
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Transcription Factors: In grapes (Vitis vinifera), the transcription factor VviWRKY24 has been identified as a positive regulator of β-damascenone accumulation. VviWRKY24 directly upregulates the expression of VviNCED1 (9-cis-epoxycarotenoid dioxygenase 1), a key enzyme in ABA biosynthesis. This increase in ABA, in turn, induces the expression of VviCCD4b, leading to enhanced β-damascenone production.
Signaling Pathway Diagram
Quantitative Data
The concentrations of β-damascenone and its carotenoid precursors vary significantly depending on the plant species, cultivar, environmental conditions, and developmental stage. The following tables summarize some of the reported quantitative data.
| Plant Material | Compound | Concentration | Reference |
| Pinot noir grapes | Neoxanthin | 10 - 60 µg/kg | |
| Pinot noir grapes | Violaxanthin | 10 - 60 µg/kg | |
| Nebbiolo grapes | Neoxanthin | Variable, peaks after veraison | |
| Maria Gomes grapes (shade) | Neoxanthin | ~150 µg/kg | |
| Maria Gomes grapes (sun) | Neoxanthin | ~100 µg/kg | |
| Maria Gomes grapes (shade) | Violaxanthin | ~125 µg/kg | |
| Maria Gomes grapes (sun) | Violaxanthin | ~75 µg/kg | |
| Tinta Amarela grapes | Neoxanthin | ~150 µg/kg | |
| Tinta Amarela grapes | Violaxanthin | ~120 µg/kg | |
| Tinta Roriz grapes | Neoxanthin | ~75 µg/kg | |
| Tinta Roriz grapes | Violaxanthin | ~60 µg/kg | |
| Muscat Ottonel grapes (organic) | β-carotene | 504.9 µg/kg | |
| Muscat Ottonel grapes (conventional) | β-carotene | 593.2 µg/kg |
Table 1: Concentration of β-Damascenone Precursors in Grapes.
| Plant Material | Compound | Concentration | Reference |
| French red wines | β-Damascenone (free) | ~1 µg/L | |
| French red wines | β-Damascenone (total) | ~2 µg/L | |
| Concord grape callus | β-Damascenone precursors | Present | |
| Fermented grape musts | β-Damascenone | Increases from undetectable to several ppb |
Table 2: Concentration of β-Damascenone and its Precursors in Grapes and Wine.
Experimental Protocols
Extraction and Quantification of Carotenoids from Plant Tissues
This protocol describes a general method for the extraction and quantification of carotenoids, such as neoxanthin and violaxanthin, from plant tissues using High-Performance Liquid Chromatography (HPLC).
Workflow Diagram
Methodology
-
Sample Preparation: Weigh approximately 1-5 g of fresh plant tissue (e.g., grape berries, leaves). Freeze the sample in liquid nitrogen and grind to a fine powder using a mortar and pestle.
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Extraction:
-
Transfer the powdered sample to a centrifuge tube.
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Add 10 mL of acetone and vortex vigorously for 1 minute.
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Add 10 mL of ethyl acetate and vortex for another minute.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet twice more.
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-
Phase Separation:
-
Combine the supernatants and add 10 mL of saturated NaCl solution.
-
Vortex and then allow the phases to separate.
-
Collect the upper organic phase.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
-
Quantification by HPLC:
-
Resuspend the dried extract in a known volume of mobile phase (e.g., 1 mL of Methanol:Acetonitrile:Water).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject an aliquot (e.g., 20 µL) onto a C30 reverse-phase HPLC column.
-
Use a gradient elution program with a mobile phase consisting of solvents such as methanol, acetonitrile, and water with a small percentage of triethylamine.
-
Detect carotenoids using a photodiode array (PDA) or UV-Vis detector at approximately 450 nm.
-
Quantify the individual carotenoids by comparing their peak areas to those of authentic standards.
-
In Vitro Enzyme Assay for Carotenoid Cleavage Dioxygenase (CCD)
This protocol provides a general framework for assaying the activity of a recombinant CCD enzyme, such as VviCCD4b, in vitro.
Methodology
-
Heterologous Expression and Purification of CCD:
-
Clone the full-length cDNA of the target CCD (e.g., VviCCD4b) into an expression vector (e.g., pGEX or pET series).
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.
-
Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., GST-tag with glutathione-sepharose or His-tag with Ni-NTA resin).
-
-
Substrate Preparation:
-
Prepare a stock solution of the carotenoid substrate (e.g., neoxanthin) in a suitable organic solvent like acetone or ethanol.
-
The final concentration of the organic solvent in the reaction mixture should be kept low (typically <5%) to avoid enzyme denaturation.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
FeSO4 (e.g., 1 mM)
-
Ascorbate (e.g., 5 mM) as a reducing agent
-
Catalase (to remove hydrogen peroxide)
-
Detergent (e.g., 0.1% Triton X-100) to solubilize the hydrophobic substrate
-
-
Add the purified recombinant CCD enzyme to the reaction mixture.
-
Initiate the reaction by adding the carotenoid substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours) in the dark.
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase containing the cleavage products.
-
Analyze the products by GC-MS or LC-MS. Identify and quantify the products by comparing their retention times and mass spectra to authentic standards.
-
Gene Expression Analysis of VviNCED1 by RT-qPCR
This protocol outlines the steps for quantifying the expression level of the VviNCED1 gene in grape tissue using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), following the MIQE guidelines.
Workflow Diagram
Methodology
-
RNA Extraction and Quality Control:
-
Extract total RNA from grape tissue using a commercial kit or a standard CTAB-based protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and integrity using gel electrophoresis (checking for intact ribosomal RNA bands) and spectrophotometry (A260/A280 ratio of ~2.0).
-
Quantify the RNA concentration using a spectrophotometer or a fluorometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers or random hexamers.
-
-
qPCR:
-
Primer Design: Design or use validated primers for VviNCED1 and a stable reference gene (e.g., Actin or Ubiquitin).
-
VviNCED1 Forward Primer: 5'-CACACGCCGCCCTATACTTC-3'
-
VviNCED1 Reverse Primer: 5'-CACCATACCTCTGCTCTCCA-3'
-
-
Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL:
-
10 µL 2x SYBR Green Master Mix
-
1 µL of each primer (10 µM)
-
2 µL of diluted cDNA (e.g., 10-50 ng)
-
Nuclease-free water to 20 µL
-
-
Thermocycling Conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target gene (VviNCED1) and the reference gene.
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Calculate the relative gene expression using the 2-ΔΔCt method.
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Conclusion
The biosynthesis of β-damascenone is a multifaceted process that is integral to the aroma profile of numerous plants. This guide has provided a detailed overview of the core biosynthetic pathway, from carotenoid precursors to the final volatile compound, and has highlighted the key enzymatic and regulatory steps involved. The quantitative data presented underscore the variability in the concentration of β-damascenone and its precursors, which is influenced by genetic and environmental factors. The experimental protocols provided offer a practical framework for researchers to investigate this pathway further. A deeper understanding of β-damascenone biosynthesis holds significant potential for applications in agriculture, food science, and the fragrance industry, enabling the targeted modulation of this important aroma compound.
References
The Genesis of a Potent Aroma: A Technical Guide to the Carotenoid Degradation Pathway of β-Damascenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the intricate mechanisms underlying the formation of β-damascenone, a C13-norisoprenoid of significant interest due to its extremely low odor threshold and its contribution to the desirable floral and fruity aromas in a variety of natural products, including grapes, roses, and tea. Understanding the degradation of carotenoids to yield this potent volatile compound is crucial for applications in the food, beverage, and pharmaceutical industries. This document details the enzymatic and chemical transformations, presents quantitative data, outlines key experimental protocols, and visualizes the involved pathways.
The Core Mechanism: From Carotenoid Precursor to Aroma Compound
The biosynthesis of β-damascenone is a multi-step process that commences with the oxidative cleavage of specific carotenoid precursors, primarily the xanthophyll neoxanthin . This degradation can proceed through both enzymatic and non-enzymatic routes, often in succession.
Enzymatic Cleavage: The Role of Carotenoid Cleavage Dioxygenases (CCDs)
The initial and pivotal step in the formation of β-damascenone precursors is the enzymatic cleavage of neoxanthin by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) . Specifically, members of the CCD1 and CCD4 subfamilies have been identified as key players.[1][2] These enzymes catalyze the oxidative cleavage of the polyene chain of carotenoids at the C9-C10 and C9'-C10' double bonds.[3][4]
The cleavage of neoxanthin by CCD1 or CCD4 at the 9,10 position yields a C13 intermediate known as grasshopper ketone .[5] This enzymatic reaction is a critical control point in the biosynthesis of β-damascenone and is subject to regulation by various factors, including the expression of CCD genes.
Non-Enzymatic Transformation: Acid-Catalyzed and Thermal Degradation
Following the initial enzymatic cleavage, the resulting intermediates, including grasshopper ketone, undergo a series of non-enzymatic rearrangements to form β-damascenone. These transformations are primarily driven by acidic conditions and/or thermal stress.
Under acidic conditions, such as those found in wine and fruit juices, grasshopper ketone can be enzymatically reduced to megastigma-6,7-dien-3,5,9-triol, which then undergoes acid-catalyzed conversion to β-damascenone. The proposed mechanism involves protonation of the hydroxyl groups, followed by dehydration and rearrangement of the carbon skeleton to form the characteristic cyclohexadienyl ring and the butenone side chain of β-damascenone.
Thermal degradation, particularly during the processing of foods and beverages, can also significantly contribute to the formation of β-damascenone from its precursors. This process often occurs in conjunction with acid-catalyzed reactions.
Quantitative Data on β-Damascenone and its Precursors
The concentration of β-damascenone in natural products is typically very low, yet its potent aroma makes it a significant contributor to the overall flavor profile. The following table summarizes representative quantitative data for β-damascenone and its primary precursor, neoxanthin, in various sources.
| Product/Source | Analyte | Concentration Range | Reference(s) |
| Grapes (Vitis vinifera) | β-Damascenone | 0.03 - 10.3 µg/L (in resulting wine) | |
| Grapes (Cabernet Sauvignon) | β-Damascenone Precursors | Multiple precursors with varying polarities identified | |
| Wine (Red) | Free β-Damascenone | ~1 µg/L | |
| Wine (Red) | Total β-Damascenone (Free + Precursors) | ~2 µg/L | |
| Beer (Fresh) | β-Damascenone | 6 - 25 ng/g | |
| Beer (Aged) | β-Damascenone | Up to 210 ng/g | |
| Orange Juice (Raw) | β-Damascenone | 0.15 µg/L | |
| Orange Juice (Heated) | β-Damascenone | 0.3 µg/L | |
| Tomato (Ripe Fruit) | Neoxanthin | ~5-10 mg/kg fresh weight | |
| Watermelon (Red-fleshed) | Neoxanthin | ~1-3 mg/kg fresh weight |
Experimental Protocols
In Vitro Assay for Carotenoid Cleavage Dioxygenase (CCD) Activity
This protocol outlines a method for determining the activity of recombinant CCD enzymes on the neoxanthin substrate.
1. Reagents and Materials:
-
Recombinant CCD1 or CCD4 enzyme
-
Neoxanthin standard
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM FeSO₄, 2 mM L-ascorbic acid
-
Triton X-100 (10% w/v solution)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
GC-MS system
2. Procedure:
-
Prepare a stock solution of neoxanthin in a minimal amount of acetone.
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
A final concentration of 1% (v/v) Triton X-100 to solubilize the carotenoid substrate.
-
Neoxanthin substrate (final concentration of 10-50 µM).
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the recombinant CCD enzyme (e.g., 1-5 µg).
-
Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex vigorously to extract the products.
-
Centrifuge to separate the phases.
-
Collect the upper organic phase and dry it over anhydrous sodium sulfate.
-
Analyze the extracted products by GC-MS for the identification and quantification of grasshopper ketone and other cleavage products.
Quantification of β-Damascenone in Wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a widely used method for the sensitive quantification of β-damascenone in a complex matrix like wine.
1. Materials and Equipment:
-
HS-SPME autosampler
-
GC-MS system
-
SPME fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Wine sample
-
Sodium chloride (NaCl)
-
Internal standard (e.g., β-damascenone-d₄)
2. Procedure:
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard.
-
Add NaCl to the vial (e.g., 2-3 g) to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Seal the vial tightly.
-
Place the vial in the HS-SPME autosampler.
-
Incubate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation to allow for equilibration between the sample and the headspace.
-
Expose the SPME fiber to the headspace for a set extraction time (e.g., 30-60 minutes).
-
Retract the fiber and inject it into the GC inlet for thermal desorption of the analytes.
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
GC Column: e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for target ions of β-damascenone (e.g., m/z 69, 121, 190) and the internal standard for enhanced sensitivity and selectivity.
-
Visualizing the Pathways and Workflows
Signaling and Degradation Pathway
Caption: Regulatory and degradation pathway of β-damascenone formation.
Experimental Workflow for β-Damascenone Quantification
Caption: HS-SPME-GC-MS experimental workflow.
References
The Enigmatic Aroma of Roses and Ripe Fruit: A Technical Guide to the Natural Sources and Occurrence of Beta-Damascenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-damascenone is a potent C13-norisoprenoid that contributes significantly to the characteristic aroma of a wide variety of natural products, including roses, grapes, and various fruits. Despite its typically low concentrations, its exceptionally low odor threshold makes it a key impact compound in the flavor and fragrance industry. This technical guide provides an in-depth exploration of the natural sources, occurrence, and biosynthesis of this compound, intended for researchers, scientists, and professionals in drug development and related fields.
Natural Occurrence and Quantitative Data
This compound is biosynthesized in numerous plant species and is a key contributor to the aromatic profile of many fruits, flowers, and processed beverages. Its presence has been identified in a diverse range of botanical sources.[1][2]
Quantitative Occurrence of this compound in Various Natural Sources
The concentration of this compound can vary significantly depending on the specific cultivar, ripeness, processing, and aging conditions. Below is a summary of reported concentrations in various matrices.
| Natural Source | Concentration Range | Reference(s) |
| Beverages | ||
| Red Wine (Merlot, Cabernet Sauvignon, Cabernet Franc) | Free: Not specified; Hydrolytically liberated from precursors in grapes predicts wine levels after one year. | [3] |
| Beer (Fresh) | 6 ng/g - 25 ng/g | [4][5] |
| Beer (Aged, 5 days at 40°C) | Up to 210 ng/g | |
| Wort | ~450 ng/g | |
| Kentucky Bourbon | Identified as a primary odorant | |
| Roasted Coffee (Powder and Brew) | Data available via stable isotope dilution assay | |
| Black Tea | Data available via stable isotope dilution assay | |
| Fruits | ||
| Grapes (Vitis vinifera) | Typically the most abundant norisoprenoid | |
| Apples | Detected | |
| Apricots | Detected | |
| Cherries | Detected | |
| Damsons | Detected | |
| Nectarines | Detected | |
| Peaches | Detected | |
| Passion Fruit | Detected | |
| Starfruit | Detected | |
| Elderberries | Detected | |
| Tomatoes | Detected | |
| Other Sources | ||
| Rose Oil (Rosa damascena) | ~0.14% of oil, but a major contributor to aroma | |
| Honey | Data available via stable isotope dilution assay | |
| Tobacco | Detected |
Biosynthesis of this compound
This compound is not directly synthesized by plants in its final form but is rather a degradation product of carotenoids, primarily neoxanthin. The biosynthetic pathway involves a series of enzymatic and non-enzymatic reactions.
The initial step in the biosynthesis of C13-norisoprenoids is the oxidative cleavage of carotenoids by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). Specifically, the 9,10 (9',10') double bond of neoxanthin is cleaved to yield a C13 intermediate known as grasshopper ketone. This intermediate then undergoes a series of enzymatic reductions and acid-catalyzed rearrangements to form this compound. The acidic conditions present in many fruits and during fermentation and aging of beverages can facilitate the final conversion of non-volatile precursors into the highly aromatic this compound.
Experimental Protocols for Analysis
The quantification of this compound in complex matrices requires sensitive and selective analytical techniques due to its low concentration and the presence of interfering compounds. The most common and robust methods are based on gas chromatography-mass spectrometry (GC-MS).
Stable Isotope Dilution Assay (SIDA)
This is the gold standard for accurate quantification of trace-level aroma compounds.
Methodology:
-
Internal Standard: A known amount of a stable isotope-labeled analog of this compound (e.g., [²H]-β-damascenone) is added to the sample at the beginning of the extraction process.
-
Extraction:
-
Liquid Samples (e.g., Wine, Beer): Liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether-hexane mixture) is performed. Alternatively, solid-phase extraction (SPE) using a C18 cartridge can be used to isolate and concentrate the analytes.
-
Solid Samples (e.g., Grapes, Plant Tissue): The sample is first homogenized and then subjected to solvent extraction.
-
-
Purification (Optional): The crude extract may be purified using column chromatography on silica gel to remove interfering matrix components.
-
GC-MS Analysis: The final extract is analyzed by gas chromatography coupled with mass spectrometry. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of both the native this compound and the labeled internal standard.
-
Quantification: The concentration of this compound in the original sample is calculated based on the ratio of the peak areas of the native compound and the internal standard.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, rapid, and sensitive technique for the analysis of volatile and semi-volatile compounds.
Methodology:
-
Sample Preparation: A known amount of the sample (liquid or solid) is placed in a sealed vial. For solid samples, a liquid phase (e.g., water or brine) may be added. An internal standard can also be added.
-
Extraction: The vial is heated and agitated to promote the release of volatile compounds into the headspace. A solid-phase microextraction fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.
-
Desorption and GC-MS Analysis: The fiber is then retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed and transferred to the GC column for separation. The separated compounds are then detected and identified by a mass spectrometer.
-
Quantification: Quantification can be performed using an external calibration curve or by the method of standard additions.
Conclusion
This compound is a vital aroma compound with a widespread occurrence in nature. Its formation through the degradation of carotenoids highlights the intricate biochemical pathways that contribute to the sensory properties of fruits, flowers, and their derived products. The analytical methodologies detailed herein provide robust frameworks for the accurate quantification of this potent odorant, enabling further research into its biosynthesis, sensory impact, and potential applications in various scientific and industrial fields. A thorough understanding of the natural sources and formation of this compound is crucial for quality control in the food and beverage industries, as well as for the development of novel flavors and fragrances.
References
- 1. Damascenone - Wikipedia [en.wikipedia.org]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. Quantitative determination of free and hydrolytically liberated this compound in red grapes and wines using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of β-Damascenone in the Olfactory Profile of Rose Oil: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of beta-damascenone, a key volatile compound that, despite its low concentration, plays a paramount role in defining the characteristic fragrance of rose oil. This document is intended for researchers, scientists, and professionals in the fields of fragrance chemistry, analytical chemistry, and drug development. It consolidates quantitative data, details experimental protocols for analysis, and visualizes complex pathways and workflows to facilitate a comprehensive understanding of this compound's contribution to the aroma of rose oil.
Introduction: The Enigmatic Aroma of Rose Oil
Rose oil, primarily derived from Rosa damascena, is a highly complex mixture of over 275 identified compounds.[1][2] While major components like citronellol, geraniol, and nerol constitute a significant percentage of the oil, they are not the primary drivers of its quintessential aroma.[3][4] The characteristic and highly valued fragrance of rose oil is largely attributed to a group of minor constituents known as rose ketones, with this compound being a principal contributor.[5] This C13-norisoprenoid, a degradation product of carotenoids, possesses an exceptionally low odor threshold, allowing it to exert a significant influence on the overall scent profile even at trace concentrations. Its aroma is described as a complex fusion of rosy, fruity, woody, and even tobacco-like notes.
Chemical and Physical Properties of β-Damascenone
This compound, with the IUPAC name (E)-1-(2,6,6-trimethyl-1,cyclohexa-1,3-dienyl)but-2-en-1-one, is a pale yellow liquid with a distinct floral and fruity odor. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (E)-1-(2,6,6-trimethyl-1,cyclohexa-1,3-dienyl)but-2-en-1-one | |
| Molecular Formula | C₁₃H₁₈O | |
| Molar Mass | 190.286 g·mol⁻¹ | |
| Appearance | Pale yellow liquid | |
| Boiling Point | 116 °C at 13 Torr | |
| Density | 0.945-0.952 g/mL | |
| Solubility | Soluble in ethanol | |
| CAS Number | 23726-93-4 |
Table 1: Chemical and Physical Properties of β-Damascenone
Quantitative Contribution to Rose Oil Fragrance
The importance of a volatile compound to an overall aroma is not solely dependent on its concentration but is more accurately represented by its "odor unit," which is the ratio of its concentration to its odor threshold. This compound's remarkably low odor threshold makes it a dominant contributor to the fragrance of rose oil, despite its low concentration.
| Compound | % in Rose Oil | Odor Threshold (ppb) | Odor Units (x10³) | Relative % of Odor Units |
| (-)-Citronellol | 38 | 40 | 9500 | 4.3 |
| Geraniol | 14 | 75 | 1860 | 0.8 |
| Nerol | 7 | 300 | 233 | 0.1 |
| Phenylethanol | 2.8 | 750 | 37 | 0.016 |
| β-Damascenone | 0.14 | 0.009 | 156000 | 70.0 |
| β-Ionone | 0.03 | 0.007 | 42860 | 19.2 |
| (-)-Rose oxide | 0.46 | 0.5 | 9200 | 4.1 |
Table 2: Contribution of Key Volatile Compounds to Bulgarian Rose Oil Aroma
As illustrated in Table 2, this compound contributes to 70% of the relative odor units of Bulgarian rose oil, highlighting its critical role in the perceived fragrance.
Biosynthesis of β-Damascenone
This compound is a C13-norisoprenoid derived from the enzymatic degradation of carotenoids, such as β-carotene, neoxanthin, and zeaxanthin, which have been identified in rose flowers. The biosynthesis is a multi-step process that begins with the cleavage of these carotenoids. While the exact enzymatic pathways are still under investigation, a plausible route involves the degradation of neoxanthin. One of the identified progenitors of β-damascenone in Rosa damascena is 9-O-β-D-glucopyranosyl-3-hydroxy-7,8-didehydro-β-ionol.
Caption: Proposed biosynthetic pathway of β-damascenone from carotenoids.
Experimental Protocols for Analysis
The accurate quantification of this compound in the complex matrix of rose oil presents an analytical challenge due to its low concentration and the presence of interfering compounds. Gas chromatography coupled with mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) are the preferred methods for its analysis.
A typical sample preparation protocol for the analysis of this compound in rose oil involves the following steps:
-
Dilution: A Bulgarian rose oil sample (containing approximately 100 ppm of β-damascenone) is diluted in a suitable solvent, such as chloroform (e.g., 0.1% v/v).
-
Standard Preparation: A standard solution of pure β-damascenone in the same solvent (e.g., 0.1 ppm) is prepared for instrument calibration and optimization.
-
Injection: A small volume (e.g., 1 µL) of the diluted sample or standard is injected into the GC system.
GC-MS is a widely used technique for the separation and identification of volatile compounds in essential oils.
-
Column: A non-polar or semi-polar capillary column is typically used, for instance, an arylene modified 5% phenyl/95% methyl polysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A temperature gradient is employed to separate the various components of the rose oil. A typical program starts at a low temperature (e.g., 50°C for 1 min) and ramps up to a higher temperature (e.g., 305°C at a rate of 15°C/min).
-
Injector: A split/splitless injector is used, often with a temperature program to ensure efficient vaporization of the sample (e.g., starting at 30°C and ramping to 250°C).
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of β-damascenone shows characteristic fragment ions, although some of these (e.g., m/z 69, 121) are common to other terpenes. More specific but less abundant ions include m/z 190 (molecular ion) and 175.
Due to the complexity of the rose oil matrix and the low concentration of this compound, GC-MS/MS offers enhanced selectivity and sensitivity.
-
Instrumentation: A triple quadrupole mass spectrometer is commonly used.
-
Mode of Operation: Multiple Reaction Monitoring (MRM) is employed. The molecular ion of β-damascenone (m/z 190) is selected as the parent ion in the first quadrupole. This parent ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process significantly reduces background noise and improves the signal-to-noise ratio.
-
Advantages: GC-MS/MS provides a much more accurate and reliable quantification of β-damascenone in rose oil compared to GC-MS by effectively eliminating matrix interference.
Caption: General experimental workflow for the analysis of β-damascenone in rose oil.
Sensory Perception and Olfactory Signaling
The perception of this compound's complex aroma is a result of its interaction with olfactory receptors in the nasal cavity. While the specific olfactory receptors that bind to this compound have not been fully elucidated, the general mechanism of odor perception involves the activation of a cascade of signaling events within olfactory sensory neurons.
Caption: Simplified diagram of the olfactory signal transduction cascade.
This signaling cascade ultimately leads to the transmission of an electrical signal to the olfactory bulb in the brain, where the information is processed, leading to the perception of the distinct aroma of this compound. Studies have also suggested that this compound can act as an aroma enhancer, potentially modulating the perception of other volatile compounds in a mixture like wine, although its direct impact can be matrix-dependent.
Conclusion
This compound stands out as a critical component in defining the alluring fragrance of rose oil. Its extremely low odor threshold allows it to dominate the olfactory profile despite its minute concentration. The biosynthesis of this potent odorant from carotenoid precursors and its subsequent release during processes like distillation underscore the complex chemistry of natural fragrances. Advanced analytical techniques such as GC-MS/MS are essential for the accurate quantification of this compound, which is a key marker for the quality and authenticity of rose oil. A deeper understanding of its sensory perception and the underlying signaling pathways will continue to be a significant area of research, with implications for the fragrance industry and our broader comprehension of olfaction.
References
The Sensory World of Beta-Damascenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sensory perception and odor threshold of beta-damascenone, a C13-norisoprenoid of significant interest in the flavor, fragrance, and pharmaceutical industries. This document details the quantitative sensory data, experimental protocols for its evaluation, and the underlying physiological mechanisms of its perception.
Sensory Perception of this compound
This compound is a potent aroma compound characterized by a complex and desirable odor profile. Its sensory perception is often described with a variety of fruity and floral notes. Despite its typically low concentrations in natural products and formulations, its exceptionally low odor threshold makes it a significant contributor to the overall aroma profile.
Sensory Descriptors
The perceived aroma of this compound is multifaceted, with the following descriptors being commonly reported in the literature:
-
Fruity: Cooked apple, baked apple, red berry, dark berry, and tropical fruit nuances are frequently associated with this compound.
-
Floral: A distinct rose-like and general floral character is a hallmark of its scent profile.
-
Sweet and Honey-like: Descriptions often include notes of honey and a general sweetness.
-
Other: In some contexts, descriptors such as "tea" and "stewed fruit" have also been used.
The perception of these characteristics can be significantly influenced by the matrix in which this compound is present, as well as by synergistic or antagonistic interactions with other volatile compounds.
Role as an Aroma Enhancer
Beyond its direct contribution to aroma, this compound is recognized for its role as an aroma enhancer. It has been shown to increase the perceived intensity of other fruity and floral notes in a mixture, even at concentrations below its own detection threshold. This property makes it a valuable compound for modulating and enhancing the overall sensory experience of a product.
Quantitative Data: Odor Threshold of this compound
The odor threshold of a compound is the minimum concentration that can be detected by the human olfactory system. For this compound, this threshold is remarkably low, though it varies significantly depending on the medium in which it is evaluated.
| Matrix | Odor Threshold (µg/L) | Reference(s) |
| Water | 0.002 - 0.007 | [1] |
| Hydroalcoholic Solution (10-12% ethanol) | 0.05 | [1] |
| Red Wine | 4 - 7 | [2] |
| White Wine | Not explicitly stated, but concentrations are typically higher than in red wine |
Table 1: Odor Detection Thresholds of this compound in Various Matrices.
Experimental Protocols
The determination of the sensory properties of this compound relies on a suite of specialized analytical and sensory evaluation techniques. The following sections detail the methodologies for key experiments.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex volatile mixture. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3]
Methodology:
-
Sample Preparation: Volatile compounds from the sample matrix (e.g., wine, fruit extract) are extracted using methods such as liquid-liquid extraction, solid-phase microextraction (SPME), or solvent-assisted flavor evaporation (SAFE).
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other stream is directed to an olfactometry port.
-
Olfactory Detection: A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and sensory descriptors of any detected odors. The port is humidified to prevent nasal dryness.
-
Data Analysis: The olfactometric data is aligned with the chromatogram from the chemical detector to correlate specific chemical compounds with their perceived aromas. Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the relative odor potency of the compounds.
Odor Threshold Determination: Ascending Forced-Choice Method (ASTM E679)
The odor threshold is determined using a standardized sensory panel methodology, such as the ASTM E679 standard practice, which employs a forced-choice ascending concentration series.[4]
Methodology:
-
Panelist Selection and Training: A panel of assessors is selected based on their sensory acuity and trained to recognize the specific odorant being tested.
-
Sample Preparation: A series of solutions of this compound in the desired matrix (e.g., water, deodorized wine) are prepared in ascending concentrations, typically in a geometric progression (e.g., a factor of 2 or 3).
-
Presentation: In each trial, the panelist is presented with a set of three samples (a triangle test), where two are blanks (the matrix alone) and one contains the odorant at a specific concentration. The order of presentation of the samples within the set is randomized.
-
Forced-Choice Task: The panelist is required to identify the sample that is different from the other two, even if they are not certain.
-
Ascending Concentration Series: The test begins with a concentration below the expected threshold and proceeds to higher concentrations.
-
Threshold Calculation: The individual threshold is typically defined as the geometric mean of the last concentration at which the panelist could not correctly identify the odorant and the first concentration at which they could. The group threshold is then calculated as the geometric mean of the individual thresholds.
Triangle Test
The triangle test is a discrimination test used to determine if a sensory difference exists between two samples.
Methodology:
-
Sample Preparation: Two products (e.g., a control and a test sample containing added this compound) are prepared.
-
Presentation: Panelists are presented with three coded samples. Two of the samples are identical (either both control or both test), and one is different. The order of presentation is randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Evaluation: Panelists are asked to identify the "odd" or "different" sample.
-
Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third). Statistical analysis (e.g., using a chi-square test or binomial distribution) is used to determine if there is a significant difference between the two products.
Descriptive Analysis
Descriptive analysis provides a detailed quantitative description of the sensory attributes of a product.
Methodology:
-
Panelist Training: A highly trained panel of assessors is used. The panel develops a consensus vocabulary of sensory descriptors relevant to the product being tested. They are trained to identify and quantify the intensity of each attribute using a standardized scale (e.g., a 15-cm line scale).
-
Sample Evaluation: Samples are presented to the panelists in a controlled and randomized order. Panelists independently rate the intensity of each sensory attribute for each sample.
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the products. The results are often visualized using spider or radar plots.
Olfactory Signaling Pathway
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).
While the specific human olfactory receptor(s) that bind to this compound have not been definitively identified, the general mechanism of olfactory signal transduction is well-established. Some studies suggest that related compounds, such as beta-ionone, can act as antagonists for certain ORs, indicating a direct interaction at the receptor level.
The binding of an odorant molecule like this compound to its specific OR(s) is thought to trigger a conformational change in the receptor, initiating an intracellular signaling cascade. This cascade typically involves the activation of a G-protein (specifically, the G-olf protein in olfactory neurons), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca2+ and Na+). This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for further processing and the ultimate perception of smell.
Mandatory Visualizations
Caption: General Olfactory Signaling Pathway for an Odorant.
Caption: Workflow for Odor Threshold Determination (ASTM E679).
References
Beta-Damascenone: A Technical Guide to a Potent C13-Norisoprenoid Aroma Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-damascenone is a C13-norisoprenoid, a class of aromatic compounds derived from the degradation of carotenoids.[1][2] Despite its often low concentrations, this compound is a significant contributor to the scent of a variety of natural products, including roses, grapes, and tea.[2][3][4] Its potent and complex aroma profile, often described as fruity, floral, and honey-like, makes it a highly valued compound in the flavor and fragrance industries. Beyond its sensory properties, recent studies have suggested potential biological activities for this compound, including anti-inflammatory and cancer-preventive effects, sparking interest in the scientific and drug development communities. This guide provides an in-depth technical overview of this compound, covering its biosynthesis, chemical properties, analytical methodologies, and sensory characteristics.
Chemical Properties and Occurrence
This compound is a member of the rose ketones family, which also includes damascones and ionones. It is a pale yellow liquid with a powerful and pleasant floral, fruity odor.
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (E)-1-(2,6,6-trimethyl-1-cyclohexa-1,3-dienyl)but-2-en-1-one | |
| Molecular Formula | C13H18O | |
| Molar Mass | 190.28 g/mol | |
| Appearance | Pale yellow to yellow liquid | |
| Density | 0.945-0.952 g/mL (at 20°C) | |
| Boiling Point | 116-118 °C (at 13 Torr) | |
| Solubility | Soluble in 95% ethanol | |
| Refractive Index | 1.508-1.514 (at 20°C) | |
| Vapor Pressure | 0.0052 mmHg (at 25°C) | |
| Log P | 3.4 |
Occurrence and Concentration of this compound in Various Sources
| Source | Concentration Range | Reference(s) |
| Red Wine | 1-2 µg/L | |
| White Wine | 5-10 µg/L | |
| Orange Juice (reconstituted from concentrate) | 0.221-0.690 µg/L | |
| Beer (fresh) | 6-25 ng/g | |
| Beer (aged) | up to 210 ng/g | |
| Rose Oil | ~0.05% |
Biosynthesis of this compound
This compound is not typically present in high concentrations in living plant tissues but is formed from non-volatile precursors during processing, fermentation, or aging. The primary precursors are C40 carotenoids, particularly neoxanthin. The biosynthesis involves a series of enzymatic and acid-catalyzed reactions.
The generally accepted pathway begins with the enzymatic cleavage of neoxanthin by a carotenoid cleavage dioxygenase (CCD) to yield a C13 intermediate known as grasshopper ketone. This ketone then undergoes enzymatic reduction to an allenic triol. Subsequent acid-catalyzed dehydration and rearrangement of these precursors lead to the formation of this compound.
Figure 1. Biosynthetic pathway of this compound from neoxanthin.
Experimental Protocols
Extraction and Quantification of this compound by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the quantification of this compound in complex matrices. Due to its low concentration, a pre-concentration step is usually required.
1. Sample Preparation and Extraction:
-
Solid Samples (e.g., fruit, tea leaves): Homogenize the sample. Perform solvent extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). For plant tissues, enzymatic hydrolysis may be employed to release bound forms of this compound.
-
Liquid Samples (e.g., wine, juice): Solid-phase extraction (SPE) with C18 cartridges is a common method for extracting and concentrating this compound from liquid matrices. Alternatively, headspace solid-phase microextraction (HS-SPME) can be used for volatile analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. A typical program might start at 40-50°C and ramp up to 250-300°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Acquisition Mode: For quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound (e.g., m/z 69, 91, 121, 190). For identification, a full scan mode is used.
-
-
Quantification: An internal standard (e.g., a deuterated analog of this compound) is added to the sample before extraction to correct for matrix effects and variations in extraction efficiency. A calibration curve is generated using standards of known concentrations.
Figure 2. General experimental workflow for GC-MS analysis of this compound.
Sensory Analysis
Sensory analysis is crucial for understanding the impact of this compound on the aroma profile of a product.
1. Sensory Panel: A trained sensory panel is required for descriptive analysis. Panelists should be screened for their ability to detect and describe different aromas.
2. Methodology:
-
Triangle Test: This method is used to determine if a sensory difference exists between two samples (e.g., a control wine and a wine spiked with this compound).
-
Descriptive Analysis: Panelists rate the intensity of specific aroma descriptors (e.g., fruity, floral, cooked apple) on a scale. This provides a detailed aroma profile.
-
Odor Threshold Determination: The detection and recognition thresholds of this compound are determined in a specific matrix (e.g., water, model wine) by presenting a series of samples with increasing concentrations to the panelists.
Sensory Thresholds of this compound
| Matrix | Threshold Concentration | Reference(s) |
| Water | 0.002 µg/L | |
| Hydroalcoholic Solution (10-12% ethanol) | 0.05 µg/L | |
| Red Wine | >50 µg/L (over 1000-fold higher than in hydroalcoholic solution) |
Biological Activity and Potential Applications
Recent research has highlighted the potential biological activities of this compound, extending its relevance beyond the flavor and fragrance industries. Studies have indicated that this compound may possess anti-inflammatory and cancer-preventive properties. It has been shown to inhibit the NF-κB signaling pathway and induce phase 2 detoxifying enzymes, suggesting a role in cellular defense mechanisms. These findings open up new avenues for research into the potential health benefits of foods and beverages rich in this compound and its precursors, and may be of interest to professionals in drug development.
Conclusion
This compound is a powerful C13-norisoprenoid aroma compound with a significant impact on the sensory properties of a wide range of natural products. Its formation through the degradation of carotenoids is a complex process involving both enzymatic and chemical transformations. Accurate quantification of this compound requires sensitive analytical techniques such as GC-MS, while its sensory contribution is best understood through trained panel analysis. The emerging evidence of its biological activities further underscores the importance of this multifaceted molecule, making it a compound of great interest to researchers across various scientific disciplines.
References
- 1. The Potential Effect of β-Ionone and β-Damascenone on Sensory Perception of Pinot Noir Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Damascenone - Wikipedia [en.wikipedia.org]
- 3. Rationalizing the formation of damascenone: synthesis and hydrolysis of damascenone precursors and their analogues, in both aglycone and glycoconjugate forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chm.bris.ac.uk [chm.bris.ac.uk]
The Enzymatic Architecture of β-Damascenone's Aromatic Prelude: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Damascenone is a C13-norisoprenoid of immense interest across various industries, from flavors and fragrances to pharmaceuticals, owing to its potent and desirable floral and fruity aroma. Its biosynthesis is a complex enzymatic cascade initiated by the oxidative cleavage of carotenoids, leading to a pool of non-volatile precursors that are later transformed into the final fragrant molecule. This technical guide provides an in-depth exploration of the core enzymatic processes governing the formation of β-damascenone precursors, offering detailed experimental protocols, quantitative data, and visual pathways to aid researchers in this field.
The Biosynthetic Pathway: From Carotenoids to Glycosidic Precursors
The journey to β-damascenone begins with carotenoids, specifically xanthophylls like neoxanthin and violaxanthin, which are abundant in plant tissues. The key enzymatic step is the oxidative cleavage of these C40 molecules by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). This initial cleavage is followed by a series of enzymatic modifications, including reductions and glycosylations, to yield stable, non-volatile precursors.
beta-damascenone contribution to wine and spirits aroma
An In-depth Technical Guide to the Contribution of β-Damascenone to Wine and Spirits Aroma
Introduction
β-Damascenone is a C13-norisoprenoid, a class of potent aromatic compounds derived from the degradation of carotenoids.[1][2] Despite its typically low concentration, its exceptionally low sensory perception threshold makes it a significant contributor to the aroma profile of numerous beverages, including wine, whiskey, brandy, and rum.[2][3][4] It imparts desirable floral (rose) and fruity (cooked apple, honey, dark berries) notes and can act as an aroma enhancer, indirectly elevating the perception of other aromatic compounds. This technical guide provides a comprehensive overview of β-damascenone's role in the aroma of wine and spirits, detailing its formation, sensory impact, quantitative analysis, and the underlying mechanisms of its perception.
Data Presentation: Quantitative Analysis
The concentration and sensory threshold of β-damascenone are highly dependent on the beverage matrix. Non-volatile components in wine, such as phenolics and sugars, can significantly elevate the perception threshold compared to simpler solutions.
Table 1: Concentration Ranges of β-Damascenone in Various Beverages
| Beverage Type | Specific Variety/Type | Typical Concentration Range (µg/L) | Reference(s) |
| Wine | |||
| Red Wines (General) | 1 - 2 | ||
| White Wines (General) | 5 - 10 | ||
| Various Authentic Wines | 0.03 - 10.3 | ||
| French Red Wines | ~1 (free), ~2 (total) | ||
| Spirits | |||
| Whiskey (Barley) | up to 2431 | ||
| Whiskey (Highland Barley) | up to 1592 | ||
| Whiskey (Sorghum/Wheat) | 21 - 2431 (range across types) | ||
| American Bourbon | Identified as a primary odorant | ||
| Brandy | Present, contributes to aroma |
Table 2: Sensory Perception Thresholds of β-Damascenone
| Matrix | Odor Threshold (µg/L) | Reference(s) |
| Water | 0.002 - 0.009 | |
| Hydroalcoholic Solution (10-12% ethanol) | 0.05 | |
| Wine (General) | 4 - 7 | |
| Red Wine | > 50 (over 1000x higher than in hydroalcoholic solution) |
Biosynthesis and Formation Pathways
β-damascenone is not directly synthesized by the grape. Instead, it is formed from the degradation of C40-carotenoid precursors, primarily neoxanthin, which accumulate in grape skins. This process involves enzymatic cleavage followed by chemical rearrangements, which can occur during grape ripening, fermentation, and aging.
The key steps are:
-
Enzymatic Cleavage: In grapes, the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) cleaves 9'-cis-neoxanthin. This is followed by the action of Carotenoid Cleavage Dioxygenase 1 (CCD1) to produce a C13 intermediate known as grasshopper ketone.
-
Reduction: Grasshopper ketone is then enzymatically reduced to form an allenic triol (megastigma-6,7-dien-3,5,9-triol).
-
Acid-Catalyzed Rearrangement: During fermentation and aging, the acidic conditions of the wine catalyze the conversion of the allenic triol and other precursors (like acetylenic diols) into β-damascenone.
Many of these precursors exist in the grape as non-volatile, odorless glycosides (bound forms), which slowly release the aromatic aglycone over time through acid or enzymatic hydrolysis.
References
An In-depth Technical Guide to the Biological Activities of β-Damascenone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
β-damascenone, a C13-norisoprenoid derived from the degradation of carotenoids, is a significant contributor to the aroma of roses, grapes, and various other natural products[1][2][3][4]. While extensively utilized in the fragrance and flavor industries, emerging research has illuminated its potential as a bioactive molecule with noteworthy pharmacological properties. This document provides a comprehensive technical overview of the biological activities of β-damascenone, focusing on its anti-inflammatory and cancer chemopreventive effects. It synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development.
Core Biological Activities
Scientific investigations have primarily focused on two key areas of β-damascenone's biological activity: its role in modulating inflammatory responses and its potential as a cancer chemopreventive agent. These activities are largely attributed to its α,β-unsaturated ketone structure, which makes it a reactive Michael acceptor capable of interacting with nucleophilic targets, such as the thiol groups in signal-transducing proteins[5].
Anti-Inflammatory Activity
β-damascenone has demonstrated potent anti-inflammatory effects across various in vitro models. Its primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response. By suppressing NF-κB, β-damascenone effectively reduces the expression of pro-inflammatory cytokines and mediators.
Key findings include:
-
Inhibition of iNOS: Damascone derivatives, including β-damascenone, are potent inhibitors of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) activity in RAW 264.7 murine macrophages. Overproduction of nitric oxide by iNOS is a hallmark of inflammatory conditions.
-
Reduction of Pro-inflammatory Cytokines: In cellular systems, β-damascenone treatment leads to a decrease in the production of inflammatory cytokines such as Interleukin-6 (IL-6), IL-12p40, and Tumor Necrosis Factor-alpha (TNF-α).
-
Inhibition of Leukocyte Adhesion Molecules: It has been shown to inhibit the upregulation of cell surface adhesion molecules like E-selectin, which are crucial for the recruitment of leukocytes to sites of inflammation.
Cancer Chemopreventive Potential
The cancer chemopreventive properties of β-damascenone are linked to its ability to induce phase II cytoprotective enzymes, which play a critical role in detoxifying carcinogens. This activity is primarily mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.
Key findings include:
-
Induction of Quinone Reductase (QR): β-damascenone and related damascone derivatives are potent inducers of NAD(P)H:quinone reductase (QR) activity in Hepa1c1c7 murine hepatoma cells. QR is a classic phase II enzyme that protects cells against oxidative damage and electrophilic carcinogens.
-
Nrf2-Mediated Transcription: The induction of QR by damascones has been shown to be mediated by the transcription factor Nrf2, a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Electrophilic compounds like β-damascenone can react with Keap1, leading to Nrf2 release, nuclear translocation, and subsequent activation of antioxidant response element (ARE)-containing genes, including those for QR and other protective enzymes.
Quantitative Data Summary
The following tables summarize the key quantitative data from published studies on the biological activities of β-damascenone and its related derivatives.
Table 1: Induction of Quinone Reductase (QR) Activity
| Compound | Cell Line | CD Value (µM)¹ | Reference |
|---|---|---|---|
| β-Damascenone | Hepa1c1c7 | ~5.0 |
| 3-Hydroxy-β-damascone | Hepa1c1c7 | 1.0 - 5.7 | |
¹CD value: Concentration required to double the specific activity of Quinone Reductase.
Table 2: Inhibition of iNOS Activity
| Compound | Cell Line | IC₅₀ Value (µM)² | Reference |
|---|---|---|---|
| β-Damascenone | RAW 264.7 | 1.8 - 7.9 |
| Damascone Derivatives | RAW 264.7 | 1.8 - 7.9 | |
²IC₅₀ value: Half-maximal inhibitory concentration for LPS-induced nitric oxide synthase activity.
Key Experimental Protocols
Quinone Reductase (QR) Induction Assay
This protocol outlines the methodology used to determine the ability of β-damascenone to induce the activity of the phase II enzyme Quinone Reductase in cell culture.
Objective: To quantify the induction of QR activity in Hepa1c1c7 cells following treatment with test compounds.
Methodology:
-
Cell Culture: Hepa1c1c7 murine hepatoma cells are cultured in a suitable medium (e.g., α-MEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded into 96-well microtiter plates at a density that ensures they are in a logarithmic growth phase during the experiment.
-
Treatment: After allowing the cells to attach (typically 24 hours), the medium is replaced with fresh medium containing various concentrations of β-damascenone (or other test compounds) and a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the test compounds for a specified period (e.g., 48 hours).
-
Cell Lysis: After incubation, the medium is removed, and the cells are lysed by adding a digitonin-containing lysis buffer.
-
Enzyme Activity Measurement: The QR activity in the cell lysates is measured spectrophotometrically. The reaction mixture typically contains the cell lysate, an NADPH-generating system, FAD, and menadione as a substrate. The reduction of a dye (e.g., MTT) by QR is monitored by measuring the absorbance change at a specific wavelength.
-
Protein Quantification: The total protein content in each well is determined using a standard protein assay (e.g., crystal violet staining or BCA assay) to normalize the QR activity.
-
Data Analysis: The specific activity of QR is calculated and expressed as nmol/min/mg protein. The CD value (concentration required to double the QR activity) is determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol describes the method to assess the anti-inflammatory potential of β-damascenone by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
Objective: To quantify the inhibition of NO production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Pre-treatment: The cells are pre-treated with various concentrations of β-damascenone for a short period (e.g., 1-2 hours) before stimulation.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) in the continued presence of the test compound. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for a period sufficient to allow NO production (e.g., 24 hours).
-
Nitrite Measurement: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.
-
-
Standard Curve: A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.
Visualization of Mechanisms and Workflows
Signaling Pathways
The diagrams below illustrate the key signaling pathways modulated by β-damascenone.
Caption: Nrf2-mediated cytoprotective pathway activation by β-damascenone.
Caption: Inhibition of the NF-κB inflammatory pathway by β-damascenone.
Experimental Workflow
Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.
Conclusion and Future Directions
β-damascenone exhibits promising anti-inflammatory and cancer chemopreventive activities in preclinical models. Its ability to modulate the NF-κB and Nrf2 pathways highlights its potential as a lead compound for the development of novel therapeutics. The α,β-unsaturated ketone moiety is critical to its bioactivity, likely acting as a Michael acceptor to covalently modify key signaling proteins.
Future research should focus on:
-
In Vivo Efficacy: Validating the observed in vitro effects in relevant animal models of inflammation and carcinogenesis.
-
Target Identification: Precisely identifying the direct molecular targets of β-damascenone within the NF-κB and Nrf2 pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity while minimizing potential off-target effects.
-
Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicological profile of β-damascenone.
This technical guide provides a foundational understanding of β-damascenone's biological activities, offering a valuable resource for scientists engaged in natural product research and drug discovery.
References
A Technical Guide to Beta-Damascenone: Chemical Properties and Formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-damascenone is a potent fragrance and flavor compound belonging to the family of rose ketones.[1] It is a significant contributor to the characteristic aroma of roses, even at very low concentrations, and is also found in a variety of other natural sources including fruits, vegetables, honey, wine, and beer.[2][3] Beyond its sensory properties, this compound has garnered interest for its potential biological activities, including anti-inflammatory effects.[4][5] This technical guide provides a comprehensive overview of the chemical properties, formula, and relevant experimental protocols for this compound, tailored for a scientific audience.
Chemical Properties and Formula
This compound is a cyclic monoterpene ketone. Its chemical structure is characterized by a 2,6,6-trimethylcyclohexa-1,3-diene ring substituted at the 1-position by a crotonoyl group. The presence of this enone functional group is crucial to its chemical reactivity and biological activity.
Molecular Formula: C₁₃H₁₈O
IUPAC Name: (E)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one
Synonyms: trans-beta-Damascenone, (E)-beta-damascenone, FEMA No. 3420
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 190.28 g/mol | |
| Appearance | Pale yellow to yellow liquid | |
| Odor | Floral, fruity, woody, sweet | |
| Boiling Point | 116 °C at 13 Torr; 274.00 to 276.00 °C at 760.00 mm Hg | |
| Melting Point | 2 °C (35.6 °F) | |
| Density | 0.945-0.952 g/mL at 20°C | |
| Refractive Index | 1.508-1.514 at 20°C | |
| Solubility | Soluble in alcohol, water (12.48 mg/L @ 25 °C), oil, propylene glycol. 1 ml in 10 ml 95% alcohol (in ethanol). | |
| Vapor Pressure | 0.020000 mm/Hg @ 20.00 °C | |
| Flash Point | > 100 °C (> 212 °F) | |
| logP (o/w) | 4.04 |
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been developed. Below are outlines of two distinct methods.
1. Synthesis from Citral:
This method involves a multi-step process starting from the readily available acyclic monoterpenoid, citral.
-
Step 1: Oxidation and Cyclization: Citral is first oxidized using sodium chlorite, followed by a catalytic cyclization with concentrated phosphoric acid to yield α-cyclogeranic acid.
-
Step 2: Formation of Cyclogeranenone: The resulting α-cyclogeranic acid is treated with thionyl chloride and a base to induce elimination, forming cyclogeranenone.
-
Step 3: Grignard Reaction and Isomerization: Cyclogeranenone undergoes a Grignard reaction with allyl magnesium chloride, followed by an acidic isomerization to produce α-damascone.
-
Step 4: Epoxidation and Ring Opening: The α-damascone is then subjected to epoxidation using peroxyacetic acid. The resulting epoxide is opened under alkaline conditions with potassium carbonate.
-
Step 5: Dehydration: The final step involves the catalytic dehydration of the hydroxylated intermediate using p-toluenesulfonic acid to yield this compound.
2. Synthesis via Diels-Alder Reaction:
This approach utilizes a Diels-Alder reaction as a key step to construct the cyclohexene ring system.
-
Step 1: Diels-Alder Addition: 1,3-pentadiene and 4-methyl-3-penten-2-one undergo a Diels-Alder reaction catalyzed by AlCl₃ to form 1-(2,6,6,-trimethyl cyclohexyl-3-alkenyl)-butanone.
-
Step 2: Olefin Isomerization: The product from the first step is then subjected to olefin isomerization using a solid super strong acid catalyst to yield 1-(2,6,6,-trimethyl cyclohexyl-1-alkenyl)-butanone.
-
Step 3: Condensation: Finally, a hydroxyaldehyde condensation reaction with acetaldehyde is performed to generate the target product, this compound.
Analytical Protocol: Quantification in Rose Oil by GC/MS/MS
The analysis of this compound in complex matrices like essential oils requires a highly selective and sensitive method due to its low concentration.
-
Instrumentation: A gas chromatograph coupled with a tandem mass spectrometer (GC/MS/MS) is employed.
-
Column: An arylene modified 5% phenyl/95% methyl PDMS column (e.g., Agilent CP-Sil 8 CB Low Bleed/MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separation.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Sample Preparation: A standard solution of this compound (e.g., 0.1 ppm in chloroform) is used for optimization of GC and MS parameters. Rose oil samples can be diluted in a suitable solvent.
-
MS/MS Operation: The molecular ion of this compound is selected as the parent ion for fragmentation. This selective reaction monitoring enhances the signal-to-noise ratio and provides high specificity, allowing for accurate quantification even in the presence of co-eluting compounds.
Signaling Pathways and Biological Activity
Recent research has indicated that this compound possesses notable biological activities, particularly in the context of inflammation.
Inhibition of NF-κB Signaling Pathway
This compound has been identified as an active compound with anti-inflammatory properties, capable of inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Nrf2-Mediated Phase 2 Response
This compound and related compounds have been identified as potent inducers of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-mediated phase 2 response. This pathway is a critical cellular defense mechanism against oxidative stress.
References
Formation of β-Damascenone from Neoxanthin Degradation: A Technical Guide
Abstract
β-Damascenone is a C13-norisoprenoid compound of significant interest due to its extremely low odor threshold and its contribution to the floral and fruity aromas of various foods and beverages, including wine, tea, and fruits. Its formation is intrinsically linked to the degradation of carotenoids, primarily the xanthophyll neoxanthin. This technical guide provides an in-depth exploration of the enzymatic and non-enzymatic pathways of β-damascenone formation from neoxanthin, details relevant experimental protocols, and presents quantitative data from key studies. The content is tailored for researchers, scientists, and professionals in drug development and food chemistry engaged in the study of carotenoid metabolism and flavor chemistry.
Introduction
Norisoprenoids are a class of aromatic compounds derived from the degradation of carotenoids.[1] Among them, β-damascenone is particularly noteworthy for its potent aroma, reminiscent of exotic flowers, which can be detected by humans at concentrations as low as 2 ng/L in water.[2] The primary carotenoid precursor for β-damascenone is neoxanthin, a xanthophyll abundant in photosynthetic tissues of plants and algae.[1][3] The conversion of neoxanthin to β-damascenone can occur through complex multi-step pathways involving both enzymatic cleavage and subsequent non-enzymatic, acid-catalyzed rearrangements.[4] Understanding these formation pathways is crucial for controlling and optimizing the flavor profiles of various products.
Degradation Pathways
The formation of β-damascenone from neoxanthin is not a direct conversion but a series of reactions that can be broadly categorized into enzymatic and non-enzymatic pathways.
Enzymatic Pathway
The initial and rate-limiting step in the biosynthesis of β-damascenone precursors is the enzymatic cleavage of neoxanthin. This reaction is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).
-
Enzymatic Cleavage: Specifically, 9-cis-epoxycarotenoid dioxygenases (NCEDs) cleave the 9,10 (or 9',10') double bond of 9'-cis-neoxanthin. This cleavage yields a C13 ketone known as grasshopper ketone and a C25 aldehyde.
-
Reduction: The grasshopper ketone can then be enzymatically reduced to form an intermediate known as megastigma-6,7-dien-3,5,9-triol (allenic triol).
-
Glycosylation: These precursors, such as the allenic triol, can be glycosylated, forming non-volatile glycoconjugates that act as a flavor reserve.
-
Acid-Catalyzed Conversion: The final step involves the acid-catalyzed hydrolysis and rearrangement of these precursors (either in their free or glycosylated form) to produce the highly volatile β-damascenone. This typically occurs during food processing, fermentation, or aging.
Caption: Enzymatic pathway for β-damascenone formation from neoxanthin.
Non-Enzymatic Pathway
β-damascenone can also be formed directly from neoxanthin without the involvement of enzymatic activity, primarily through thermal and oxidative degradation, often under acidic conditions.
-
Oxidative and Thermal Stress: High temperatures, low pH, and the presence of oxidizing agents can directly degrade 9'-cis-neoxanthin.
-
Direct Conversion: Studies have shown that a two-phase process involving oxidation (e.g., with peroxyacetic acid) followed by thermal degradation at elevated temperatures can yield β-damascenone. The exact mechanism and intermediates of this direct chemical conversion are still being elucidated, but it bypasses the well-defined enzymatic cleavage products like grasshopper ketone. This pathway is particularly relevant in heat-processed foods and during the aging of beverages like beer.
Caption: Non-enzymatic pathway for β-damascenone formation.
Quantitative Data
The yield of β-damascenone is highly dependent on the specific conditions of the degradation process. The following table summarizes quantitative data from a key study on the non-enzymatic formation of β-damascenone.
| Precursor | Precursor Conc. | Treatment Conditions | Optimal pH | Buffer | Yield of β-Damascenone | Reference |
| 9'-cis-Neoxanthin | 5.8 mg/L | Phase 1: Peroxyacetic acid, 60°C, 90 min. Phase 2: Heat, >90°C, 20 min. | 5.0 | Formate or Citrate | ~7 µg/L |
Experimental Protocols
Protocol for Non-Enzymatic Thermal and Oxidative Degradation
This protocol is based on the model system study by Bezman et al. (2005), demonstrating β-damascenone formation without enzymatic activity.
Objective: To generate β-damascenone from 9'-cis-neoxanthin via a two-phase chemical degradation process.
Materials:
-
9'-cis-neoxanthin standard
-
Peroxyacetic acid solution
-
Formate or citrate buffer (pH 5.0)
-
Solvent for neoxanthin (e.g., ethanol)
-
Sealed reaction vials
-
Heating blocks or water baths (60°C and >90°C)
-
Extraction solvent (e.g., dichloromethane)
-
Internal standard for quantification (e.g., L-menthol)
-
GC-MS system for analysis
Procedure:
-
Preparation: Prepare a 5.8 mg/L solution of 9'-cis-neoxanthin in the chosen buffer (pH 5.0). Add a small amount of ethanol if needed to aid dissolution.
-
Phase 1 (Oxidation): Add peroxyacetic acid to the neoxanthin solution. Seal the reaction vial and incubate at 60°C for 90 minutes.
-
Phase 2 (Thermal Degradation): Immediately transfer the vial to a heating block or boiling water bath and heat at >90°C for 20 minutes.
-
Cooling & Extraction: Cool the reaction mixture to room temperature. Add a known amount of internal standard. Extract the analytes using liquid-liquid extraction with dichloromethane.
-
Analysis: Analyze the organic extract by GC-MS to identify and quantify β-damascenone.
Protocol for β-Damascenone Analysis by HS-SPME-GC-MS
This is a general protocol for the extraction and quantification of volatile compounds like β-damascenone from a liquid matrix (e.g., juice, wine, or a reaction mixture).
Objective: To extract and quantify β-damascenone from a liquid sample.
Materials:
-
Liquid sample (e.g., grape juice)
-
15-mL glass vial with PTFE-silicone septum
-
Sodium chloride (NaCl)
-
Internal standard (e.g., 4-methyl-2-pentanol)
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
GC-MS system with an autosampler equipped for SPME
Procedure:
-
Sample Preparation: Place 5 mL of the liquid sample into a 15-mL vial.
-
Salting Out: Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Internal Standard: Add 10 µL of the internal standard solution.
-
Equilibration: Seal the vial and place it in a heating block at 40°C. Allow the sample to equilibrate for 30 minutes with continuous stirring.
-
Extraction: Insert the SPME fiber into the headspace of the vial (without touching the liquid) and expose it for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS system, where the adsorbed analytes are thermally desorbed onto the GC column for separation and analysis.
Caption: General experimental workflow for HS-SPME-GC-MS analysis.
Factors Influencing Formation
Several factors can significantly impact the degradation of neoxanthin and the subsequent formation of β-damascenone:
-
pH: Acidic conditions are critical. Non-enzymatic thermal degradation is heavily dependent on pH, with an optimum around 5.0. Acid-catalyzed hydrolysis is also a key step in releasing β-damascenone from its non-volatile precursors.
-
Temperature: Heat is a major driver of degradation. Thermal stability studies show that neoxanthin degrades following first-order kinetics, with higher temperatures accelerating the process. The non-enzymatic pathway requires a high-temperature step (>90°C) for efficient conversion.
-
Oxygen and Light: As an oxidative degradation process, the presence of oxygen is crucial for many pathways. Light, particularly UV radiation, can also induce photodegradation of carotenoids, contributing to the formation of norisoprenoids.
-
Enzymatic Activity: The presence and activity of CCD and glycosidase enzymes are paramount for the biological pathway. Viticultural practices that influence enzyme expression or substrate availability in grapes can alter the final concentration of β-damascenone in wine.
Conclusion
The formation of β-damascenone from neoxanthin is a multifaceted process involving both controlled enzymatic pathways within biological systems and less specific non-enzymatic degradation driven by chemical and physical factors like heat, acid, and oxidation. For researchers and industry professionals, understanding these distinct pathways and the factors that influence them is essential for modulating the sensory profile of products where β-damascenone plays a key aromatic role. The provided protocols offer a foundation for studying these reactions and quantifying their outcomes in a laboratory setting.
References
Methodological & Application
Application Notes & Protocols for the Quantification of β-Damascenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-damascenone is a C13-norisoprenoid that contributes significantly to the aroma of a wide variety of products, including roses, grapes, wine, and various fruits.[1][2] Its potent, pleasant floral and fruity scent makes it a key compound in the flavor and fragrance industry.[3] The concentration of β-damascenone can be an indicator of product quality and authenticity, making its accurate quantification crucial.[1][4] For instance, in wine, its concentration can be an indicator of adulteration. This document provides detailed analytical methods and protocols for the quantification of β-damascenone in various matrices.
Analytical Methods Overview
The primary analytical techniques for the quantification of β-damascenone are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. Due to its presence at trace levels in complex matrices, sample preparation is a critical step to isolate and concentrate the analyte.
Quantitative Data Summary
The concentration of β-damascenone can vary significantly depending on the matrix. The following table summarizes typical concentration ranges found in various products.
| Matrix | Concentration Range | Analytical Method | Reference |
| Red Wines | 1-2 µg/L | GC-MS | |
| White Wines | 5-10 µg/L | GC-MS | |
| Authentic Wines | 0.03-10.3 µg/L | HS-SPME-GC-MS/MS | |
| Rose Oil | ~100 ppm | GC-MS/MS | |
| Fresh Beer | 6-25 ng/g | GC | |
| Aged Beer (5 days at 40°C) | up to 210 ng/g | GC | |
| Wort | ~450 ng/g | GC |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like β-damascenone. For complex matrices, tandem mass spectrometry (GC-MS/MS) is recommended for its high selectivity, which can overcome issues of co-elution with other matrix components.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) for Wine Samples
-
Sample Preparation: Place a 5 mL aliquot of the wine sample into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated β-damascenone) to the vial for accurate quantification.
-
Matrix Modification: Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Equilibration: Seal the vial and allow it to equilibrate at 40°C for 5 minutes with agitation.
-
Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 40 minutes at 40°C with continued agitation.
-
Desorption: Retract the fiber and immediately insert it into the GC injector port for thermal desorption of the analytes onto the analytical column.
GC-MS/MS Instrumental Parameters (Example for Rose Oil Analysis)
-
Gas Chromatograph: Agilent GC System
-
Column: Arylene modified 5% phenyl/95% methyl PDMS (e.g., Agilent CP-Sil 8 CB Low Bleed/MS), 30 m x 0.25 mm x 0.25 µm
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 minute
-
Ramp: 15°C/min to 305°C
-
-
Injector: Split/Splitless Injector (SPI)
-
Initial temperature: 30°C, hold for 0.15 minutes
-
Ramp: 150°C/min to 250°C, hold for 15 minutes
-
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electron Impact (EI)
-
MS/MS Transition: For β-damascenone, the molecular ion can be selected as the parent ion for fragmentation. Common fragment ions for β-damascenone include m/z 69, 91, 105, 121, 175, and 190.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a viable alternative for the analysis of β-damascenone, particularly in alcoholic beverages. This method often requires a pre-concentration step to achieve the necessary sensitivity.
Sample Preparation: Steam Distillation and Solid-Phase Extraction (SPE) for Beer and Wine
-
Steam Distillation: Steam distill a 100 mL sample of the beverage to separate the volatile compounds from the non-volatile matrix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Pass the distillate through the conditioned C18 SPE cartridge. The β-damascenone will be retained on the stationary phase.
-
Washing: Wash the cartridge with deionized water to remove any polar impurities.
-
Elution: Elute the β-damascenone from the cartridge using a small volume of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
HPLC-UV Instrumental Parameters
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at 227 nm, which is the UV-absorption maximum for β-damascenone.
-
Flow Rate: Typically 1 mL/min.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general analytical workflow for β-damascenone quantification and a simplified representation of its formation pathway in grapes and wine.
Caption: General analytical workflow for β-damascenone quantification.
Caption: Simplified pathway of β-damascenone formation in grapes and wine.
References
Application Note: GC-MS/MS Analysis of Beta-Damascenone in Essential Oils
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-damascenone is a crucial aroma compound found in many essential oils, most notably in rose oil, where its presence and concentration are considered markers of quality.[1] It belongs to the family of rose ketones and, despite its typically very low concentrations, it significantly contributes to the floral and fruity scent of the oil.[2][3] The analysis of this compound is challenging due to its low levels and the complexity of the essential oil matrix, which is rich in terpenes and terpenoids with similar chemical properties.[1] Standard gas chromatography-mass spectrometry (GC-MS) can be limited by co-eluting compounds that have similar mass spectra.[1] Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides a highly selective and sensitive solution for the accurate quantification of trace compounds like this compound in such complex matrices. This application note provides a detailed protocol for the analysis of this compound in essential oils using GC-MS/MS with Multiple Reaction Monitoring (MRM).
Experimental Protocol
Sample Preparation
Due to the high concentration of aromatic compounds in essential oils and the trace levels of this compound, a direct dilution is required.
-
Solvent: Chloroform or Ethyl Acetate.
-
Procedure: Dilute the essential oil sample to a 0.1% (v/v) concentration in the chosen solvent. For example, add 10 µL of essential oil to 10 mL of solvent.
-
Standard Preparation: For optimization and quantification, prepare a standard solution of this compound at a known concentration (e.g., 0.1 ppm) in the same solvent.
GC-MS/MS System and Parameters
The following parameters are recommended for the analysis. Instrument settings may be optimized for specific equipment.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Setting |
| Column | Arylene modified 5% phenyl/95% methyl PDMS (e.g., Agilent CP-Sil 8 CB Low Bleed/MS or equivalent) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injector Type | Split/Splitless (SPI) |
| Injector Program | 30 °C for 0.15 min, then ramp at 150 °C/min to 250 °C and hold for 15 min |
| Injection Volume | 1 µL |
| Oven Program | 50 °C for 1 min, then ramp at 15 °C/min to 305 °C |
Table 2: Mass Spectrometer (MS/MS) Parameters
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM (Multiple Reaction Monitoring) Parameters
MRM provides high selectivity by monitoring specific precursor-to-product ion transitions. For this compound (Molecular Weight: 190.28 g/mol ), the molecular ion (m/z 190) is selected as the precursor. While this compound produces several fragments, many are common to other terpenes (e.g., m/z 69, 105, 121). The high-mass ions are more characteristic.
Table 3: MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 190 | 175 | 121 | 10-15 (Optimize for system) |
| [M]⁺ | [M-CH₃]⁺ |
Note: The quantifier ion is used for calculating the concentration, while the qualifier ion is used for confirmation of the compound's identity. Collision energies should be optimized for the specific instrument being used to maximize signal response.
Data Presentation
Quantitative analysis is performed by creating a calibration curve from the analysis of standard solutions of known concentrations. The concentration of this compound in the essential oil samples is then calculated from this curve.
Table 4: Representative Concentrations of this compound in Various Essential Oils
| Essential Oil | Typical Concentration Range | Citation |
| Rose Oil (Rosa damascena) | 100 ppm (0.01%) | |
| Black Tea | Trace amounts | |
| Red Wines | Variable (contributes to aroma) | |
| Bourbon | Identified as a primary odorant |
Note: The concentration of this compound can vary significantly based on the plant's origin, harvesting time, and extraction method.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS/MS analysis of this compound.
References
Application Note: Quantitative Analysis of β-Damascenone in Wine using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Audience: Researchers, scientists, and wine industry professionals.
Introduction
β-Damascenone is a C13-norisoprenoid compound that significantly influences the aromatic profile of wine, even at very low concentrations. It imparts desirable fruity and floral notes, such as rose, cooked apple, and honey.[1][2] The concentration of β-damascenone in wine is a critical quality parameter, and its accurate quantification is essential for winemakers and researchers. This application note provides a detailed protocol for the quantitative analysis of β-damascenone in wine using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method is a robust, solvent-less, and sensitive technique for the analysis of volatile and semi-volatile compounds in complex matrices like wine.[3][4]
Quantitative Data Summary
The concentration of β-damascenone can vary significantly depending on the wine type, grape variety, viticultural practices, and aging conditions. The following tables summarize typical concentration ranges found in red and white wines.
Table 1: Concentration of β-Damascenone in Red Wine Varieties
| Wine Variety | Concentration Range (µg/L) | Reference |
| Various French Red Wines | ~1.0 | [5] |
| General Red Wines | 1.0 - 2.0 | |
| Authentic and Commercial Red Wines | 0.03 - 10.3 |
Table 2: Concentration of β-Damascenone in White Wine Varieties
| Wine Variety | Concentration Range (µg/L) | Reference |
| General White Wines | 5.0 - 10.0 | |
| Authentic and Commercial White Wines | 0.03 - 10.3 |
Experimental Protocol
This protocol outlines the step-by-step methodology for the quantitative analysis of β-damascenone in wine.
Materials and Reagents
-
Wine Sample: Red or white wine.
-
β-Damascenone standard: For calibration curve preparation.
-
Internal Standard (IS): Deuterated analog of β-damascenone (e.g., β-damascenone-d4) or a compound with similar chemical properties not naturally present in wine (e.g., 2-octanol).
-
Sodium Chloride (NaCl): Analytical grade, to increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.
-
Deionized Water: For preparation of standard solutions.
-
Methanol or Ethanol: HPLC grade, for dissolving standards.
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatile and semi-volatile compounds.
-
Headspace Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.
-
Autosampler or Manual SPME holder.
-
Heating and Agitation Unit: To maintain constant temperature and facilitate analyte extraction.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, or equivalent 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Experimental Workflow Diagram
References
- 1. Damascenone | Waterhouse Lab [waterhouse.ucdavis.edu]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d’Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infowine.com [infowine.com]
Synthesis of β-Damascenone from β-Ionone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of β-damascenone, a significant fragrance compound, from the readily available starting material, β-ionone. The methodologies outlined are based on established chemical transformations and offer routes for laboratory-scale synthesis.
Introduction
β-Damascenone is a key contributor to the aroma of roses and is a highly valued ingredient in the fragrance and flavor industry.[1] Its synthesis from β-ionone is a common objective in organic chemistry. This document details two primary synthetic pathways: a multi-step conversion via an isoxazole intermediate and a more direct route involving a retro-α-ionol intermediate.
Data Summary
The following table summarizes the quantitative data associated with the key steps in the synthesis of β-damascenone from β-ionone, based on reported yields.
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Oximation | β-Ionone | β-Ionone oxime | Hydroxylamine hydrochloride, Sodium acetate | High | [2] |
| Isoxazole Formation | β-Ionone oxime | β-Ionone isoxazole derivative | Halogen and its metal salts | High | [2] |
| Reduction to Dihydrodamascenone | β-Ionone isoxazole | β-Dihydrodamascenone | Sodium | High | [2] |
| Oxidation and Elimination | β-Dihydrodamascenone | β-Damascenone | Halogen free radical, Base | 70.73 | [2] |
| Synthesis via Keto-acetate | Keto-acetate 15 | β-Damascenone | p-Toluene sulfonic acid | 73 |
Reaction Pathways
Two synthetic routes from β-ionone to β-damascenone are outlined below.
Pathway 1: Multi-step Synthesis via Isoxazole Intermediate
This pathway involves a four-step sequence starting with the oximation of β-ionone.
Caption: Multi-step synthesis of β-damascenone from β-ionone.
Pathway 2: Synthesis via Retro-α-ionol Intermediate
A more direct route to β-damascenone from a β-ionone derivative proceeds through a keto-acetate intermediate.
Caption: Direct synthesis of β-damascenone via a keto-acetate intermediate.
Experimental Protocols
The following are detailed protocols for the key experimental steps in the synthesis of β-damascenone.
Protocol 1: Synthesis of β-Damascenone via Isoxazole Intermediate
Step 1: Preparation of β-Ionone Oxime
-
To a 50 mL round-bottom flask, add 3.85 g (0.06 mol) of hydroxylamine hydrochloride, 6.25 g (0.07 mol) of sodium acetate, and 10 mL of distilled water.
-
Stir the mixture and add 10.00 g (0.05 mol) of β-ionone and 20 mL of ethanol.
-
Heat the mixture in a water bath with stirring for 2 hours.
-
After the reaction is complete, extract the mixture three times with diethyl ether.
-
Combine the ether extracts and wash with 10 mL of 10% sodium bicarbonate solution.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure to obtain β-ionone oxime.
Step 2: Preparation of β-Ionone Isoxazole Derivative
Detailed protocol for this step requires further specific information on the halogen and metal salts used as described in the patent.
Step 3: Preparation of β-Dihydrodamascenone
-
In a reactor cooled to a temperature between -40°C and 0°C, add a solvent, the β-ionone isoxazole derivative, metallic sodium, and an organic alcohol.
-
After the reaction, neutralize any excess sodium.
-
Add toluene and heat the mixture to reflux for 20-48 hours to obtain β-dihydrodamascone.
Step 4: Preparation of β-Damascenone
-
In an organic solvent, add an initiator, β-dihydrodamascone, and a halogenated oxidant.
-
Heat the mixture to 40-100°C for 1-6 hours to perform an oxidative halogenation reaction.
-
In the presence of an organic or inorganic base, heat the mixture to 100-160°C for 10-24 hours to induce an elimination reaction, yielding β-damascenone.
-
A final reported yield for this step is 70.73%.
Protocol 2: Synthesis of β-Damascenone from Keto-acetate 15
-
Dissolve 450 mg (1.6 mmol) of keto-acetate 15 in 10 mL of benzene.
-
Add 61 mg (0.32 mmol) of p-toluene sulfonic acid to the solution.
-
Stir the mixture at 50°C for 12 hours.
-
After cooling, take up the mixture in ether.
-
Wash the ether solution successively with sodium bicarbonate solution, water, and saturated aqueous sodium chloride solution.
-
Dry the organic layer and remove the solvents under reduced pressure to yield crude β-damascenone.
-
The reported yield for this process is 73% (222 mg).
Experimental Workflow
The general workflow for the synthesis, purification, and analysis of β-damascenone is depicted below.
Caption: General experimental workflow for the synthesis of β-damascenone.
References
Application Notes and Protocols for the Laboratory Synthesis of β-Damascenone
For Researchers, Scientists, and Drug Development Professionals
Beta-damascenone is a potent and highly sought-after fragrance compound, prized for its complex and attractive aroma of rose, plum, and raspberry. It is a key component in the flavor and fragrance industry and also serves as a valuable building block in the synthesis of other complex molecules. This document provides detailed protocols for three distinct and notable laboratory syntheses of β-damascenone, starting from readily available precursors: β-ionone, citral, and a Diels-Alder approach using 1,3-pentadiene and 4-methyl-3-penten-2-one.
I. Synthesis of β-Damascenone from β-Ionone
This classical approach involves the transformation of β-ionone through a series of reactions including oximation, isoxazole formation, reduction, oxidative halogenation, and elimination.[1]
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Oximation | β-Ionone, Hydroxylamine hydrochloride, Sodium acetate | Ethanol/Water | 40-80 | 1-5 | High |
| 2 | Isoxazole Formation | β-Ionone oxime, Iodine, Potassium iodide | Not Specified | 40-100 | 4-12 | High |
| 3 | Reduction | β-Ionone isoxazole derivative, Sodium | Toluene | -40 to 0 (addition), then reflux | 20-48 | Not Specified |
| 4 | Oxidative Halogenation & Elimination | β-Dihydrodamascone, N-Bromosuccinimide (NBS), AIBN (initiator), Organic base | Organic Solvent | 40-100 (halogenation), 100-160 (elimination) | 1-6 (halogenation), 10-24 (elimination) | Not Specified |
Experimental Protocol
Step 1: Synthesis of β-Ionone Oxime
-
To a solution of β-ionone in a mixed solvent of ethanol and water, add hydroxylamine hydrochloride and an organic or inorganic base such as sodium acetate.[1]
-
Heat the reaction mixture to a temperature between 40-80°C and stir for 1-5 hours.
-
After the reaction is complete, adjust the pH of the solution to 6-7 with a suitable pH regulator.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain β-ionone oxime.
Step 2: Synthesis of β-Ionone Isoxazole Derivative
-
In a suitable solvent, dissolve the β-ionone oxime obtained from the previous step.
-
Add a halogen, such as iodine, and a metal halide, like potassium iodide, to the solution.[1]
-
Heat the mixture to a temperature between 40-100°C and allow it to react for 4-12 hours.
-
Upon completion, work up the reaction mixture to isolate the β-ionone isoxazole derivative.
Step 3: Synthesis of β-Dihydrodamascone
-
Cool a reactor to a temperature between -40°C and 0°C and add a solvent, the β-ionone isoxazole derivative, metallic sodium, and an organic alcohol.[1]
-
After the addition is complete and the initial reaction subsides, neutralize any excess sodium.
-
Add toluene to the mixture and heat to reflux for 20-48 hours.
-
After the reaction period, cool the mixture and perform a standard work-up to obtain β-dihydrodamascone.
Step 4: Synthesis of β-Damascenone
-
In an organic solvent, dissolve β-dihydrodamascone and add a radical initiator (e.g., AIBN) and a halogenated oxidant such as N-bromosuccinimide (NBS).
-
Heat the mixture to 40-100°C for 1-6 hours to facilitate the oxidative halogenation.
-
Following the halogenation, add an organic or inorganic base.
-
Heat the reaction to 100-160°C for 10-24 hours to induce the elimination of hydrogen halide, yielding β-damascenone.[1]
-
Purify the final product by distillation under reduced pressure.
Experimental Workflow
Caption: Workflow for the synthesis of β-damascenone from β-ionone.
II. Synthesis of β-Damascenone from Citral
This synthetic route begins with the oxidation and cyclization of citral to form α-cyclogeranic acid, which is then converted through several intermediates to β-damascenone. This method has the advantage of also producing another valuable fragrance, α-damascone, as an intermediate.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pinnick Oxidation | Citral, Sodium chlorite, Reducing agent | Not Specified | 10-40 | 16-24 | Not Specified |
| 2 | Cyclization | Geranic acid, Concentrated phosphoric acid | Not Specified | Not Specified | Not Specified | Not Specified |
| 3 | Acyl Chloride Formation & Elimination | α-Cyclogeranic acid, Thionyl chloride, Triethylamine | Not Specified | Not Specified | Not Specified | Not Specified |
| 4 | Grignard Reaction & Isomerization | Cyclogeranenone, Allyl magnesium chloride | Not Specified | Not Specified | Not Specified | Not Specified |
| 5 | Epoxidation | α-Damascone, Peroxyacetic acid | Not Specified | Not Specified | Not Specified | Not Specified |
| 6 | Ring Opening | Epoxide, Potassium carbonate | Not Specified | Not Specified | Not Specified | Not Specified |
| 7 | Dehydration | Hydroxy damascenone, p-Toluenesulfonic acid | Dichloromethane | Reflux | Not Specified | Not Specified |
Experimental Protocol
Step 1 & 2: Synthesis of α-Cyclogeranic Acid
-
In a reaction vessel, combine citral, a reducing agent, a suitable first solvent, and an aqueous solution of sodium dihydrogen phosphate.
-
Cool the mixture and add a solution of sodium chlorite dropwise at a temperature of 10-40°C.
-
After the addition, stir the reaction at room temperature for 16-24 hours to yield geranic acid.
-
Isolate the crude geranic acid and treat it with concentrated phosphoric acid to catalyze cyclization to α-cyclogeranic acid.
Step 3 & 4: Synthesis of α-Damascone
-
Treat α-cyclogeranic acid with thionyl chloride to form the corresponding acyl chloride.
-
React the acyl chloride with a base like triethylamine to induce elimination, forming cyclogeranenone.
-
Add allyl magnesium chloride to the cyclogeranenone in a Grignard reaction.
-
Perform an acidic work-up which also promotes isomerization to yield α-damascone.
Step 5, 6 & 7: Synthesis of β-Damascenone
-
Selectively epoxidize the endocyclic double bond of α-damascone using peroxyacetic acid.
-
Open the epoxide ring by treating the product with a base such as potassium carbonate.
-
Dissolve the resulting hydroxylated damascenone in dichloromethane and add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux to effect dehydration, yielding β-damascenone.
-
After the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution, concentrate the organic phase, and purify by distillation.
Experimental Workflow
Caption: Workflow for the synthesis of β-damascenone from citral.
III. Synthesis of β-Damascenone via Diels-Alder Reaction
This industrial approach utilizes a Diels-Alder reaction between 1,3-pentadiene and 4-methyl-3-penten-2-one, followed by isomerization and aldol condensation. This method is advantageous due to its use of low-cost raw materials and high product purity.
Quantitative Data Summary
| Step | Reaction | Catalyst | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Diels-Alder Addition | AlCl₃ | 1,3-Pentadiene, 4-Methyl-3-penten-2-one | Not Specified | 72 | Not Specified |
| 2 | Olefin Isomerization | Solid Superacid (SO₄²⁻/ZrO₂) | 1-(2,6,6-trimethylcyclohex-3-enyl)-ethanone | 300-380 | 85 | 95 |
| 3 | Aldol Condensation | - | 1-(2,6,6-trimethylcyclohex-1-enyl)-ethanone, Acetaldehyde, Ethylmagnesium bromide, N-methylaniline | 0 to Room Temp | Not Specified | Not Specified |
Experimental Protocol
Step 1: Synthesis of 1-(2,6,6,-trimethylcyclohex-3-enyl)-ethanone
-
Perform a Diels-Alder addition reaction with 1,3-pentadiene and 4-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as AlCl₃.
-
After the reaction is complete, quench the reaction with ice water and separate the layers.
-
Wash the organic phase with a saturated aqueous sodium chloride solution.
-
Recover the solvent by distillation and purify the remaining organic phase by rectification to obtain 1-(2,6,6,-trimethylcyclohex-3-enyl)-ethanone with a yield of 72%.
Step 2: Synthesis of 1-(2,6,6,-trimethylcyclohex-1-enyl)-ethanone
-
Utilize a gas-phase reactor packed with a solid superacid catalyst (e.g., SO₄²⁻/ZrO₂).
-
Heat the reactor to 300-380°C under reduced pressure.
-
Introduce 1-(2,6,6,-trimethylcyclohex-3-enyl)-ethanone into the reactor to induce olefin isomerization.
-
Cool the resulting product gas and purify by rectification to obtain 1-(2,6,6,-trimethylcyclohex-1-enyl)-ethanone with a yield of 85% and a purity of 95%. The catalyst can be recycled multiple times.
Step 3: Synthesis of β-Damascenone
-
In a reaction kettle cooled to 0°C, add a tetrahydrofuran solution of ethylmagnesium bromide.
-
Add a tetrahydrofuran solution of N-methylaniline dropwise, followed by the addition of 1-(2,6,6,-trimethylcyclohex-1-enyl)-ethanone.
-
Allow the reactor to warm to room temperature and continue stirring for 5 hours.
-
Slowly add a tetrahydrofuran solution of acetaldehyde.
-
Monitor the reaction by GC until the starting material is consumed (less than 1%).
-
Quench the reaction by adding a 10% hydrochloric acid solution and continue to stir for 1 hour.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash, dry, and concentrate to obtain the crude product.
-
Purify by distillation to yield β-damascenone.
Experimental Workflow
Caption: Workflow for the synthesis of β-damascenone via a Diels-Alder reaction.
References
Unlocking the Aroma: A Detailed Guide to the Extraction of Beta-Damascenone from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the extraction of beta-damascenone from various plant materials. This compound, a C13-norisoprenoid, is a highly sought-after aroma compound found in a variety of plants, including roses (Rosa damascena), grapes (Vitis vinifera), and osmanthus (Osmanthus fragrans). Its potent and complex fruity-floral scent makes it a valuable ingredient in the flavor, fragrance, and pharmaceutical industries. The following sections detail established and emerging extraction methodologies, present comparative data, and offer step-by-step protocols to guide researchers in their extraction endeavors.
Application Notes
The selection of an appropriate extraction method for this compound is critical and depends on several factors, including the plant matrix, the desired purity of the extract, the scale of operation, and environmental considerations.
Solvent Extraction: A traditional and widely used method, solvent extraction offers versatility and scalability. The choice of solvent is paramount, with polarity playing a key role in extraction efficiency. Ethanol and hexane are commonly employed. Acidification of the extraction medium can be beneficial, as a lower pH has been shown to favor the formation of this compound from its precursors.[1] Temperature and extraction time are other critical parameters that require optimization to maximize yield while minimizing the degradation of this thermally sensitive compound.
Ultrasound-Assisted Extraction (UAE): This technique utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating mass transfer. UAE can significantly reduce extraction times and lower solvent consumption compared to conventional methods.[2][3][4] Studies on other bioactive compounds from plant materials have shown that parameters such as sonication power, temperature, and solvent-to-solid ratio need to be carefully optimized to achieve high extraction efficiency.[2]
Supercritical Fluid Extraction (SFE): A green and highly selective technology, SFE primarily uses supercritical carbon dioxide (SC-CO2) as the solvent. This method is advantageous as it leaves no residual organic solvents in the final product. The solvating power of SC-CO2 can be modulated by adjusting pressure and temperature, allowing for the selective extraction of target compounds. The addition of a co-solvent, such as ethanol, can enhance the extraction of more polar compounds.
Headspace Solid-Phase Microextraction (HS-SPME): While primarily an analytical technique for quantifying volatile and semi-volatile compounds, HS-SPME is a valuable tool for screening plant materials for the presence of this compound and for optimizing extraction parameters on a small scale. It is a solvent-free method that involves the adsorption of volatile compounds onto a coated fiber, followed by thermal desorption for analysis.
Data Presentation
The following tables summarize key parameters and findings from various studies on the extraction of this compound and related compounds from plant materials. Direct comparative studies on this compound yield from a single plant source using different methods are limited in the available literature; therefore, the data presented is a synthesis of information from various sources to provide a comparative overview.
Table 1: Comparison of Extraction Methods for this compound and Related Compounds
| Extraction Method | Plant Material | Key Parameters | Reported Yield/Efficiency | Reference |
| Solvent Extraction | Rosa damascena | Solvent: Hexane | Higher absolute oil yield (0.11%) compared to steam distillation. | |
| Solvent Extraction | Rosa species | Solvent: Ethanol (38%), Temperature: 75°C, Time: 30 min | Optimized for total phenolic content and antioxidant activity. | |
| Ultrasound-Assisted Extraction (UAE) | Acorus calamus | Solid-to-solvent ratio: 1:100, Sonication power: 30% | ~2.5-fold increase in β-asarone yield compared to conventional extraction. | |
| Ultrasound-Assisted Extraction (UAE) | Corchorus olitorius L. | Temperature: 50°C, Time: 20 min, Solvent: 69% Ethanol | 85.11% recovery of phenolic compounds. | |
| Supercritical Fluid Extraction (SFE) | Rosa x damascena | Pressure: 200 bar, Temperature: 50°C, Co-solvent: Ethanol | Higher yield (2-5 times) compared to SFE of other tested plants. | |
| Supercritical Fluid Extraction (SFE) | Damask Rose | Pressure: 180 bar, Temperature: 45°C, Time: 180 min | ~92% extraction efficiency with 54.2% 2-phenylethanol content. |
Experimental Protocols
The following are detailed protocols for the extraction of this compound. These should be considered as starting points, and optimization of the parameters is recommended for specific plant materials.
Protocol 1: Conventional Solvent Extraction (CSE)
Objective: To extract this compound from dried plant material (e.g., rose petals) using a solvent.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 80% Ethanol in water)
-
Hydrochloric acid (HCl) for pH adjustment
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried and powdered plant material.
-
Add 100 mL of 80% ethanol (1:10 solid-to-liquid ratio).
-
Adjust the pH of the mixture to approximately 3-4 with HCl.
-
Agitate the mixture at a controlled temperature (e.g., 40-50°C) for a specified time (e.g., 2-4 hours).
-
Filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small amount of the solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
The resulting crude extract can be further purified using chromatographic techniques.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Objective: To enhance the extraction of this compound using ultrasonic waves.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 69% Ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Mix 5 g of the dried plant material with 100 mL of 69% ethanol (1:20 solid-to-liquid ratio) in a suitable vessel.
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a predetermined time (e.g., 20 minutes) and temperature (e.g., 50°C).
-
After sonication, centrifuge the mixture to pellet the solid material.
-
Decant the supernatant and filter it to remove any remaining fine particles.
-
The extract can then be concentrated using a rotary evaporator.
Protocol 3: Supercritical Fluid Extraction (SFE)
Objective: To extract this compound using environmentally friendly supercritical CO2.
Materials:
-
Dried, ground, and sieved plant material
-
Supercritical fluid extractor
-
High-purity CO2
-
Co-solvent (e.g., ethanol)
Procedure:
-
Load the extraction vessel of the SFE system with a known amount of the prepared plant material.
-
Set the extraction parameters: pressure (e.g., 180-200 bar) and temperature (e.g., 45-50°C).
-
Introduce supercritical CO2 into the extraction vessel. If a co-solvent is used, it is typically introduced at a specific percentage of the CO2 flow rate.
-
Perform the extraction for a set duration (e.g., 180 minutes). The extraction can be static, dynamic, or a combination of both.
-
The extracted compounds are precipitated from the supercritical fluid by reducing the pressure in a separator.
-
Collect the extract from the separator. The CO2 can be recycled.
Visualizations
The following diagrams illustrate the experimental workflow for this compound extraction and the logical relationships between key extraction parameters.
References
- 1. How low pH can intensify this compound and dimethyl trisulfide production through beer aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Impact of Ultrasound-Assisted Extraction on the Phytochemical Composition and Bioactivity of Tamus communis L. Fruits - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of β-Damascenone Precursors in Grapes
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-Damascenone is a C13-norisoprenoid compound that significantly contributes to the floral and fruity aromas of many wines.[1][2] Due to its extremely low sensory threshold of approximately 2 ng/L in water, even trace amounts can have a substantial impact on the overall flavor profile.[3] In grapes, β-damascenone exists predominantly in the form of non-volatile, flavorless glycosidic precursors.[3][4] During winemaking and aging, these precursors undergo hydrolysis, releasing the volatile and aromatic β-damascenone. The quantification of these precursors in grapes is therefore crucial for assessing the aromatic potential of the fruit and for optimizing viticultural and enological practices to enhance wine quality.
This application note provides detailed protocols for the extraction, separation, and quantification of β-damascenone precursors from grapes using established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Biosynthetic Pathway of β-Damascenone
The formation of β-damascenone precursors originates from the enzymatic degradation of carotenoids, specifically neoxanthin. The proposed biosynthetic pathway involves several key steps, including oxidative cleavage by carotenoid cleavage dioxygenases (CCDs) to form intermediates like grasshopper ketone, which are then enzymatically reduced and subsequently glycosylated to form the stable, non-volatile precursors.
Caption: Proposed biosynthetic pathway of β-damascenone from neoxanthin.
Quantitative Data Summary
The concentration of β-damascenone and its precursors can vary significantly depending on the grape variety, viticultural practices, and environmental conditions. The following table summarizes typical concentration ranges found in grapes and wine.
| Compound | Matrix | Typical Concentration Range | Reference |
| Free β-Damascenone | Red Wine | ~1 µg/L | |
| Total β-Damascenone (Free + Precursor-derived) | Red Wine | ~2 µg/L | |
| β-Damascenone Odor Threshold | Wine | 4-7 µg/L | |
| Free β-Damascenone | White Wine | 5-10 µg/L |
Experimental Protocols
Two primary analytical approaches are detailed below: an indirect method involving the hydrolysis of precursors followed by GC-MS analysis of the liberated β-damascenone, and a direct method for the analysis of intact glycosidic precursors using HPLC-MS.
Protocol 1: Quantification of β-Damascenone Precursors by GC-MS following Acid Hydrolysis
This protocol is adapted from methodologies involving the extraction of glycosidic precursors and their subsequent hydrolysis to release the volatile aglycone for GC-MS analysis.
Caption: Workflow for the quantification of β-damascenone precursors by GC-MS.
A. Sample Preparation and Extraction of Glycosidic Precursors:
-
Homogenization: Homogenize a known weight of grape berries (e.g., 100 g) and separate the juice and skins.
-
Juice Fraction: Centrifuge the juice to remove solids. Pass the clarified juice through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.
-
Skin Fraction: Extract the grape skins with a 50% aqueous ethanol solution. Concentrate the extract under vacuum and treat with polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds.
-
SPE Purification: Load the skin extract onto a pre-conditioned C18 SPE cartridge.
-
Wash and Elute: Wash the cartridge with water to remove sugars and other polar compounds. Elute the glycosidic precursor fraction with methanol or ethanol.
-
Concentration: Evaporate the eluate to dryness under a stream of nitrogen.
B. Acid Hydrolysis:
-
Reconstitution: Redissolve the dried precursor extract in a known volume of a tartrate buffer adjusted to pH 3.2.
-
Hydrolysis: Seal the sample in an ampoule and heat at 100°C for a specified time (e.g., 16 hours) to induce acid hydrolysis of the glycosides.
-
Cooling: Allow the sample to cool to room temperature.
C. Extraction of Liberated β-Damascenone:
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., 3-hexadecanone) to the hydrolysate.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the hydrolysate using an organic solvent such as dichloromethane or diethyl ether. Repeat the extraction three times.
-
Drying and Concentration: Pool the organic phases, dry over anhydrous sodium sulfate, and carefully concentrate the volume under a gentle stream of nitrogen.
D. GC-MS Analysis:
-
Injection: Inject an aliquot (e.g., 1-2 µL) of the concentrated extract into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 min, ramp to 250°C at 3°C/min, and hold for 10 min.
-
Injector Temperature: 250°C.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for β-damascenone (e.g., m/z 190, 175, 121, 105) and the internal standard for quantification.
-
E. Quantification:
-
Calibration Curve: Prepare a calibration curve using standard solutions of β-damascenone of known concentrations.
-
Calculation: Quantify the amount of β-damascenone in the sample by comparing its peak area to that of the internal standard and using the calibration curve. The result will represent the concentration of β-damascenone released from the precursor pool.
Protocol 2: Direct Analysis of Intact Glycosidic Precursors by HPLC-MS
This protocol allows for the identification and potential quantification of individual intact glycosidic precursors without the need for hydrolysis, providing a more detailed profile of the precursor composition.
Caption: Workflow for the direct analysis of intact glycosidic precursors by HPLC-MS.
A. Sample Preparation and Extraction:
-
Extraction: Use a method such as microwave-assisted extraction on grape skins to efficiently extract the glycosidic compounds.
-
Purification: Purify the extract using a combination of SPE cartridges to remove interferences. For example, use an Oasis MCX cartridge to remove polyphenols followed by a LiChrolut EN cartridge to remove free sugars.
-
Concentration: Evaporate the purified fraction to dryness and reconstitute in a suitable solvent for HPLC analysis (e.g., water/methanol mixture).
B. HPLC-MS Analysis:
-
HPLC System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., QTOF-MS) is required.
-
HPLC Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the various glycosides.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Acquire full scan data and tandem MS (MS/MS) data for fragmentation analysis to aid in structural elucidation.
-
C. Data Analysis and Identification:
-
Feature Detection: Process the raw data to detect potential glycosidic precursor features based on their mass-to-charge ratio and retention time.
-
Identification: Identify putative precursors by comparing their accurate mass and fragmentation patterns with known compounds in databases or literature. The fragmentation should show a neutral loss corresponding to a sugar moiety (e.g., 162 Da for a hexose).
-
Semi-Quantification: In the absence of commercial standards for each specific glycoside, semi-quantification can be performed by comparing the peak areas of the identified compounds to that of a general glycosidic standard, such as phenyl β-D-glucopyranoside.
Conclusion
The quantification of β-damascenone precursors in grapes provides valuable insight into the aromatic potential of the fruit. The choice between GC-MS and HPLC-MS methodologies depends on the specific research question. The GC-MS method following acid hydrolysis offers a robust way to determine the total potential for β-damascenone release, while the direct HPLC-MS approach provides a more detailed profile of the individual precursor molecules. Both methods are powerful tools for researchers and winemakers seeking to understand and control the aromatic quality of wine.
References
Application Notes & Protocols for Studying β-Damascenone in Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction, quantification, and analysis of β-damascenone in fermentation processes. The protocols are designed to be a comprehensive resource for researchers in various fields, including food science, beverage technology, and biotechnology.
Introduction to β-Damascenone
β-Damascenone is a C13-norisoprenoid that contributes significantly to the aroma of a wide variety of foods and beverages, including wine, beer, and spirits.[1][2] It is characterized by its complex floral and fruity aroma, often described as rose, cooked apple, and honey-like. The formation of β-damascenone is primarily linked to the degradation of carotenoid precursors, such as neoxanthin, through enzymatic and acid-catalyzed reactions during fermentation and aging.[1][2][3] Understanding and controlling the formation of β-damascenone is crucial for managing the sensory profile of fermented products.
Analytical Methodologies for β-Damascenone Quantification
Several analytical methods are employed for the quantification of β-damascenone in complex matrices like fermentation broths. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME-GC-MS is a widely used, solvent-free technique for the analysis of volatile and semi-volatile compounds. It is highly effective for extracting β-damascenone from the headspace of a sample, followed by separation and detection using GC-MS.
Experimental Protocol: HS-SPME-GC-MS
-
Sample Preparation:
-
Place a 10 mL aliquot of the liquid sample (e.g., wine, beer, fermentation broth) into a 20 mL headspace vial.
-
To enhance the volatility of analytes, add a salt, such as sodium chloride (NaCl).
-
For quantitative analysis, add a known amount of an internal standard, such as a deuterated analog of β-damascenone.
-
-
HS-SPME Extraction:
-
Expose a SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial.
-
Heat the vial (e.g., 40-60°C) and agitate for a specific time (e.g., 30-60 minutes) to facilitate the transfer of volatile compounds to the fiber coating.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the hot injection port of a gas chromatograph.
-
The separated compounds are detected and quantified by a mass spectrometer. For enhanced sensitivity and selectivity, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.
-
Workflow for HS-SPME-GC-MS Analysis of β-Damascenone
Caption: Workflow for β-Damascenone analysis using HS-SPME-GC-MS.
Liquid-Liquid Microextraction Gas Chromatography-Mass Spectrometry (LLME-GC-MS)
LLME is another effective method for extracting β-damascenone, particularly from liquid samples. This technique involves the use of a small volume of an organic solvent to extract the analyte.
Experimental Protocol: LLME-GC-MS
-
Sample Preparation:
-
For liquid samples, centrifuge the fermentation broth (e.g., 8,000 x g for 5 min at 4°C) to obtain the supernatant.
-
For solid samples, add 10 g of the sample to 25 mL of sterile saline (0.85% NaCl and 1% CaCl2), sonicate for 30 minutes in an ice-water mixture, and then centrifuge to obtain the supernatant.
-
-
Extraction:
-
To 20 mL of the supernatant, add 2 mL of an organic solvent (e.g., CH₂Cl₂), a known amount of an internal standard (e.g., 20 µL of 100 mg/L L-menthol), and 7 g of NaCl.
-
Vortex the mixture to facilitate the extraction of β-damascenone into the organic phase.
-
-
GC-MS Analysis:
-
Inject an aliquot of the organic phase into the GC-MS system for analysis.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection can also be used for the determination of β-damascenone, though it may require a pre-concentration step to achieve the desired sensitivity.
Experimental Protocol: HPLC-UV
-
Sample Preparation and Pre-concentration:
-
Perform steam distillation of the sample (e.g., beer).
-
Follow with an extraction and concentration step using a C18 Solid Phase Extraction (SPE) column.
-
-
HPLC Analysis:
-
Analyze the concentrated extract by reversed-phase liquid chromatography.
-
Detect β-damascenone at its UV-absorption maximum of 227 nm.
-
Formation Pathway of β-Damascenone
β-damascenone is formed from the degradation of carotenoids, with neoxanthin being a primary precursor. The process involves enzymatic cleavage and subsequent acid-catalyzed rearrangements.
Simplified Formation Pathway of β-Damascenone
Caption: Simplified pathway of β-damascenone formation from neoxanthin.
Factors Influencing β-Damascenone Formation in Fermentation
The concentration of β-damascenone in the final product is influenced by several factors during fermentation.
| Factor | Effect on β-Damascenone Concentration | Reference |
| Yeast Strain | Different yeast strains, particularly non-Saccharomyces yeasts like Wickerhamomyces anomalus, can exhibit varying levels of β-glucosidase activity, leading to different β-damascenone concentrations. | |
| Initial pH | An optimal initial pH (e.g., around 3.5) can enhance the formation of β-damascenone through acid-catalyzed hydrolysis of its precursors. | |
| Fermentation Temperature | Temperature affects both yeast activity and the rate of chemical reactions. An optimal temperature (e.g., 35°C) can lead to higher β-damascenone levels. | |
| Original Brix | The initial sugar concentration can influence yeast metabolism and subsequently affect the production of aroma compounds. | |
| Fermentation Period | The concentration of β-damascenone can change over the course of fermentation, often increasing initially and then potentially decreasing. | |
| Precursor Availability | The presence of carotenoid precursors like neoxanthin or its analogs (e.g., β-carotene) in the fermentation medium is a prerequisite for β-damascenone formation. | |
| Heat Treatment | Heat treatment of the medium (e.g., wort sterilization) can lead to an increase in β-damascenone levels. |
Quantitative Data on β-Damascenone in Fermented Beverages
The following table summarizes the reported concentrations of β-damascenone in various fermented beverages.
| Beverage | Condition | β-Damascenone Concentration (µg/L) | Reference |
| Light-flavor Baijiu | Unoptimized Fermentation | ~2.4 | |
| Light-flavor Baijiu | Optimized Fermentation | 7.25 | |
| Non-alcoholic Beer | Sterilized Wort | 0.634 | |
| Non-alcoholic Beer | Fermented with Cyberlindnera saturnus | 0.451 - 0.571 | |
| Wine | Authentic Commercial Wines | 0.03 - 10.3 | |
| Orange Juice | Raw | 0.15 | |
| Orange Juice | Heated (90°C for 25s) | 0.3 |
Conclusion
The study of β-damascenone in fermentation processes is essential for controlling the aromatic profile of various food and beverage products. The analytical methods and protocols outlined in these application notes provide a robust framework for researchers to accurately quantify and understand the dynamics of this important flavor compound. By optimizing fermentation parameters, it is possible to modulate the concentration of β-damascenone and achieve a desired sensory outcome.
References
- 1. Screening of β -damascenone-producing strains in light-flavor Baijiu and its production optimization via response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening of β -damascenone-producing strains in light-flavor Baijiu and its production optimization via response surface methodology [frontiersin.org]
- 3. benchchem.com [benchchem.com]
The Multifaceted Applications of Beta-Damascenone in the Flavor and Fragrance Industry: A Detailed Overview for Researchers
Beta-damascenone, a potent carotenoid-derived aroma compound, is a cornerstone of the flavor and fragrance industry. Despite its often trace-level presence in natural products, its exceptionally low odor threshold and complex aromatic profile—encompassing floral, fruity, and honeyed notes—make it a critical component in the creation of a wide array of consumer goods. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the versatile properties of this compound.
This compound is a key contributor to the characteristic aroma of roses, wines, and various fruits.[1][2][3] Its ability to impart a sense of naturalness and complexity at very low concentrations makes it an invaluable tool for flavorists and perfumers.[4][5]
Chemical and Physical Properties
This compound belongs to the family of rose ketones and is characterized by its unique chemical structure which is responsible for its potent and desirable aroma.
| Property | Value | Reference |
| Chemical Name | (E)-1-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)but-2-en-1-one | |
| CAS Number | 23696-85-7 | |
| Molecular Formula | C13H18O | |
| Molecular Weight | 190.28 g/mol | |
| Appearance | Pale yellow liquid | |
| Odor Profile | Fruity, floral, rose, plum, honey, tobacco | |
| Boiling Point | 274-275 °C | |
| Solubility | Soluble in alcohol; sparingly soluble in water |
Quantitative Data: Sensory Thresholds and Typical Concentrations
The potency of this compound is highlighted by its extremely low odor detection thresholds, which can vary significantly depending on the matrix.
| Matrix | Odor Threshold (µg/L) | Reference |
| Water | 0.002 | |
| Hydroalcoholic Solution | 0.05 | |
| Red Wine | 4-7 |
This variability underscores the importance of the food or beverage matrix in the perception of flavor. In red wine, for instance, the threshold is over 1000-fold higher than in a simple hydroalcoholic solution, suggesting that other components in the wine can suppress or enhance its perception.
Typical concentrations of this compound found in various products are as follows:
| Product | Typical Concentration | Reference |
| Red Wine | 1-2 µg/L | |
| White Wine | 5-10 µg/L | |
| Beer (Fresh) | 6-25 ng/g | |
| Beer (Aged) | Up to 210 ng/g | |
| Rose Oil | ~100 ppm (0.01%) |
Experimental Protocols
Extraction of this compound from a Natural Source (Rose Petals)
While this compound is often synthesized for commercial use, understanding its extraction from natural sources is crucial for research and quality control. The following is a general protocol for steam distillation.
Objective: To extract essential oil containing this compound from rose petals.
Materials:
-
Fresh rose petals (e.g., Rosa damascena)
-
Distilled water
-
Sodium chloride
-
Steam distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Protocol:
-
Preparation: 40 g of fresh, mashed rose petals are placed into a 500 mL distillation flask.
-
Saline Addition: A solution of 3% sodium chloride in 160 mL of distilled water is added to the flask. The salt helps to increase the volatility of the essential oil components.
-
Steam Distillation: The flask is connected to the steam distillation apparatus. The condensation temperature is set to 0°C. The mixture is heated using a heating mantle to initiate steam generation and distillation is carried out for 3 hours.
-
Collection: The collected condensate, which contains both the essential oil and hydrosol (rose water), is transferred to a separatory funnel.
-
Separation: Allow the layers to separate. The upper, less dense layer is the rose essential oil. The lower aqueous layer is the rose hydrosol.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Storage: The dried essential oil is transferred to a clean glass vial and stored in a cool, dark place.
Chemical Synthesis of this compound (Laboratory Scale)
Several synthetic routes to this compound have been developed. The following is a simplified representation of a common industrial method that can be adapted for laboratory scale. This multi-step synthesis starts from readily available precursors.
Objective: To synthesize this compound from citral.
Overview of Steps:
-
Oxidation and Cyclization of Citral: Citral is first oxidized and then catalytically cyclized to form alpha-cyclogeranic acid.
-
Formation of Cyclogeranenone: The alpha-cyclogeranic acid is then converted to cyclogeranenone.
-
Grignard Reaction and Isomerization: Cyclogeranenone reacts with an allyl magnesium halide (Grignard reagent) followed by acidic isomerization to yield alpha-damascone.
-
Epoxidation, Ring Opening, and Dehydration: The alpha-damascone undergoes epoxidation, followed by an alkaline ring-opening and finally a catalytic dehydration to yield this compound.
A detailed, step-by-step laboratory-scale synthesis protocol requires specialized knowledge of organic synthesis and should be performed by trained professionals in a controlled laboratory setting.
Quantitative Analysis by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME-GC-MS is a standard and highly sensitive method for the quantification of volatile compounds like this compound in complex matrices such as beverages.
Objective: To quantify the concentration of this compound in a wine sample.
Materials and Equipment:
-
Wine sample
-
20 mL headspace vials with caps and septa
-
Sodium chloride
-
Internal standard (e.g., a deuterated analog of this compound)
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
HS-SPME autosampler
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Protocol:
-
Sample Preparation: Place a 10 mL aliquot of the wine sample into a 20 mL headspace vial.
-
Internal Standard and Salt Addition: Add a known amount of the internal standard to the vial. Add sodium chloride to the sample to increase the volatility of the analytes.
-
HS-SPME Extraction:
-
Place the vial in the autosampler.
-
Heat the vial (e.g., at 40-60°C) and agitate for a specific time (e.g., 30-60 minutes).
-
Expose the SPME fiber to the headspace of the vial to allow for the adsorption of volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the hot injection port of the gas chromatograph. The following are example GC-MS parameters:
-
GC Column: HP-5MS (30 m × 0.25 mm × 0.25 µm)
-
Carrier Gas: Helium at a flow rate of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C for 1 min, then ramp up to 305°C. (Specific ramp rates will need to be optimized for the instrument and sample).
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 190, 175, 69).
-
-
-
Quantification: Create a calibration curve using standards with known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.
Signaling Pathways and Logical Relationships
Biosynthesis of this compound
This compound is a C13-norisoprenoid, formed from the degradation of carotenoids, particularly neoxanthin. This process involves enzymatic cleavage followed by acid-catalyzed rearrangements, which can occur during the ripening of fruits, fermentation, and aging of beverages.
Caption: Biosynthesis of this compound from carotenoid precursors.
Olfactory Signaling Pathway
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory sensory neurons. While the specific human olfactory receptors that bind to this compound have not yet been definitively deorphanized, the general mechanism of olfactory signal transduction is well-established.
Caption: Generalized olfactory signal transduction pathway initiated by an odorant.
Application Workflow in Flavor and Fragrance Development
The incorporation of this compound into a final product follows a structured workflow, from initial concept to final application.
References
Application Notes & Protocols: Optimizing β-Damascenone Production Using Response Surface Methodology
Introduction
β-damascenone is a C13-norisoprenoid compound highly valued in the fragrance, flavor, and pharmaceutical industries for its potent and complex rose, honey, and fruity aroma.[1][2] Its low odor threshold makes it a significant contributor to the sensory profile of products such as wines, beers, and spirits.[2][3][4] Optimizing the production of β-damascenone, whether through biotechnological fermentation or chemical synthesis, is crucial for achieving commercially viable yields. Response Surface Methodology (RSM) is a powerful statistical and mathematical tool used for modeling and analyzing processes where a response of interest is influenced by several variables. RSM helps in identifying the optimal conditions for a process, quantifying the relationships between variables, and reducing the number of required experimental runs, making it an ideal approach for enhancing β-damascenone production.
This document provides detailed application notes and protocols for utilizing RSM to optimize β-damascenone production, with a focus on a fermentation-based approach using the yeast Wickerhamomyces anomalus.
Application Note 1: Statistical Optimization of Fermentation Parameters
Response Surface Methodology is effectively employed to overcome the limitations of traditional one-factor-at-a-time (OFAT) optimization, which fails to account for the interactions between different variables. A common approach involves a two-step statistical method:
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Plackett-Burman Design (PBD): An initial screening method to identify the most significant factors influencing β-damascenone production from a larger pool of variables.
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Box-Behnken Design (BBD): A type of RSM design used to further explore and optimize the levels of the significant factors identified by the PBD, fitting a quadratic model to the experimental data.
In a study involving the yeast Wickerhamomyces anomalus YWB-1, RSM was successfully used to optimize fermentation conditions for β-damascenone production. The initial screening identified initial pH, fermentation period, and original Brix degree as the most significant variables affecting the yield.
Data Presentation: Summary of Experimental Design and Results
The following tables summarize the experimental design and the significant improvement in β-damascenone yield achieved through RSM.
Table 1: Significant Factors and Their Levels for Box-Behnken Design
| Factor | Code | Low Level (-1) | Medium Level (0) | High Level (1) |
|---|---|---|---|---|
| Initial pH | A | 3.0 | 3.5 | 4.0 |
| Original Brix (%) | B | 9.0 | 10.0 | 11.0 |
| Fermentation Period (h) | C | 48 | 54 | 60 |
This table outlines the coded and actual levels of the three most significant variables chosen for the Box-Behnken Design optimization.
Table 2: Comparison of β-Damascenone Production Before and After RSM Optimization
| Optimization Stage | Initial pH | Original Brix (%) | Fermentation Period (h) | β-Damascenone Yield (μg/L) | Fold Increase |
|---|---|---|---|---|---|
| Unoptimized | - | - | - | ~2.40 | - |
| Optimized (Predicted) | 3.31 | 10.53 | 52.13 | 7.30 | 3.04 |
| Optimized (Validated) | 3.31 | 10.53 | 52.13 | 7.25 ± 0.15 | 3.02 |
This table shows the optimal conditions predicted by the RSM model and the validated experimental yield, demonstrating a more than 3-fold increase in production.
Experimental Protocols
Protocol 1: Screening for β-Damascenone Producing Microorganisms
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Source Material: Isolate microbial strains from relevant environments, such as the fermentation pits of a light-flavor Baijiu distillery.
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Culture Medium: Prepare a suitable growth medium (e.g., Yeast Extract Peptone Dextrose - YPD).
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Screening: Inoculate individual strains into the culture medium and incubate under controlled conditions.
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Analysis: After the incubation period, analyze the fermentation broth for the presence of β-damascenone using the quantification protocol described below.
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Selection: Select the strain exhibiting the highest production of β-damascenone for further optimization. Wickerhamomyces anomalus YWB-1 was identified as a high-producing strain in one study.
Protocol 2: RSM-Based Optimization of Fermentation Conditions
Part A: Plackett-Burman Design (Factor Screening)
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Variable Selection: Identify potential factors that could influence β-damascenone production. In the reference study, these included initial pH, incubation temperature, inoculum size, fermentation period, and original Brix degree.
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Experimental Design: Set up the Plackett-Burman design with high (+1) and low (-1) levels for each selected variable.
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Execution: Run the experiments according to the design matrix.
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Analysis: Perform statistical analysis (ANOVA) to determine which factors have a significant effect (p < 0.05) on the β-damascenone yield. The most significant factors are then selected for further optimization.
Part B: Box-Behnken Design (Optimization)
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Factor Levels: For the significant factors identified in Part A (e.g., initial pH, original Brix, fermentation period), define three levels: low (-1), medium (0), and high (+1).
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Experimental Design: Generate the Box-Behnken design matrix, which will specify the combination of factor levels for each experimental run.
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Execution: Conduct the fermentation experiments as defined by the BBD matrix.
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Modeling: Use the experimental results to fit a second-order polynomial equation to the data. This equation represents the mathematical model of the process.
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The model's significance is confirmed by a low p-value (p < 0.05) and a high coefficient of determination (R²), such as the R² of 0.9795 obtained in the reference study.
-
-
Optimization & Validation:
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Analyze the 3D response surface plots generated from the model to visualize the relationship between factors and the response.
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Use the model to predict the optimal levels for each factor that will maximize β-damascenone production.
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Perform a validation experiment using the predicted optimal conditions to confirm the model's accuracy. The experimental result should be close to the predicted value.
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Protocol 3: Quantification of β-Damascenone by GC-MS
This protocol is adapted from the liquid-liquid microextraction method combined with gas chromatography-mass spectrometry (GC-MS).
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Sample Preparation:
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Centrifuge the yeast fermentation broth (e.g., at 8,000 x g for 5 min at 4°C) to obtain the supernatant.
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-
Internal Standard: Add a known concentration of an internal standard (e.g., 100 mg/L L-menthol) to the supernatant.
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Extraction:
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Perform a liquid-liquid microextraction using a suitable organic solvent like dichloromethane (CH₂Cl₂).
-
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GC-MS Analysis:
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Inject the organic extract into a GC-MS system.
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Gas Chromatography (GC): Use a suitable capillary column (e.g., DB-WAX) and a temperature program to separate the volatile compounds.
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Mass Spectrometry (MS): Operate in electron impact (EI) mode and scan a mass range (e.g., m/z 35-350) to identify and quantify β-damascenone based on its mass spectrum and retention time compared to a standard.
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Visualizations: Workflows and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. The Potential Effect of β-Ionone and β-Damascenone on Sensory Perception of Pinot Noir Wine Aroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the beta-damascenone level in fresh and aged commercial beers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sensory Analysis of β-Damascenone in Wine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sensory analysis of β-damascenone in wine. Due to its extremely low sensory threshold and complex sensory profile, β-damascenone is a critical aroma compound in many wines, contributing desirable floral and fruity notes.[1][2] Understanding its sensory impact is vital for quality control, product development, and research into wine aroma chemistry.
Introduction to β-Damascenone
β-damascenone is a C13-norisoprenoid, a class of potent aroma compounds derived from the degradation of carotenoids in grapes.[1] It is characterized by a complex aroma profile, often described with notes of "cooked apple," "floral-fruity," honey, and dark berries.[2][3] Its significance in wine aroma is amplified by its very low detection threshold, which can be in the nanogram-per-liter range in simple solutions. However, the perception of β-damascenone is heavily influenced by the wine matrix, with its sensory threshold being substantially higher in wine compared to water or hydroalcoholic solutions.
Quantitative Data Summary
The following tables summarize the sensory thresholds and typical concentrations of β-damascenone in various matrices.
Table 1: Sensory Thresholds of β-Damascenone
| Matrix | Detection Threshold (µg/L) | Recognition Threshold (µg/L) | Reference(s) |
| Water | 0.002 | Not specified | |
| Hydroalcoholic Solution (10-12% ethanol) | 0.05 | Not specified | |
| Red Wine | >50 (over 1000-fold higher than in hydroalcoholic solution) | 4-7 | |
| Pinot Noir Wine Matrix 1 (MW1) | Perceivable at low, high, and 3x concentrations | Not specified | |
| Pinot Noir Wine Matrix 2 (MW2) | Only perceivable at 21 µg/L (3x concentration) | Not specified | |
| Pinot Noir Wine Matrix 3 (MW3) | Perceivable at 6 µg/L (high) and 21 µg/L (3x) | Not specified |
Table 2: Typical Concentrations of β-Damascenone in Wine
| Wine Type | Concentration Range (µg/L) | Reference(s) |
| Various French Red Wines (free form) | ~1 | |
| Various French Red Wines (total, including precursors) | ~2 | |
| Various Authentic and Commercial Wines | 0.03 - 10.3 | |
| Red Wines | 1 - 2 | |
| White Wines | 5 - 10 |
Experimental Protocols
Protocol 1: Determination of Detection and Recognition Thresholds
This protocol outlines the determination of sensory thresholds for β-damascenone in a specific wine matrix using the ascending forced-choice method, in accordance with ASTM E679.
1. Panelist Selection and Training:
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Select a panel of 8-12 assessors.
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Screen panelists for their ability to discriminate different aroma intensities and describe them consistently.
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Train panelists with reference standards of β-damascenone in a neutral medium (e.g., a simple hydroalcoholic solution) to familiarize them with its characteristic aroma.
2. Sample Preparation:
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Use a base wine that is low in endogenous β-damascenone.
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Prepare a stock solution of β-damascenone in ethanol.
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Create a series of dilutions of β-damascenone in the base wine, with concentrations increasing geometrically (e.g., by a factor of 2 or 3). The concentration range should span the expected threshold.
3. Sensory Evaluation Procedure:
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The evaluation should be conducted in a controlled environment with individual booths, controlled lighting, and temperature.
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Present samples in standardized, coded glasses.
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Employ a triangle test format for each concentration level. In each set, present three samples: two are the base wine (control), and one is the base wine spiked with β-damascenone.
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Ask panelists to identify the "odd" sample.
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For recognition threshold, after identifying the odd sample, ask panelists to describe the aroma.
4. Data Analysis:
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The individual detection threshold is the lowest concentration at which a panelist correctly identifies the spiked sample.
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The group detection threshold is the concentration at which 50% of the panelists can correctly identify the spiked sample.
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The recognition threshold is the lowest concentration at which a significant portion of the panel can not only detect a difference but also describe the characteristic aroma of β-damascenone.
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Analyze the results using statistical methods such as analysis of variance (ANOVA).
Protocol 2: Descriptive Analysis of β-Damascenone's Impact on Wine Aroma
This protocol details a method to characterize and quantify the sensory contribution of β-damascenone to a wine's aroma profile.
1. Panelist Selection and Training:
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Use a trained panel of 8-12 assessors.
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Conduct training sessions to develop a consensus vocabulary of aroma descriptors relevant to the wine being tested and to β-damascenone (e.g., floral, red berry, cooked apple, honey). Provide reference standards for each descriptor.
2. Sample Preparation:
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Prepare a control sample (base wine) and one or more samples of the base wine spiked with different concentrations of β-damascenone (e.g., at and above its recognition threshold).
3. Sensory Evaluation Procedure:
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Present the coded wine samples to the panelists in a randomized order.
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Ask panelists to rate the intensity of each agreed-upon aroma descriptor on a structured scale (e.g., a 15-cm line scale).
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Samples should be assessed in duplicate.
4. Data Analysis:
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Collect the intensity ratings from all panelists.
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Analyze the data using statistical methods like Analysis of Variance (ANOVA) to determine if there are significant differences in the aroma profiles of the wines with and without added β-damascenone.
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Visualize the results using spider web plots or bar charts to compare the sensory profiles.
Visualizations
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: β-Damascenone Trace Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the trace analysis of β-damascenone.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Question: Why am I not detecting a signal or seeing a very low peak for β-damascenone?
Answer: This is a common challenge due to the intrinsically low concentrations of β-damascenone in most samples and potential analyte loss.[1] Consider the following causes and solutions:
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Insufficient Instrument Sensitivity: Standard Gas Chromatography (GC) with a Flame Ionization Detector (FID) may not be sensitive enough. Mass Spectrometry (MS) is more suitable, and tandem MS (MS/MS) is highly recommended for its selectivity and ability to improve the signal-to-noise ratio.[1]
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Analyte Loss During Sample Preparation: β-damascenone can be lost during extraction or cleanup steps. Optimize your sample preparation protocol by evaluating different extraction techniques, such as Headspace Solid-Phase Microextraction (HS-SPME) or liquid-liquid microextraction.[2][3] The use of a stable isotope-labeled internal standard is the most effective way to account for and correct these losses.[4]
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Degradation During Analysis: In some matrices like beer, β-damascenone can degrade during fermentation but may be released from precursors during aging or with heat treatment. Ensure your analytical conditions (e.g., injector temperature) are not causing degradation.
Question: How can I resolve the co-elution of β-damascenone with other matrix components?
Answer: Co-elution is a significant problem, especially in complex matrices like essential oils or wine, where other terpenes and terpenoids have similar chemical properties.
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Chromatographic Optimization:
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High-Resolution Column: Use a high-efficiency capillary column, such as an Arylene modified 5% phenyl/95% methyl PDMS column, to improve separation.
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Temperature Program: Optimize the GC oven temperature ramp. A slower ramp rate can often improve the resolution between closely eluting compounds.
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Selective Detection (Preferred Method): The most robust solution is to use a more selective detector.
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GC-MS/MS: This is the ideal technique. By selecting the molecular ion of β-damascenone (m/z 190) as the parent ion and monitoring a specific fragment ion, you can achieve highly selective detection, effectively eliminating interference from co-eluting compounds. This method provides accurate quantification even without complete chromatographic separation.
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Multidimensional GC: Heart-cut multidimensional gas chromatography can also be employed to achieve superior separation for extremely complex samples.
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Question: My quantitative results are inconsistent and not reproducible. What is causing this?
Answer: Inconsistent quantification is often due to "matrix effects," where other compounds in the sample interfere with the ionization of β-damascenone in the MS source, causing either signal suppression or enhancement. This effect can vary significantly from one sample to another, leading to poor reproducibility. The odor threshold of β-damascenone in red wine, for example, can be over 1000 times higher than in a simple solution, highlighting the profound impact of the matrix.
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Use of an Internal Standard: This is the best way to correct for matrix effects.
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Stable Isotope-Labeled Standard (Gold Standard): An isotopically labeled version of β-damascenone is the ideal internal standard as it co-elutes and experiences the same matrix effects as the analyte, providing the most accurate correction.
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Structural Analog: If an isotope-labeled standard is unavailable, use a non-native compound with similar chemical properties that elutes close to β-damascenone. L-menthol has been used for this purpose.
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Calibration Strategy:
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to mimic the matrix effects but can be challenging if a true blank matrix is unavailable.
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Standard Addition: This involves adding known amounts of a β-damascenone standard to the sample itself. It is a powerful method for overcoming matrix effects but is more labor-intensive.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for β-damascenone trace analysis? A1: Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is the preferred method. Its high selectivity and sensitivity are essential for accurately detecting and quantifying β-damascenone at trace levels in complex matrices, overcoming common issues like co-elution and matrix interference.
Q2: Why is a standard GC-MS method often insufficient? A2: The electron impact (EI) mass spectrum of β-damascenone contains several intense fragment ions (e.g., m/z 69, 121) that are not specific and are common to many other terpenes found in matrices like rose oil. More characteristic ions are present in low abundance, making selective detection difficult when interfering compounds are present.
Q3: What typical concentration ranges of β-damascenone should I expect? A3: Concentrations are highly dependent on the matrix. See Table 1 for typical ranges found in various products.
Q4: How can I improve the recovery of β-damascenone during sample preparation? A4: Optimizing your extraction method is key. For HS-SPME, factors like fiber coating, extraction time, and temperature should be systematically evaluated. For liquid-liquid extraction, solvent choice, pH, and mixing time are critical. Methodologies like Response Surface Methodology (RSM) can be used to scientifically optimize these parameters for maximum recovery.
Data Presentation
Table 1: Typical Concentrations of β-Damascenone in Various Matrices
| Matrix | Typical Concentration Range | Citation(s) |
| Rose Oil | ~100 ppm (µg/g) | |
| Red Wine | 0.03 - 10.3 µg/L | |
| Fresh Beer | 6 - 25 ng/g | |
| Aged Beer (5 days @ 40°C) | Up to 210 ng/g | |
| Wort | ~450 ng/g |
Table 2: Odor Detection Thresholds of β-Damascenone
| Matrix | Odor Threshold | Citation(s) |
| Water | 0.002 µg/L | |
| Hydroalcoholic Solution (~11% EtOH) | 0.05 µg/L | |
| Red Wine | >50 µg/L (>1000x higher than in solution) |
Experimental Protocols
Protocol 1: GC-MS/MS Analysis in Essential Oil Matrix (Based on Agilent Application Note for Rose Oil Analysis)
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Sample Preparation: Dilute the oil sample to 0.1% in chloroform. No further pretreatment is required.
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Internal Standard: For accurate quantification, spike the sample with a known concentration of a suitable stable isotope-labeled internal standard prior to injection.
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GC Conditions:
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System: Agilent GC-MS/MS System
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Column: Arylene modified 5% phenyl/95% methyl PDMS (e.g., Agilent CP-Sil 8 CB Low Bleed/MS), 30 m x 0.25 mm x 0.25 µm
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Oven Program: 50°C for 1 min, then ramp at 15°C/min to 305°C.
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Injector: Split/Splitless Injector (used in solvent vent mode), 1 µL injection volume.
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-
MS/MS Conditions:
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Ionization Mode: Electron Impact (EI)
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Parent Ion (MS1): Select m/z 190.
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Fragmentation: Collision-Induced Dissociation (CID).
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Product Ion (MS2): Monitor for characteristic fragment ions (e.g., m/z 175, 133).
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Protocol 2: HS-SPME-GC-MS for Volatiles in Aqueous/Solid Matrices (Adapted from methodologies for wine and other food matrices)
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Sample Preparation:
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Place a measured amount of the sample (e.g., 10 g solid or 10 mL liquid) into a 20 mL headspace vial.
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Add a salt solution (e.g., NaCl) to increase the volatility of the analytes.
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Spike with an internal standard.
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Seal the vial tightly with a PTFE/silicone septum.
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HS-SPME Conditions:
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Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
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Incubation: Equilibrate the sample at a controlled temperature (e.g., 60°C) for 15 minutes with agitation.
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Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at the same temperature.
-
-
GC-MS Conditions:
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Injector: Transfer the fiber to the GC inlet, heated to desorb the analytes (e.g., 250°C).
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Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
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Oven Program: 40°C for 1 min, then ramp at 5°C/min to 300°C and hold for 3 min.
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MS Detection: Operate in either full scan mode for initial identification or Selected Ion Monitoring (SIM) / MS/MS mode for quantification.
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Visualizations
Caption: General experimental workflow for β-damascenone trace analysis.
References
- 1. agilent.com [agilent.com]
- 2. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening of β -damascenone-producing strains in light-flavor Baijiu and its production optimization via response surface methodology [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
overcoming matrix effects in beta-damascenone quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of β-damascenone.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of β-damascenone, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or inconsistent recovery of β-damascenone?
Answer:
Low or inconsistent recovery of β-damascenone can stem from several factors related to sample preparation, extraction, and analysis. Here are some common causes and troubleshooting steps:
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Inefficient Extraction: The chosen extraction method may not be optimal for your specific matrix.
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Solution: Consider optimizing your current extraction method (e.g., adjusting solvent polarity, pH, or extraction time) or switching to a more suitable technique. For instance, headspace solid-phase microextraction (HS-SPME) is effective for volatile compounds like β-damascenone in liquid matrices such as wine. For more complex or solid matrices, techniques like stir bar sorptive extraction (SBSE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) might provide better recoveries.
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Analyte Loss During Sample Preparation: β-damascenone can be lost during evaporation or concentration steps due to its volatility.
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Solution: Minimize sample heating and use gentle nitrogen streams for solvent evaporation. Whenever possible, analyze the extract directly without a concentration step.
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Matrix Effects: Co-extracted compounds from the sample matrix can suppress the instrument's response to β-damascenone.
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Solution: Employ a more effective cleanup step after extraction. This can include dispersive solid-phase extraction (d-SPE) with sorbents like C18 or graphitized carbon black (GCB) to remove interfering compounds. Alternatively, using a stable isotope-labeled internal standard in a stable isotope dilution assay (SIDA) can effectively compensate for matrix effects.[1][2][3]
-
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Degradation of the Analyte: β-damascenone can be sensitive to thermal degradation in the GC inlet.
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Solution: Optimize the GC inlet temperature to ensure efficient volatilization without causing degradation. Using a programmed temperature vaporization (PTV) inlet can provide better control over the injection temperature.
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Active Sites in the GC System: Active sites in the GC inlet liner, column, or detector can lead to analyte adsorption and loss.
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Solution: Use deactivated inlet liners and high-quality, inert GC columns. Regular maintenance, including trimming the column and cleaning the ion source, is crucial.
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Question: My results show significant variability between different sample matrices. What is the cause and how can I address it?
Answer:
High variability between different sample matrices is a classic indicator of significant and varied matrix effects. The composition of co-extracted compounds can differ substantially from one matrix to another (e.g., wine vs. fruit juice vs. coffee), leading to inconsistent ionization suppression or enhancement.
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Cause: Different levels and types of sugars, acids, polyphenols, and other matrix components interfere with the analysis to varying degrees.
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Solution:
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples.[4] This helps to compensate for the specific matrix effects of that sample type. However, this approach can be challenging if you are working with a wide variety of matrices.
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Stable Isotope Dilution Assay (SIDA): This is the most robust solution for overcoming matrix variability. A stable isotope-labeled analog of β-damascenone is added to the sample at the beginning of the workflow. This internal standard experiences the same matrix effects as the native analyte, allowing for accurate correction and highly reproducible results across different matrices.[1]
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Standard Addition: This method involves adding known amounts of a β-damascenone standard to the sample itself to create a calibration curve within each sample. This approach is highly effective at correcting for matrix effects but is more time-consuming as each sample requires multiple analyses.
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Question: I am observing peak tailing or poor peak shape for β-damascenone in my chromatograms. What are the likely causes and solutions?
Answer:
Poor peak shape for β-damascenone is often related to issues within the gas chromatography system.
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Cause:
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Active Sites: As mentioned previously, active sites in the GC system can cause peak tailing.
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Column Overload: Injecting too much analyte can saturate the column, leading to fronting or tailing peaks.
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Inappropriate Column Phase: The GC column stationary phase may not be ideal for β-damascenone.
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Contamination: Buildup of non-volatile matrix components at the head of the column can degrade chromatographic performance.
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-
Solution:
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System Maintenance: Regularly replace the inlet liner and septum, and trim the analytical column. Ensure all connections are secure and leak-free.
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Dilution: If column overload is suspected, dilute the sample extract before injection.
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Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for β-damascenone.
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Guard Column: Using a guard column can help protect the analytical column from non-volatile residues.
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Frequently Asked Questions (FAQs)
What is the most reliable method for quantifying β-damascenone in complex matrices?
The gold standard for accurate and precise quantification of β-damascenone in complex matrices is a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS or GC-MS/MS). The use of a stable isotope-labeled internal standard effectively compensates for analyte losses during sample preparation and corrects for matrix-induced ionization suppression or enhancement, leading to highly reliable results.
How can I assess the extent of matrix effects in my method?
The matrix effect can be quantitatively assessed by comparing the slope of the calibration curve prepared in a pure solvent with the slope of the matrix-matched calibration curve. A significant difference in the slopes indicates the presence of matrix effects. The matrix effect percentage can be calculated using the following formula:
Matrix Effect (%) = ((Slope_matrix-matched / Slope_solvent) - 1) * 100
A positive value indicates signal enhancement, while a negative value indicates signal suppression. A value between -20% and +20% is often considered a low matrix effect.
What are the advantages of using HS-SPME for β-damascenone analysis?
Headspace solid-phase microextraction (HS-SPME) is a solventless, simple, and often automated sample preparation technique that is well-suited for the analysis of volatile compounds like β-damascenone from liquid samples. Key advantages include:
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High Sensitivity: It is an effective pre-concentration technique.
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Reduced Matrix Interference: By sampling from the headspace, non-volatile matrix components are left behind, leading to a cleaner extract.
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Automation: HS-SPME can be easily automated for high-throughput analysis.
Data Presentation
The following table summarizes typical recovery rates and limits of detection for β-damascenone using various extraction techniques in different matrices. Please note that these values can vary depending on the specific experimental conditions.
| Extraction Method | Matrix | Typical Recovery (%) | Typical LOD (ng/L) | Reference |
| HS-SPME | Wine | 85-105 | 10-50 | |
| Beer | 80-95 | 20-100 | ||
| Fruit Juice | 80-100 | 50-200 | ||
| SBSE | Water | >90 | <10 | |
| Wine | 80-95 | 5-30 | ||
| QuEChERS | Grapes/Must | 70-110 | 50-500 | |
| Honey | 75-100 | 100-1000 | ||
| SIDA (LLE) | Wine | Corrected to 100 | 1-10 | |
| Coffee | Corrected to 100 | 5-20 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for β-Damascenone in Wine
This protocol is adapted for the analysis of β-damascenone in wine using HS-SPME followed by GC-MS.
1. Sample Preparation:
- Pipette 10 mL of wine into a 20 mL headspace vial.
- Add a deuterated analog of β-damascenone as an internal standard.
- Add 3 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
- Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Extraction:
- Place the vial in an autosampler tray equipped with a heating and agitation module.
- Incubate the sample at 50°C for 10 minutes with agitation (500 rpm) to allow for equilibration between the liquid and headspace phases.
- Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 40 minutes at 50°C with continued agitation.
3. GC-MS Analysis:
- After extraction, retract the fiber and immediately introduce it into the heated GC injection port (250°C) for thermal desorption for 5 minutes in splitless mode.
- GC Column: Use a DB-5ms column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 4°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for β-damascenone (e.g., m/z 69, 121, 190) and its deuterated internal standard.
Visualizations
General Workflow for β-Damascenone Quantification
Caption: A generalized workflow for the quantification of β-damascenone.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree for troubleshooting low recovery of β-damascenone.
References
- 1. Quantitative determination of free and hydrolytically liberated beta-damascenone in red grapes and wines using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Potential Effect of β-Ionone and β-Damascenone on Sensory Perception of Pinot Noir Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of β-Damascenone Extraction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of β-damascenone.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during β-damascenone extraction and analysis.
Frequently Asked Questions (FAQs)
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Q1: What is β-damascenone and why is its extraction challenging?
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A1: β-damascenone is a C13-norisoprenoid that significantly contributes to the floral and fruity aroma of various natural products, including roses, grapes, and tea.[1][2][3] Its extraction is challenging due to its very low concentrations in complex matrices, its semi-volatile nature, and its potential for co-elution with other structurally similar compounds like terpenes.[4]
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-
Q2: From what precursors is β-damascenone formed?
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A2: β-damascenone is primarily formed from the degradation of carotenoids, particularly neoxanthin.[5] This process can be initiated by enzymatic cleavage, followed by acid-catalyzed rearrangements, often during processes like fermentation, aging, or heating. The formation can occur from glycosidically bound precursors that release the volatile compound upon hydrolysis.
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Q3: What are the most common methods for β-damascenone extraction and analysis?
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A3: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is a widely used technique. Other methods include solvent extraction and Solvent-Assisted Flavor Evaporation (SAFE), which is particularly suitable for thermally sensitive compounds.
-
Troubleshooting Guide
-
Issue 1: Low or no detectable β-damascenone peak in GC-MS analysis.
-
Possible Cause 1: Insufficient release from precursors.
-
Solution: β-damascenone often exists as non-volatile glycosidic precursors. An acid or enzymatic hydrolysis step prior to extraction can significantly increase the yield of free β-damascenone. Lowering the pH of the sample matrix can facilitate this release.
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-
Possible Cause 2: Inefficient extraction.
-
Solution: Optimize your extraction parameters. For HS-SPME, this includes the choice of fiber coating (e.g., DVB/CAR/PDMS), extraction time, and temperature. Increasing the extraction temperature (e.g., 40-60°C) and time (e.g., 30-60 minutes) can improve recovery. The addition of salt (e.g., NaCl) to the sample can also increase the volatility of β-damascenone.
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-
Possible Cause 3: Low concentration in the sample.
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Solution: Concentrate your sample prior to analysis if possible. For HS-SPME, consider using a larger sample volume or a more sensitive detector. GC-MS/MS offers higher selectivity and sensitivity compared to GC-MS, which can be crucial for detecting trace amounts of β-damascenone.
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-
-
Issue 2: Poor peak shape or co-elution with other compounds.
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Possible Cause 1: Complex sample matrix.
-
Solution: The mass spectrum of β-damascenone can be similar to other terpenes, leading to co-elution and inaccurate quantification. Using a high-resolution capillary column is essential. If co-elution persists, switching to GC-MS/MS is highly recommended. The use of multiple reaction monitoring (MRM) can specifically target β-damascenone, eliminating interference from co-eluting compounds.
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-
Possible Cause 2: Issues with the GC system.
-
Solution: Ensure your GC system is performing optimally. Check for leaks, especially at the mass spectrometer interface. A contaminated liner or column can also lead to poor peak shape; consider replacing the liner and trimming the front end of the column.
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-
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Issue 3: Low recovery of β-damascenone.
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Possible Cause 1: Thermal degradation.
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Solution: If using extraction methods that involve heat, β-damascenone can degrade. For such cases, Solvent-Assisted Flavor Evaporation (SAFE) is a gentler alternative as it operates under high vacuum and at low temperatures.
-
-
Possible Cause 2: Inappropriate pH.
-
Solution: The pH of the sample can significantly impact extraction efficiency. Acidic conditions (e.g., pH 1.8-3.5) are generally favorable for the release and stability of β-damascenone. However, extremely low pH could potentially cause degradation if maintained for extended periods at high temperatures.
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Quantitative Data on Extraction Efficiency
The following tables summarize quantitative data on factors influencing β-damascenone concentration.
Table 1: Effect of Fermentation and Aging Conditions on β-Damascenone Concentration
| Condition | Matrix | Result | Reference |
| Optimized Fermentation (pH 3.31, 10.53% Brix, 52.13 h) | Baijiu | 3.02-fold increase in yield (up to 7.25 µg/L) | |
| Aging for 5 days at 40°C | Beer | Increase from 6-25 ng/g to as much as 210 ng/g | |
| Lower pH during beer aging | Beer | Increased production of β-damascenone due to enhanced acid-catalyzed glycoside hydrolysis |
Table 2: Typical Concentrations of β-Damascenone in Wine
| Wine Type | Concentration Range | Reference |
| Various authentic wines | 0.03-10.3 µg/L | |
| French red wines (free) | ~1 µg/L | |
| French red wines (total, free + precursors) | ~2 µg/L |
Experimental Protocols
1. Headspace Solid-Phase Microextraction (HS-SPME) for Wine Analysis
This protocol is adapted from methodologies widely used for the analysis of volatile compounds in wine.
-
Sample Preparation:
-
Place a 10 mL aliquot of the wine sample into a 20 mL headspace vial.
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Add an appropriate internal standard (e.g., a deuterated analog of β-damascenone) for accurate quantification.
-
To enhance the volatility of the analytes, add a salt, such as sodium chloride (NaCl), to saturate the sample.
-
-
HS-SPME Extraction:
-
Use an SPME fiber coated with a suitable stationary phase, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Expose the fiber to the headspace of the vial.
-
Heat the vial to a temperature between 40-60°C and agitate for 30-60 minutes to facilitate the transfer of volatile compounds to the fiber.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the hot injection port of the gas chromatograph.
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Separate the compounds on a suitable capillary column (e.g., DB-5ms).
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Detect and quantify the compounds using a mass spectrometer, preferably in Selected Ion Monitoring (SIM) mode for enhanced sensitivity or using MS/MS for maximum selectivity.
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2. Solvent-Assisted Flavor Evaporation (SAFE)
This protocol provides a general workflow for the SAFE technique, which is ideal for isolating volatile and semi-volatile compounds from a solvent extract without thermal degradation.
-
Initial Solvent Extraction:
-
Homogenize the sample material.
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Extract the homogenized sample with a low-boiling point, non-polar organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the solvent extract using an anhydrous salt (e.g., sodium sulfate) and filter to remove any solid particles.
-
-
SAFE Procedure:
-
Set up the SAFE apparatus, which includes a dropping funnel, a thermostated evaporation flask, and a liquid nitrogen-cooled recondensation flask.
-
Introduce the solvent extract into the evaporation flask via the dropping funnel. The flask is typically kept at a low temperature (e.g., 30-40°C).
-
Apply a high vacuum to the system.
-
The volatile compounds will evaporate along with the solvent and recondense in the liquid nitrogen-cooled trap, leaving the non-volatile matrix components behind.
-
-
Sample Concentration and Analysis:
-
Collect the condensed solvent containing the volatile fraction.
-
Carefully concentrate the extract to a small volume under a gentle stream of nitrogen.
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Analyze the concentrated extract by GC-MS or GC-MS/MS.
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Visualizations
Caption: Formation pathway of β-damascenone from neoxanthin.
Caption: General experimental workflow for β-damascenone analysis.
Caption: Troubleshooting workflow for low β-damascenone detection.
References
Technical Support Center: Enhancing Selectivity in β-Damascenone Analysis by GC-MS
Welcome to the technical support center for the analysis of β-damascenone using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high selectivity for this potent aroma compound.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor chromatographic resolution and co-elution of β-damascenone with matrix components.
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Question: I am observing poor separation of β-damascenone from other compounds in my sample matrix, particularly terpenes. How can I improve this?
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Answer: Co-elution is a common challenge in the analysis of β-damascenone, especially in complex matrices like essential oils or wine, because it is often present at very low concentrations alongside structurally similar terpenes and terpenoids.[1] Capillary gas chromatography with highly efficient columns may not provide sufficient resolution on its own.[1] To address this, consider the following:
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Optimize your GC column: The choice of GC column is critical. A column with a stationary phase that provides good selectivity for ketones and unsaturated compounds is recommended. An arylene modified 5% phenyl/95% methyl polysiloxane column (e.g., CP-Sil 8 CB Low Bleed/MS) has been shown to be effective.[1]
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Adjust the oven temperature program: A slower temperature ramp rate can improve the separation of closely eluting compounds. An example of a successful oven program is: start at 50°C for 1 minute, then ramp at 15°C/min to 305°C.[1]
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Consider multidimensional GC (GC-GC): For extremely complex matrices, heart-cut multidimensional gas chromatography can provide superior separation by transferring the portion of the chromatogram containing β-damascenone from a first column to a second column with a different stationary phase for further separation.[2]
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Issue 2: Low sensitivity and high background noise, making it difficult to detect and quantify low concentrations of β-damascenone.
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Question: My signal-to-noise ratio for β-damascenone is very low, and I am struggling with a noisy baseline. What can I do to improve sensitivity?
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Answer: Low sensitivity can be a significant hurdle due to the trace levels of β-damascenone in many samples. Here are several strategies to enhance your signal-to-noise ratio:
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Utilize Selective Ion Monitoring (SIM) mode: Instead of scanning a full mass range (full scan mode), using SIM mode to monitor only a few characteristic ions of β-damascenone (e.g., m/z 69, 121, 190) will significantly increase sensitivity by increasing the dwell time on each ion.
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Switch to GC-MS/MS: Tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive technique that can dramatically improve the signal-to-noise ratio. This method involves selecting a precursor ion for β-damascenone (e.g., the molecular ion at m/z 190) and then fragmenting it to produce specific product ions. This process effectively removes background noise from the matrix, leading to a much cleaner chromatogram and more accurate quantification. An increase in signal-to-noise is observed with GC/MS/MS compared to GC/MS due to the selectivity of the MS/MS process which removes the background noise contributed by the matrix.
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Optimize MS parameters: Ensure your ion source, transfer line, and mass analyzer are at their optimal temperatures. You can also experiment with the electron energy; increasing it may improve the abundance of target ions in SIM analysis, though it can also affect the relative abundances of qualifier ions.
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Minimize column bleed: High column bleed contributes to a noisy baseline. Use low-bleed "MS" designated columns, ensure proper column conditioning before connecting to the detector, and use high-capacity oxygen and hydrocarbon traps for the carrier gas. Ions at m/z 207, 267, and 281 in the baseline spectrum can indicate siloxane column bleed.
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Issue 3: Inefficient sample preparation leading to poor recovery of β-damascenone.
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Question: I am concerned that my sample preparation method is not efficiently extracting β-damascenone. What are the recommended techniques?
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Answer: Effective sample preparation is crucial for concentrating the analyte and removing interfering matrix components.
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Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for the analysis of volatile and semi-volatile compounds in liquid and solid samples. For wine analysis, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used. The sample is typically heated and agitated to facilitate the transfer of volatile compounds to the fiber.
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Stir Bar Sorptive Extraction (SBSE): SBSE is another sensitive extraction technique that can be used for the analysis of β-damascenone in wine.
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Liquid-Liquid Microextraction (LLME): This technique has been used for the quantitative analysis of β-damascenone in Baijiu, using an organic solvent like CH2Cl2 for extraction.
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Issue 4: Difficulty in confirming the identity of β-damascenone due to spectral similarities with other compounds.
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Question: The mass spectrum of my peak of interest has similarities to other terpenes, making positive identification difficult. How can I be more confident in my identification?
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Answer: The mass spectrum of β-damascenone can resemble that of other terpenes, as many share common fragment ions like m/z 69, 77, 91, 105, and 121.
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Focus on characteristic ions: While low in abundance, the higher mass ions at m/z 190 (molecular ion) and 175 are more characteristic of β-damascenone.
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Use GC-MS/MS: As mentioned before, GC-MS/MS provides a higher degree of certainty in identification. The specific transition from a precursor ion to a product ion is a unique fingerprint for the compound. For β-damascenone, the fragmentation of the molecular ion (m/z 190) into ions like 175, 133, and others provides a highly specific identification.
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Use Retention Indices (RI): Comparing the retention index of your analyte with literature values on a similar column can provide additional evidence for its identity.
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Quantitative Data Summary
The following tables summarize quantitative data to aid in method selection and optimization.
Table 1: Comparison of GC-MS and GC-MS/MS for β-Damascenone Analysis in Rose Oil
| Parameter | GC-MS (Electron Impact) | GC-MS/MS |
| Selectivity | Lower; co-elution with compounds like caryophyllene observed. | High; removes matrix interference. |
| Signal-to-Noise | Lower due to background noise from the matrix. | Significantly higher. |
| Accuracy | Less accurate for quantification due to interferences. | More accurate determination. |
| Precursor Ion | N/A | m/z 190 (Molecular Ion). |
| Product Ions | N/A | m/z 175 and other unique ions. |
Table 2: Typical Concentrations of β-Damascenone in Different Matrices
| Matrix | Concentration Range | Reference |
| Rose Oil | ~100 ppm | |
| White Wine | 5 - 10 µg/L | |
| Red Wine | ~1 - 2 µg/L (free and precursors) | |
| Orange Juice (Not from Concentrate) | 0.122 - 0.281 µg/L | |
| Orange Juice (Frozen Concentrate) | 0.117 - 0.445 µg/L | |
| Orange Juice (Reconstituted) | 0.221 - 0.690 µg/L |
Experimental Protocols
Protocol 1: Quantitative Analysis of β-Damascenone in Wine by HS-SPME-GC-MS
This protocol is based on a widely used method for analyzing volatile compounds in wine.
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Sample Preparation:
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Place a 10 mL aliquot of wine into a 20 mL headspace vial.
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Add an appropriate internal standard (e.g., a deuterated analog of β-damascenone).
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To increase the volatility of the analytes, add a salt such as sodium chloride (NaCl).
-
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HS-SPME Extraction:
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Use a SPME fiber with a suitable stationary phase, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
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Expose the fiber to the headspace of the vial.
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Heat the vial (e.g., to 40-60°C) and agitate for a specific time (e.g., 30-60 minutes) to allow volatile compounds to adsorb to the fiber.
-
-
GC-MS Analysis:
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Desorb the SPME fiber in the hot injection port of the gas chromatograph.
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Use a suitable GC column, for example, an arylene modified 5% phenyl/95% methyl polysiloxane column.
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Set an appropriate oven temperature program to achieve good separation.
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Operate the mass spectrometer in Selected Ion Monitoring (SIM) or MS/MS mode for enhanced sensitivity and selectivity.
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Visualizations
Caption: Experimental workflow for β-damascenone analysis using HS-SPME-GC-MS.
References
Technical Support Center: Troubleshooting Co-elution in Damascenone Chromatography
Welcome to the technical support center for damascenone analysis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and answers to frequently asked questions regarding co-elution issues encountered during the gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis of damascenone and its isomers.
Troubleshooting Guides
Co-elution, the incomplete separation of two or more compounds, is a common challenge in the chromatographic analysis of complex matrices containing damascenones. This guide provides a systematic approach to diagnose and resolve these issues.
Initial Assessment of Co-elution
Before modifying your analytical method, it is crucial to confirm that you are facing a co-elution problem.
1. How do I know if I have a co-elution problem?
Look for the following indicators in your chromatogram:
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Asymmetrical Peaks: Peaks that exhibit fronting, tailing, or have shoulders are a strong indication of a co-eluting compound.
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Broader than Expected Peaks: If the peak width of damascenone is significantly larger than that of other analytes in the same run, it may be due to the presence of an overlapping peak.
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Inconsistent Peak Ratios: If you are analyzing for multiple damascenone isomers, inconsistent area ratios between them across different samples or standards can suggest co-elution with an interfering compound.
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Mass Spectral Impurity (GC-MS): When using a mass spectrometer, examine the mass spectrum across the peak. If the spectrum is not consistent from the beginning to the end of the peak, it indicates the presence of more than one compound. A library search of the subtracted spectra can help identify the co-eluting substance. For instance, in the analysis of rose oil, β-damascenone has been observed to co-elute with caryophyllene, which can be confirmed by the presence of additional ion fragments in the mass spectrum.[1]
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Spectral Purity Analysis (HPLC-DAD/PDA): For HPLC analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA), utilize the peak purity function in your chromatography data system (CDS). A non-homogenous spectrum across the peak is a clear sign of co-elution.
Systematic Troubleshooting Workflow
If co-elution is confirmed, follow this systematic workflow. It is recommended to modify one parameter at a time to isolate the variable that resolves the issue.
Caption: A systematic workflow for troubleshooting co-eluting peaks in damascenone chromatography.
Frequently Asked Questions (FAQs)
Method Optimization
Q1: What are the first chromatographic parameters I should adjust to resolve co-eluting peaks in GC?
Optimizing the oven temperature program is often the most effective first step. A slower temperature ramp rate (e.g., decreasing from 10°C/min to 3-5°C/min) increases the interaction time of the analytes with the stationary phase, which can improve the separation of closely eluting compounds. Additionally, lowering the initial oven temperature can enhance the resolution of more volatile compounds that elute early in the chromatogram.
Q2: How can I improve the separation of damascenone in HPLC?
In reversed-phase HPLC, the mobile phase composition is a powerful tool for optimizing selectivity.
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Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention times and may improve resolution.
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Solvent Type: Switching the organic modifier (e.g., from methanol to acetonitrile or vice versa) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
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pH Control: For ionizable compounds that may co-elute with damascenone, adjusting the mobile phase pH with a suitable buffer can significantly impact their retention and potentially resolve the overlap.
Q3: When should I consider changing the chromatography column?
If significant optimization of the temperature program (GC) or mobile phase (HPLC) does not resolve the co-elution, changing the column is the next logical step. The goal is to introduce different separation selectivity.
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Stationary Phase Polarity: If you are using a non-polar column (e.g., 5% phenyl-methylpolysiloxane) in GC, switching to a more polar column (e.g., a wax-type column) can provide a different elution order and resolve the co-eluting peaks.
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Stationary Phase Chemistry (HPLC): In reversed-phase HPLC, if a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to introduce different interaction mechanisms (e.g., pi-pi interactions).
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Chiral Stationary Phases: For the separation of damascenone enantiomers or diastereomers, a chiral column is necessary. For GC, cyclodextrin-based stationary phases are commonly used.
Sample Preparation
Q4: Can my sample preparation method contribute to co-elution?
Yes, a non-selective sample preparation method can lead to a complex sample matrix being injected into the chromatograph, increasing the chances of co-elution. Techniques like Solid Phase Microextraction (SPME) are widely used for damascenone analysis in beverages like wine, but the choice of fiber coating is crucial for selectivity. For complex matrices, more rigorous cleanup steps such as Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) may be necessary to remove interfering compounds before analysis.
Q5: What sample preparation techniques can I use to minimize matrix effects and potential co-elution?
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Solid Phase Microextraction (SPME): For volatile analysis in liquid samples like wine, SPME is a popular choice. Optimization of fiber coating (e.g., DVB/CAR/PDMS), extraction time, and temperature is critical to selectively extract damascenone while minimizing the co-extraction of matrix components.[2][3]
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Liquid-Liquid Extraction (LLE): LLE can be used to partition damascenone from a complex aqueous matrix into an organic solvent, leaving behind many polar interferences.
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Solid Phase Extraction (SPE): SPE with cartridges of appropriate chemistry can effectively clean up samples by retaining the analytes of interest while matrix components are washed away, or vice-versa.
Detector and Data Analysis
Q6: If I cannot achieve baseline separation, can I still accurately quantify damascenone?
In some cases, yes. If you are using a mass spectrometer, particularly a tandem mass spectrometer (MS/MS), you can often achieve accurate quantification even with co-eluting peaks.
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Selected Ion Monitoring (SIM) in GC-MS: By monitoring unique fragment ions for damascenone and the co-eluting compound, it is possible to deconvolute the signals and quantify each. However, this relies on the compounds having sufficiently different mass spectra.
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Multiple Reaction Monitoring (MRM) in GC-MS/MS: This is a highly selective technique where you select a precursor ion for damascenone and then monitor a specific product ion.[1] This is very effective at eliminating interference from co-eluting compounds, as it is unlikely that an interfering compound will have the same precursor and product ion as damascenone.[1] The signal-to-noise ratio for damascenone can be significantly enhanced using GC-MS/MS compared to standard GC-MS, which is particularly useful for trace-level analysis in complex matrices like rose oil.
Experimental Protocols
Protocol 1: GC-MS/MS Method for β-Damascenone in Complex Matrices (e.g., Rose Oil)
This protocol is adapted from established methods for the analysis of β-damascenone where co-elution with compounds like caryophyllene is a known issue.
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Sample Preparation:
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Dilute the essential oil sample (e.g., 0.1%) in a suitable solvent like chloroform.
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No further pretreatment is typically necessary.
-
-
GC-MS/MS Parameters:
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Gas Chromatograph: Agilent 6890N or equivalent.
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Injector: Split/Splitless, 250°C.
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Column: Arylene modified 5% phenyl/95% methyl PDMS (e.g., Agilent CP-Sil 8 CB Low Bleed/MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Oven Program: 50°C for 1 min, then ramp at 15°C/min to 305°C.
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Mass Spectrometer: Triple quadrupole mass spectrometer.
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Ionization Mode: Electron Impact (EI).
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MS/MS Transition: For β-damascenone, select the molecular ion (m/z 190) as the precursor ion and monitor a characteristic product ion (e.g., m/z 175).
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Protocol 2: HPLC Method for Damascenone Isomers
This protocol provides a starting point for the reversed-phase HPLC separation of damascenone.
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HPLC System: Standard HPLC with a UV or DAD/PDA detector.
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Column: Newcrom R1 reversed-phase column (4.6 x 150 mm) or equivalent.
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Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for the specific isomers and matrix.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set at an appropriate wavelength for damascenones (e.g., around 230 nm).
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Method Development:
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Start with an isocratic elution (e.g., 60:40 MeCN:Water).
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If peaks are co-eluting, decrease the percentage of MeCN to increase retention and improve separation.
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If simple isocratic elution is insufficient, a gradient elution program may be necessary.
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Data Presentation
Table 1: GC Parameters for Damascenone Analysis
| Parameter | GC-MS/MS Method for β-Damascenone in Rose Oil | General GC-MS Flavors Method |
| Column | Arylene modified 5% phenyl/95% methyl PDMS, 30 m x 0.25 mm, 0.25 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Oven Program | 50°C (1 min), then 15°C/min to 305°C | 60°C (0 min), then 3°C/min to 240°C |
| Injector Temp. | 250°C (using SPI injector with a program) | 250°C |
| Carrier Gas | Helium, 1 mL/min | Helium |
| Detector | Triple Quadrupole MS (MS/MS mode) | Quadrupole MS (Scan mode) |
Table 2: Troubleshooting Guide for Co-elution in Damascenone Chromatography
| Issue | Potential Cause | Recommended Action(s) |
| Peak shouldering or tailing in GC | Co-elution with a similar compound. | 1. Decrease the oven temperature ramp rate. 2. Change to a stationary phase with different polarity. 3. If using MS, check for spectral purity across the peak. |
| Poor resolution in HPLC | Inadequate mobile phase strength or selectivity. | 1. Decrease the organic solvent percentage in the mobile phase. 2. Switch the organic solvent (e.g., MeCN to MeOH). 3. Change the column to one with a different stationary phase (e.g., C18 to Phenyl). |
| Co-elution confirmed by MS, but separation is difficult | Highly similar chemical properties of the analytes. | 1. Employ GC-MS/MS with MRM for selective detection. 2. Further optimize sample preparation to remove the interferent. 3. Consider multidimensional chromatography (e.g., GCxGC). |
| Inconsistent results between samples | Matrix effects influencing retention and peak shape. | 1. Implement a more robust sample cleanup procedure (SPE or LLE). 2. Use a matrix-matched calibration curve. 3. Employ an isotopically labeled internal standard. |
Visualizations
Logical Relationships in Method Development for Co-elution
Caption: Decision tree for method development to resolve co-elution.
References
Technical Support Center: Enhancing β-Damascenone Production in Yeast Fermentation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing β-damascenone production in yeast fermentation.
Frequently Asked Questions (FAQs)
Q1: What is β-damascenone and why is it important?
A1: β-damascenone is a C13-norisoprenoid compound that is a highly valued aroma constituent in many natural products, including roses, grapes, and wine.[1][2] Its potent and pleasant floral and fruity scent makes it a significant target for production in the flavor and fragrance industry.
Q2: Which yeast species are suitable for β-damascenone production?
A2: While Saccharomyces cerevisiae can be metabolically engineered for production, several non-Saccharomyces yeasts have shown natural potential for producing β-damascenone.[1][3] Species such as Wickerhamomyces anomalus, Cyberlindnera saturnus, Debaryomyces hansenii, Hanseniaspora uvarum, and Metschnikowia pulcherrima have been identified as producers.[1] Wickerhamomyces anomalus, in particular, has demonstrated high β-glucosidase activity, which is beneficial for releasing β-damascenone from its glycosidically bound precursors.
Q3: What is the biosynthetic pathway for β-damascenone in yeast?
A3: β-damascenone is not synthesized de novo by yeast but is rather a breakdown product of carotenoids, such as neoxanthin. The production process involves the enzymatic and acid-catalyzed hydrolysis of hydroxylated precursors and their glycosides. Metabolic engineering efforts often focus on enhancing the upstream carotenoid pathway to increase the pool of precursors available for conversion to β-damascenone.
Troubleshooting Guide
Issue 1: Low or no detectable β-damascenone production.
This is a common issue that can be addressed by systematically evaluating several factors in your experimental setup.
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Possible Cause 1.1: Suboptimal Yeast Strain. The chosen yeast strain may have low intrinsic ability to produce β-damascenone or its precursors.
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Troubleshooting Steps:
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Screen different yeast strains, including both Saccharomyces and non-Saccharomyces species known for aroma production.
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For metabolically engineered strains, verify the successful integration and expression of heterologous genes in the carotenoid pathway.
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Consider strains with high β-glucosidase activity to enhance the release of β-damascenone from glycosylated precursors.
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Possible Cause 1.2: Inadequate Precursor Availability. The fermentation medium may lack sufficient carotenoid precursors.
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Troubleshooting Steps:
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Supplement the medium with a precursor analog like β-carotene to screen for strains capable of conversion.
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For engineered strains, ensure the carbon source is being efficiently channeled into the mevalonate and carotenoid pathways.
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Optimize the expression of key enzymes in the carotenoid biosynthesis pathway.
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Possible Cause 1.3: Suboptimal Fermentation Conditions. The fermentation parameters may not be conducive to β-damascenone production.
-
Troubleshooting Steps:
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Optimize the initial pH of the medium. A slightly acidic pH around 3.3-3.5 has been shown to be optimal for β-damascenone formation, as it facilitates the acid-catalyzed hydrolysis of precursors. However, extremely low pH can inhibit yeast growth.
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Adjust the fermentation temperature. A temperature around 35°C has been found to be effective, but this can be strain-dependent. Excessively high temperatures can hinder yeast growth and reduce production.
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Optimize the fermentation time. Production may increase up to a certain point (e.g., 48-52 hours) and then plateau or decline.
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Evaluate the effect of aeration. Shaking conditions may accelerate yeast metabolism and shorten the required fermentation time compared to static conditions.
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Issue 2: Inconsistent β-damascenone yields between batches.
Batch-to-batch variability can be minimized by ensuring tight control over all experimental parameters.
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Possible Cause 2.1: Inconsistent Inoculum. The size and viability of the yeast inoculum can affect the fermentation kinetics.
-
Troubleshooting Steps:
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Standardize the inoculum size. An inoculum of around 4% has been used in some optimization studies.
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Ensure the yeast culture used for inoculation is in a healthy and active growth phase.
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Possible Cause 2.2: Variations in Media Composition. Minor differences in media components can impact yeast metabolism.
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Troubleshooting Steps:
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Use a consistent source and lot for all media components.
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Carefully control the initial sugar concentration (Brix/gravity). An original Brix of around 10.5% has been found to be optimal in some studies.
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-
Issue 3: Toxicity or inhibition of yeast growth.
High concentrations of β-damascenone or its precursors may have inhibitory effects on yeast.
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Possible Cause 3.1: Product Toxicity. While β-damascenone is generally considered to have low toxicity at the levels typically produced, very high concentrations could potentially be inhibitory.
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Troubleshooting Steps:
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Consider in-situ product removal strategies, such as two-phase fermentation, to reduce the concentration of β-damascenone in the culture medium.
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Screen for yeast strains with higher tolerance to β-damascenone.
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Quantitative Data Summary
The following table summarizes β-damascenone production under different fermentation conditions as reported in the literature.
| Yeast Strain | Condition | β-damascenone Yield (μg/L) | Reference |
| Wickerhamomyces anomalus YWB-1 | Unoptimized | ~2.4 | |
| Wickerhamomyces anomalus YWB-1 | Optimized (One-Factor-at-a-Time) | 3.50 | |
| Wickerhamomyces anomalus YWB-1 | Optimized (Response Surface Methodology) | 7.25 |
Experimental Protocols
Protocol 1: Optimization of Fermentation Conditions using Response Surface Methodology (RSM)
This protocol outlines a general workflow for optimizing fermentation parameters to enhance β-damascenone production.
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One-Factor-at-a-Time (OFAT) Analysis:
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Individually vary key parameters such as initial pH, temperature, inoculum size, original Brix, and fermentation time while keeping others constant to identify the approximate optimal range for each.
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Plackett-Burman Design:
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Use a Plackett-Burman design to screen for the most significant factors affecting β-damascenone production from the parameters identified in the OFAT analysis.
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-
Box-Behnken Design:
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Employ a Box-Behnken design to further optimize the levels of the most significant variables identified in the Plackett-Burman screening. This will allow for the development of a predictive model for β-damascenone yield.
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Protocol 2: Quantification of β-damascenone using GC-MS
This protocol provides a method for the extraction and quantification of β-damascenone from fermentation broth.
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Sample Preparation:
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Centrifuge the yeast fermentation broth at 8,000 x g for 5 minutes at 4°C to pellet the cells.
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Collect the supernatant for extraction.
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Liquid-Liquid Microextraction:
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Use an appropriate organic solvent, such as dichloromethane (CH₂Cl₂), for extraction.
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Add a suitable internal standard (e.g., L-menthol) to the supernatant before extraction to correct for variations in extraction efficiency and instrument response.
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-
GC-MS Analysis:
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Analyze the organic extract using a gas chromatograph coupled with a mass spectrometer (GC-MS) to identify and quantify β-damascenone.
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Visualizations
References
- 1. Frontiers | Screening of β -damascenone-producing strains in light-flavor Baijiu and its production optimization via response surface methodology [frontiersin.org]
- 2. Screening of β -damascenone-producing strains in light-flavor Baijiu and its production optimization via response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
factors affecting beta-damascenone stability during aging
This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions regarding the factors that influence the stability of β-damascenone during the aging process. It is intended for researchers, scientists, and professionals in drug development and other relevant fields who are studying this potent aroma compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the concentration of β-damascenone during aging?
The concentration of β-damascenone during aging is a dynamic balance between its formation from precursors and its degradation. The key factors influencing this balance are pH, temperature, light exposure, oxygen levels, and the composition of the product matrix. In many systems, such as beer and wine, an initial increase in β-damascenone is observed as it is released from non-volatile precursors, followed by a potential decline due to degradation.[1]
Q2: How does pH influence β-damascenone levels?
pH is a critical factor, primarily influencing the formation of β-damascenone from its precursors. Acid-catalyzed hydrolysis of glycosidically bound precursors is a major pathway for its release.[2][3][4]
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Low pH (Acidic Conditions): A lower pH (e.g., below 4.2 in beer) significantly enhances the liberation of β-damascenone from these precursors.[5] This is why products with higher acidity may show an increase in β-damascenone concentration during aging.
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High pH (Less Acidic Conditions): In environments with a higher pH, the acid-catalyzed hydrolysis is diminished, resulting in lower production of β-damascenone from precursors.
Q3: What is the role of temperature in β-damascenone stability?
Temperature significantly accelerates the chemical reactions involved in both the formation and degradation of β-damascenone.
-
Formation: Elevated storage temperatures, often used in accelerated aging studies (e.g., 40°C), have been shown to increase the concentration of β-damascenone. This is largely due to the increased rate of acid hydrolysis of precursors.
-
Degradation: Higher temperatures can also increase the rate of degradation through oxidation or other pathways, especially over extended periods once precursors are depleted.
Q4: Is β-damascenone sensitive to light?
Yes, β-damascenone can be susceptible to photodegradation. Exposure to light can accelerate its degradation, a process known as photolysis. In studies on other compounds, light exposure has been shown to be a significant factor in their degradation, following specific kinetic models. Therefore, protecting samples from light is crucial for accurate stability studies.
Q5: How does oxygen affect β-damascenone?
Oxygen can lead to the oxidative degradation of β-damascenone. Products with lower levels of natural antioxidants, such as rosé wines, are particularly vulnerable to oxidation, which can affect aroma compounds like β-damascenone. The presence of antioxidants may help preserve its stability by mitigating these oxidative reactions.
Q6: Where does β-damascenone originate during aging?
β-damascenone is a C13-norisoprenoid, and it is typically not present in high concentrations in fresh products. Instead, it is formed during aging from the breakdown of larger, non-volatile precursors. The primary sources are:
-
Carotenoids: Degradation of carotenoids like neoxanthin is a well-established pathway for the formation of β-damascenone precursors.
-
Glycosides: β-damascenone is often bound to sugar molecules (glycosides), which are non-volatile and odorless. During aging, these bonds are broken (hydrolyzed) by acid and/or heat, releasing the free, volatile β-damascenone.
Quantitative Data Summary
The following tables summarize key quantitative data related to β-damascenone concentrations and the kinetics of its formation.
Table 1: Concentration of β-Damascenone in Various Matrices
| Matrix | Condition | Concentration Range | Reference |
|---|---|---|---|
| Commercial Beer | Fresh | 6 - 25 ng/g | |
| Commercial Beer | Aged (5 days at 40°C) | Up to 210 ng/g | |
| Beer Wort | Pre-fermentation | ~450 ng/g | |
| French Red Wines | Free β-damascenone | ~1 µg/L |
| French Red Wines | Total (Free + Precursors) | ~2 µg/L | |
Table 2: Half-life of β-Damascenone Precursors in Aqueous Ethanol Solution
| Precursor Compound | pH | Half-life for Conversion to β-damascenone | Reference |
|---|---|---|---|
| Megastigma-4,6,7-trien-3,9-diol | 3.0 | 32 hours | |
| Megastigma-4,6,7-trien-3,9-diol | 3.2 | 48 hours | |
| Megastigma-3,4-dien-7-yn-9-ol | 3.0 | 40 hours |
| Megastigma-3,4-dien-7-yn-9-ol | 3.2 | 65 hours | |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. How low pH can intensify beta-damascenone and dimethyl trisulfide production through beer aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the this compound level in fresh and aged commercial beers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bostonapothecary.com [bostonapothecary.com]
Technical Support Center: Refinement of β-Damascenone Synthesis for Higher Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of β-damascenone. Our goal is to help you refine your experimental protocols to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for β-damascenone synthesis?
A1: The most prevalent starting materials for the synthesis of β-damascenone are β-ionone and citral. Both are readily available and offer distinct synthetic routes with varying complexities and potential yields.
Q2: Which synthetic route generally provides the highest overall yield?
A2: The synthesis route starting from β-ionone, proceeding through β-ionone oxime and subsequent rearrangement and oxidation steps, is a widely practiced method that can be optimized for high yields.[1][2] However, a multi-step process starting from citral has also been developed for industrial production with good overall yields.[3][4]
Q3: What are the critical steps affecting the yield in the β-ionone route?
A3: Key steps that significantly impact the overall yield include the formation of β-ionone oxime, the subsequent rearrangement to form a β-dihydrodamascenone intermediate, and the final oxidation/elimination to yield β-damascenone.[1] Each of these stages is susceptible to side reactions and incomplete conversion if not properly controlled.
Q4: Are there any particularly hazardous reagents used in these syntheses?
A4: Yes, some protocols involve hazardous materials. For instance, the use of metallic sodium and liquid ammonia for reduction steps carries significant safety risks. Allylic bromination often employs N-bromosuccinimide (NBS), which should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before beginning any experiment.
Troubleshooting Guides
Synthesis Route 1: From β-Ionone
This route typically involves oximation of β-ionone, followed by a rearrangement and subsequent oxidation and elimination to introduce the second double bond in the ring.
Problem 1: Low yield in the formation of β-ionone oxime.
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Possible Cause: Incomplete reaction or unfavorable equilibrium.
-
Troubleshooting:
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Reagent Stoichiometry: Ensure an appropriate molar excess of hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate) are used to drive the reaction to completion.
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pH Control: The reaction is sensitive to pH. Maintaining a slightly acidic to neutral pH is often optimal for oxime formation.
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Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Heating is typically required, but excessive temperatures can lead to degradation. A temperature range of 60-70°C for 2-4 hours is a good starting point.
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Problem 2: Formation of multiple by-products during the rearrangement of β-ionone oxime derivatives.
-
Possible Cause: The rearrangement (e.g., Beckmann rearrangement or similar processes) can be sensitive to reaction conditions, leading to undesired side products.
-
Troubleshooting:
-
Choice of Reagent: The selection of the rearrangement agent is critical. Different acidic or catalytic systems can favor different pathways.
-
Temperature Control: These rearrangements are often exothermic. Maintaining strict temperature control is crucial to prevent side reactions.
-
Problem 3: Low yield in the final oxidation and elimination step to form β-damascenone.
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Possible Cause: Incomplete reaction, over-oxidation, or competing elimination pathways.
-
Troubleshooting:
-
Oxidizing Agent: For oxidative halogenation, the choice of halogen source (e.g., NBS) and initiator is important. The reaction should be monitored closely to avoid over-halogenation.
-
Elimination Conditions: The subsequent elimination of hydrogen halide requires a suitable base and solvent. The temperature and reaction time should be optimized to favor the formation of the desired conjugated double bond system. Strong bases at high temperatures can lead to undesired isomers or degradation.
-
Synthesis Route 2: From Citral
This pathway involves the cyclization of a citral derivative to form a cyclogeranate intermediate, followed by chain extension and functional group manipulations.
Problem 1: Low yield in the acid-catalyzed cyclization of geranic acid to α-cyclogeranic acid.
-
Possible Cause: Formation of isomeric by-products or polymerization under strongly acidic conditions.
-
Troubleshooting:
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., concentrated phosphoric acid, sulfuric acid) are critical. Test different acids and concentrations to find the optimal conditions for your specific substrate.
-
Temperature and Reaction Time: Higher temperatures can promote isomerization and polymerization. A carefully controlled temperature profile is necessary. The reaction should be monitored and stopped once the maximum yield of the desired product is achieved.
-
Problem 2: Poor results in the Grignard reaction with the cyclogeranenone intermediate.
-
Possible Cause: Grignard reagents are highly reactive and sensitive to moisture and air. Low yields can also result from side reactions like enolization of the ketone.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried.
-
Reagent Quality: Use freshly prepared or titrated Grignard reagents. The quality of the magnesium turnings is also important.
-
Temperature of Addition: Add the Grignard reagent slowly at a low temperature (e.g., 0 °C or below) to control the exotherm and minimize side reactions.
-
"Turbo-Grignard" Reagents: Consider the use of "Turbo-Grignard" reagents (e.g., with the addition of LiCl) which can enhance reactivity and suppress side reactions.
-
Problem 3: Inefficient dehydration of the tertiary alcohol to form β-damascenone.
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Possible Cause: The use of a non-selective dehydration agent leading to a mixture of isomers, or incomplete reaction.
-
Troubleshooting:
-
Dehydration Agent: Weakly acidic catalysts are often preferred to achieve selective dehydration. p-Toluenesulfonic acid (p-TsOH) is a commonly used catalyst for this step.
-
Azeotropic Removal of Water: Use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product.
-
Temperature Control: The reaction temperature should be high enough to effect dehydration but not so high as to cause degradation or isomerization.
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Data Presentation
Table 1: Comparison of Reported Yields for Key Steps in β-Damascenone Synthesis
| Synthesis Route | Step | Starting Material | Product | Reagents/Conditions | Reported Yield (%) | Reference |
| From β-Ionone | Oximation | β-Ionone | β-Ionone Oxime | Hydroxylamine hydrochloride, Sodium acetate, Ethanol/Water, 60-70°C | 99 | |
| Oxidative Halogenation & Elimination | β-Dihydrodamascenone | β-Damascenone | N-bromosuccinimide, Initiator, then Base, 100-160°C | ~71 (for the final step) | ||
| From Citral | Oxidation & Cyclization | Citral | α-Cyclogeranic Acid | Sodium chlorite, then conc. Phosphoric acid | - | |
| Grignard & Isomerization | Cyclogeranenone | α-Damascone | Allyl magnesium chloride, then Acid | - | ||
| Epoxidation, Ring Opening & Dehydration | α-Damascone | β-Damascenone | Peroxyacetic acid, K2CO3, then p-TsOH | 64 (for the final two steps) | ||
| From 2,6-dimethylcyclohexanone | Alkylation & Ethynylation | 2,6-dimethylcyclohexanone | Propargylic alcohol | LDA, MeI; then Ethynylmagnesium bromide | 98 (alkylation), 95 (ethynylation) | |
| Rupe Rearrangement | Propargylic alcohol | Enone intermediate | Formic acid, 85°C | 88 |
Experimental Protocols
Protocol 1: Synthesis of β-Ionone Oxime
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a mixture of ethanol and water.
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Add β-ionone (1.0 equivalent) to the solution.
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Heat the reaction mixture to 60-70°C with stirring.
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Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
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After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ionone oxime.
Protocol 2: Dehydration of Hydroxy-damascone to β-Damascenone
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the hydroxy-damascone intermediate (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1-0.3 equivalents).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 12 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to obtain pure β-damascenone.
Visualizations
Caption: Synthesis of β-Damascenone from β-Ionone.
Caption: Synthesis of β-Damascenone from Citral.
References
minimizing degradation of beta-damascenone during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of β-damascenone during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is β-damascenone and why is it important?
A1: β-damascenone is a C13-norisoprenoid and a highly potent aroma compound found in a wide variety of natural products, including roses, grapes, and various fruits.[1][2] Despite its typically low concentrations, it significantly contributes to the floral and fruity notes of many foods and beverages, such as wine and beer.[2] Its presence and concentration can be indicative of product quality and aging processes.[3]
Q2: What are the main pathways for β-damascenone degradation during sample preparation?
A2: The primary degradation pathway for β-damascenone itself is not as commonly studied as its formation from precursors. However, being a ketone with conjugated double bonds, it can be susceptible to oxidation and light-induced reactions. The main challenge during sample preparation is often the unintended release or formation of β-damascenone from its non-volatile precursors, which can lead to inaccurate quantification of the "free" β-damascenone present in the original sample. The key formation pathways that can be inadvertently triggered are:
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Acid-Catalyzed Hydrolysis of Glycosidic Precursors: Many precursors of β-damascenone exist as glycosides (sugar-bound).[1] In acidic conditions, these glycosides can be hydrolyzed, releasing β-damascenone. This is a significant concern when dealing with acidic samples like wine or fruit juices.
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Thermal Degradation of Precursors: Heat applied during sample preparation (e.g., distillation, high-temperature extraction) can accelerate the degradation of carotenoid precursors, such as neoxanthin, leading to the formation of β-damascenone.
Q3: What are the key factors that influence the stability of β-damascenone and its precursors during sample preparation?
A3: Several factors can significantly impact the concentration of β-damascenone during sample preparation:
-
pH: Acidic conditions promote the hydrolysis of glycosidic precursors, leading to an increase in free β-damascenone. Maintaining a pH close to neutral, when possible, can help minimize this conversion.
-
Temperature: High temperatures can lead to the thermal degradation of precursors and potentially the degradation of β-damascenone itself. Minimizing heat exposure is crucial.
-
Light: As a conjugated system, β-damascenone may be sensitive to light. It is good practice to protect samples from direct light exposure.
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Matrix Effects: The sample matrix (e.g., wine, fruit juice) can significantly influence the extraction efficiency and stability of β-damascenone. Components in the matrix can either protect the analyte or interfere with its extraction and detection.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of β-damascenone.
Issue 1: Low or No Recovery of β-Damascenone
| Possible Cause | Suggestion |
| Inefficient Extraction | Optimize the extraction method (SPME, SBSE, etc.) by adjusting parameters such as fiber/coating type, extraction time, temperature, and agitation. For complex matrices like wine, matrix modification (e.g., dilution, salt addition) may be necessary to improve extraction efficiency. |
| Analyte Loss During Solvent Evaporation | If using a solvent-based extraction method, avoid complete dryness during solvent evaporation steps, as β-damascenone is a volatile compound. Use gentle evaporation techniques such as a stream of nitrogen at a controlled temperature. |
| Degradation During Thermal Desorption (GC) | While β-damascenone is thermally stable to a certain extent, excessively high injector temperatures or prolonged residence times in the hot injector can lead to degradation. Optimize the GC inlet temperature and carrier gas flow rate. |
| Improper Storage of Samples/Extracts | Store samples and extracts at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) in amber vials to protect from light and thermal degradation. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Suggestion |
| Variable Release from Precursors | Inconsistent pH or temperature during sample preparation can lead to variable hydrolysis of precursors. Ensure that pH and temperature are strictly controlled for all samples and standards. |
| Matrix Effects | The sample matrix can significantly affect the partitioning of β-damascenone onto the extraction phase (e.g., SPME fiber). The use of a stable isotope-labeled internal standard (e.g., d3-β-damascenone) is highly recommended to compensate for matrix effects and variations in extraction efficiency. |
| SPME Fiber/SBSE Stir Bar Degradation | Repeated use of SPME fibers or SBSE stir bars can lead to a decrease in extraction efficiency. Ensure proper conditioning and check for signs of wear or contamination. Replace as needed. |
| Inconsistent Sample Homogeneity | Ensure that the sample is thoroughly homogenized before taking an aliquot for extraction, especially for viscous samples or those with suspended solids. |
Issue 3: Peak Tailing or Poor Peak Shape in GC Analysis
| Possible Cause | Suggestion |
| Active Sites in the GC System | β-damascenone can interact with active sites (e.g., silanol groups) in the GC inlet liner, column, or detector, leading to peak tailing. Use a deactivated liner and a high-quality, low-bleed GC column. |
| Co-elution with Matrix Components | Complex matrices can contain compounds that co-elute with β-damascenone, affecting peak shape and quantification. Optimize the GC temperature program to improve separation. If co-elution persists, consider using a more selective detector like a tandem mass spectrometer (MS/MS) or a different polarity GC column. |
| Injector Temperature Too Low | If the injector temperature is too low, β-damascenone may not volatilize efficiently, leading to broad or tailing peaks. Optimize the injector temperature, but be mindful of potential thermal degradation. |
Issue 4: Suspected Misidentification of β-Damascenone
| Possible Cause | Suggestion |
| Mass Spectral Similarity to Other Compounds | The mass spectrum of β-damascenone can have fragment ions in common with other terpenes and related compounds. |
| Confirmation of Peak Identity | To confirm the identity of the β-damascenone peak, use the following: - Retention Index (RI): Compare the RI of the peak in your sample with the RI of an authentic β-damascenone standard on the same GC column and under the same conditions. - High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass measurement, which can help to distinguish β-damascenone from other compounds with the same nominal mass. - Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion of β-damascenone and fragmenting it, you can obtain a more specific fragmentation pattern that is less prone to interference from co-eluting compounds. |
Data Presentation
Table 1: Effect of pH on β-Damascenone Concentration in Beer During Accelerated Aging
This table summarizes the effect of pH on the formation of β-damascenone in lager beer aged for 5 days at 40°C. Data is adapted from a study by Gijs et al. (2002).
| pH of Fresh Beer | β-Damascenone Concentration after Aging (ppb) |
| 3.0 | ~14 |
| 4.2 | ~12 |
| 5.0 | ~8 |
| 6.0 | ~6 |
| 7.0 | ~5 |
Note: The concentration in the fresh beer was below the detection limit.
Table 2: Effect of Heat Treatment on β-Damascenone Concentration in Orange Juice
This table shows the increase in β-damascenone concentration in orange juice with increasing heat treatment. Data is adapted from a study by Rouseff et al. (2001).
| Heat Treatment | β-Damascenone Concentration (µg/L) |
| Raw Juice | 0.15 |
| Heated to 90°C for 25 seconds | 0.30 |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for β-Damascenone in Wine
This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.
-
Sample Preparation:
-
Pipette 5 mL of wine into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride (NaCl) to the vial. The salt helps to increase the volatility of the analytes.
-
If using an internal standard, spike the sample with a known amount of deuterated β-damascenone (e.g., d3-β-damascenone) at this stage.
-
Immediately seal the vial with a PTFE-faced silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath set to 40°C.
-
Equilibrate the sample for 10 minutes with gentle agitation (e.g., 250 rpm).
-
Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 40°C with continued agitation.
-
-
Desorption and GC-MS Analysis:
-
After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.
-
Start the GC-MS analysis.
-
Protocol 2: Stir Bar Sorptive Extraction (SBSE) for β-Damascenone in Beverages
This protocol provides a general framework for SBSE analysis. Optimization is recommended.
-
Sample Preparation:
-
Place 10 mL of the beverage sample into a 20 mL glass vial.
-
If the sample has a high ethanol content (e.g., spirits), consider diluting it with deionized water to an ethanol concentration of around 10-15% (v/v).
-
Add a magnetic stir bar and, if necessary, adjust the pH to be close to neutral (e.g., pH 7.0) to minimize precursor hydrolysis.
-
Spike with an internal standard if required.
-
-
SBSE Extraction:
-
Add a conditioned polydimethylsiloxane (PDMS) coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) to the vial.
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Seal the vial and stir the sample at a constant speed (e.g., 1000 rpm) for 60-120 minutes at room temperature.
-
-
Thermal Desorption and GC-MS Analysis:
-
After extraction, remove the stir bar with clean forceps, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.
-
Thermally desorb the analytes in a thermal desorption unit (TDU) coupled to the GC-MS. A typical desorption program would be to ramp the temperature from 40°C to 250°C at 60°C/min and hold for 5 minutes.
-
The desorbed analytes are cryofocused in a cooled injection system (CIS) before being transferred to the GC column for analysis.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of β-Damascenone
This is an example of a GC-MS method suitable for β-damascenone analysis.
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 4°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
Injector: 250°C, splitless mode.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis (target ions for β-damascenone: m/z 69, 91, 121, 190). For higher selectivity, MS/MS can be used.
-
Visualizations
Caption: Formation of β-damascenone from its carotenoid precursor, neoxanthin.
Caption: A typical workflow for the analysis of β-damascenone in liquid samples.
References
improving sensitivity for low concentration beta-damascenone detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of low concentrations of beta-damascenone.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS) and Headspace Solid-Phase Microextraction (HS-SPME).
1.1 GC-MS Analysis
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why am I not seeing a peak for this compound? | - Concentration is below the limit of detection (LOD). - Inefficient extraction from the sample matrix. - Degradation of the analyte during sample preparation or injection. - Incorrect GC-MS parameters. | - Concentrate the sample using techniques like Solid-Phase Extraction (SPE). - Optimize the extraction method (e.g., solvent, pH, temperature). - Use a deactivated inlet liner and ensure the injection port temperature is not excessively high. - Verify and optimize GC oven temperature program, carrier gas flow rate, and MS acquisition parameters (scan range, ionization mode). |
| The this compound peak is showing significant tailing. | - Active sites in the GC inlet liner or column. - Presence of involatile residues in the inlet. - Column contamination. | - Use a deactivated (silanized) inlet liner. - Perform regular maintenance of the GC inlet, including replacing the liner and septum. - Bake out the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column or replace it. |
| I am observing co-elution of other compounds with this compound. | - The mass spectrum of this compound can be similar to other terpenes, leading to misidentification with standard GC-MS.[1] - Insufficient chromatographic separation. | - Utilize tandem mass spectrometry (GC-MS/MS) for higher selectivity and to reduce background noise from the matrix.[1] - Optimize the GC oven temperature program for better separation. Use a slower ramp rate or a longer column. - Consider using a different stationary phase for the GC column. |
| The signal-to-noise ratio for my this compound peak is very low. | - Low analyte concentration. - High background noise from the sample matrix. - Non-specific fragmentation in the mass spectrometer. | - Employ a pre-concentration step like HS-SPME. - Use GC-MS/MS to selectively monitor for specific parent-daughter ion transitions, which significantly reduces matrix interference.[1] - Optimize the ionization energy and other MS parameters to enhance the abundance of characteristic fragment ions (e.g., m/z 190, 175).[1] |
1.2 HS-SPME Analysis
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is the extraction efficiency of this compound low? | - Incorrect SPME fiber coating. - Suboptimal extraction time and temperature. - Matrix effects from the sample (e.g., high sugar or ethanol content). | - For volatile and semi-volatile compounds like this compound in wine, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.[2] - Optimize the extraction time (e.g., 30-60 minutes) and temperature (e.g., 40-60°C) to ensure equilibrium is reached between the sample headspace and the fiber. - Add salt (e.g., NaCl) to the sample to increase the volatility of the analytes. |
| I am seeing poor reproducibility between injections. | - Inconsistent sample volume and headspace volume. - Incomplete desorption of the analyte from the SPME fiber. - Fiber degradation or contamination. | - Ensure consistent sample volume in the vials to maintain a constant headspace-to-sample ratio. - Optimize desorption time and temperature in the GC inlet to ensure complete transfer of the analyte. - Regularly condition the SPME fiber as recommended by the manufacturer and inspect for damage. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical concentrations of this compound found in wine and what is its sensory perception threshold?
A1: The concentration of this compound in wine can vary. It is typically found at levels of 1-2 µg/L in red wines and 5-10 µg/L in white wines. The odor threshold for this compound is highly dependent on the matrix. In a hydroalcoholic solution, the perception threshold is very low, around 0.05 μg/L, but in a complex matrix like red wine, it can be over 1000-fold higher.
Q2: How can I improve the sensitivity of my method for detecting very low concentrations of this compound?
A2: To improve sensitivity, consider the following:
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Sample Preparation: Use a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME).
-
Instrumentation: Employing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers higher selectivity and reduces chemical noise, leading to a better signal-to-noise ratio.
-
Method Optimization: Fine-tune your GC and MS parameters, including the injection volume, oven temperature program, and MS acquisition mode (e.g., Selected Ion Monitoring - SIM or Multiple Reaction Monitoring - MRM).
Q3: What are the key fragment ions to monitor for this compound in mass spectrometry?
A3: While this compound produces several intense fragment ions, many are not very specific (e.g., m/z 69, 77, 91, 105, 121) as they are common to other terpenes. The higher mass ions, such as the molecular ion at m/z 190 and the fragment at m/z 175, are more characteristic, although they may be present in lower abundance in a standard MS spectrum. Utilizing MS/MS can enhance the signal for these more specific ions.
Q4: Can sensory analysis be used for the detection of this compound?
A4: Yes, sensory analysis, particularly through trained panels, can be used to detect the presence and impact of this compound. It is known for its fruity and floral aromas, often described as cooked apple or rose-like. However, the perception of this compound can be significantly influenced by the complexity of the sample matrix. Therefore, while sensory analysis is valuable for assessing the aromatic contribution, it is not a quantitative method on its own.
Section 3: Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O | |
| Molecular Weight | 190.28 g/mol | |
| Boiling Point | 274.0 to 276.0 °C at 760 mm Hg | |
| Appearance | Pale yellow to yellow liquid | |
| Odor | Floral, fruity |
Table 2: Reported Concentrations and Sensory Thresholds of this compound
| Matrix | Typical Concentration | Sensory Perception Threshold | Reference(s) |
| Red Wine | 1 - 2 µg/L | > 50 µg/L (matrix effect) | |
| White Wine | 5 - 10 µg/L | Not specified | |
| Beer (Fresh) | 6 - 25 ng/g | Not specified | |
| Beer (Aged) | Up to 210 ng/g | Not specified | |
| Water | Not applicable | 0.002 µg/L | |
| Hydroalcoholic Solution | Not applicable | 0.05 µg/L |
Section 4: Experimental Protocols
4.1 Protocol for HS-SPME-GC-MS Analysis of this compound in Wine
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
-
Sample Preparation:
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
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Add 1 g of NaCl to the vial.
-
Add an appropriate internal standard (e.g., deuterated this compound) for quantitative analysis.
-
Seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler with an agitator and heater.
-
Equilibrate the sample at 40°C for 5 minutes with agitation.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 40 minutes at 40°C with continued agitation.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 3°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Operate in Electron Ionization (EI) mode at 70 eV.
-
Acquire data in full scan mode (e.g., m/z 40-300) for qualitative analysis or in SIM/MRM mode for quantitative analysis, monitoring characteristic ions of this compound.
-
-
Section 5: Visualizations
References
Technical Support Center: Optimizing Fermentation Conditions for Increased Beta-Damascenone Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on optimizing fermentation conditions to increase beta-damascenone yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a C13-norisoprenoid compound that is a significant contributor to the aroma of various natural products, including roses, grapes, and wines.[1][2] Despite its typically low concentrations, it possesses a very low odor threshold, making it a potent aroma compound.[3] In the context of biotechnology and drug development, its unique fragrance profile makes it a valuable target for production through fermentation for use in flavors, fragrances, and potentially as a starting material for the synthesis of other complex molecules.
Q2: Which microorganisms are known to produce this compound?
A2: Several non-Saccharomyces yeast species have been identified as producers of this compound during fermentation.[3] Among these, Wickerhamomyces anomalus has shown high productivity.[4] Other reported producers include Cyberlindnera saturnus, Debaryomyces hansenii, Hanseniaspora uvarum, and Metschnikowia pulcherrima. The choice of strain is a critical factor influencing the final yield of this compound.
Q3: What are the precursors for this compound biosynthesis?
A3: this compound is derived from the degradation of carotenoids, particularly neoxanthin. The biosynthetic pathway involves the enzymatic cleavage of neoxanthin to form grasshopper ketone, which then undergoes further enzymatic and acid-catalyzed reactions to yield this compound. Therefore, the presence of these precursors in the fermentation medium can be crucial for production.
Q4: How does pH influence this compound production?
A4: The initial pH of the fermentation medium plays a significant role in this compound formation. An acidic environment is generally favorable, as it promotes the acid-catalyzed hydrolysis of glycosidically bound precursors to release free this compound. However, excessively low pH can inhibit yeast growth, leading to a decrease in overall production. For instance, a study on Wickerhamomyces anomalus found an optimal initial pH of 3.31 for maximizing this compound yield.
Q5: What is the optimal temperature for this compound fermentation?
A5: Fermentation temperature affects both yeast growth and the enzymatic and chemical reactions involved in this compound formation. The optimal temperature can vary depending on the microorganism. For Wickerhamomyces anomalus, a temperature of 35°C was found to be optimal. Temperatures that are too high can inhibit yeast growth and reduce the final concentration of this compound.
Troubleshooting Guide
Issue: Low or no detectable this compound in the fermentation broth.
| Possible Cause | Troubleshooting Step |
| Inappropriate microorganism | Ensure you are using a known this compound producing strain, such as Wickerhamomyces anomalus. If possible, screen several non-Saccharomyces yeast strains for their production capabilities. |
| Suboptimal pH | Measure and adjust the initial pH of your fermentation medium. An acidic pH (around 3.0-4.0) is generally favorable. Conduct small-scale experiments to determine the optimal initial pH for your specific strain and medium. |
| Incorrect fermentation temperature | Verify and control the fermentation temperature. The optimal temperature is strain-dependent. For W. anomalus, 35°C has been reported as optimal. Test a range of temperatures (e.g., 25°C, 30°C, 35°C) to find the best condition for your system. |
| Insufficient precursor availability | Ensure your fermentation medium contains precursors for this compound biosynthesis. These are derived from carotenoids. Consider supplementing the medium with a source rich in carotenoids, such as grape must or other plant extracts. |
| Inadequate fermentation time | Monitor this compound concentration over time. The optimal fermentation period can vary. For W. anomalus, a fermentation time of around 52 hours has been shown to be effective. Production may decrease if the fermentation is too short or too long. |
| Suboptimal substrate concentration (Brix/Gravity) | The initial sugar concentration (Brix or original gravity) can influence yeast metabolism and this compound production. An original Brix of around 10.5% was found to be optimal for W. anomalus. Vary the initial sugar concentration to find the optimal level for your strain. |
| Inappropriate aeration | Oxygen availability can impact yeast metabolism. While some studies suggest lower oxygen is conducive to this compound production by some yeasts, the effect can be strain-dependent. Experiment with different levels of aeration (e.g., static vs. shaken cultures, varying headspace volume). |
| Analytical method not sensitive enough | This compound is often present at very low concentrations (µg/L or ng/L). Ensure your analytical method (e.g., GC-MS, HPLC) has sufficient sensitivity and is properly validated for quantifying this compound in your fermentation matrix. |
Data Presentation
Table 1: Optimized Fermentation Conditions for this compound Production by Wickerhamomyces anomalus YWB-1
| Parameter | Optimized Value | Reference |
| Initial pH | 3.31 | |
| Original Brix | 10.53% | |
| Fermentation Period | 52.13 hours | |
| Incubation Temperature | 35°C | |
| Resulting β-damascenone Yield | 7.25 µg/L |
Experimental Protocols
Protocol 1: Optimization of Fermentation Conditions using a Statistical Approach
This protocol outlines a two-step statistical approach for optimizing fermentation parameters, combining a Plackett-Burman design for screening significant variables with a Box-Behnken design for determining optimal levels.
Step 1: Screening of Significant Variables using Plackett-Burman Design
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Identify Potential Factors: Based on literature and preliminary experiments, identify key factors that may influence this compound production (e.g., initial pH, temperature, inoculum size, fermentation time, original Brix).
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Set Factor Levels: For each factor, define a high (+) and a low (-) level.
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Design the Experiment: Use statistical software (e.g., Minitab, Design-Expert) to generate a Plackett-Burman design matrix for the selected number of factors. This design allows for the screening of N factors in N+1 experiments.
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Conduct Fermentations: Perform the fermentation experiments according to the combinations of factor levels specified in the design matrix.
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Analyze the Results: Measure the this compound concentration for each experimental run. Use ANOVA to determine which factors have a statistically significant effect on the yield.
Step 2: Optimization of Significant Variables using Box-Behnken Design
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Select Significant Factors: Choose the factors identified as significant from the Plackett-Burman design.
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Set Factor Levels: For each significant factor, define three levels: low (-1), medium (0), and high (+1).
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Design the Experiment: Generate a Box-Behnken design matrix using statistical software.
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Conduct Fermentations: Carry out the fermentation experiments based on the design matrix.
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Model and Optimize: Analyze the results to fit a second-order polynomial equation to the data. Use this model to predict the optimal levels of the significant factors that maximize this compound production.
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Validation: Perform a fermentation experiment using the predicted optimal conditions to validate the model.
Protocol 2: Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol describes a common method for the extraction and quantification of volatile this compound from a liquid fermentation broth.
1. Sample Preparation:
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Centrifuge the fermentation broth to separate the yeast cells (e.g., 8,000 x g for 5 minutes at 4°C).
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Transfer a known volume of the supernatant (e.g., 20 mL) to a headspace vial.
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Add an internal standard (e.g., 20 µL of L-menthol at 100 mg/L) for accurate quantification.
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Add NaCl (e.g., 7 g) to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.
-
Seal the vial immediately with a PTFE/silicone septum.
2. HS-SPME Extraction:
-
Equilibrate the sample at a specific temperature (e.g., 50°C) for a set time (e.g., 20 minutes) in a heated agitator.
-
Expose a suitable SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the sample for a defined extraction time (e.g., 40 minutes) while maintaining the temperature and agitation.
3. GC-MS Analysis:
-
Desorption: Insert the SPME fiber into the hot inlet of the gas chromatograph (e.g., 250°C) for a specified time (e.g., 5 minutes) to desorb the analytes onto the GC column.
-
Gas Chromatography:
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program might be: hold at 40°C for 1 min, then ramp at 5°C/min to 300°C and hold for 3 min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 190, 121, 91, 69) for higher sensitivity and selectivity, or full scan mode for identification.
-
-
Quantification: Create a calibration curve using standard solutions of this compound with the internal standard. Calculate the concentration of this compound in the samples based on the peak area ratios.
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound from neoxanthin.
Caption: Workflow for fermentation optimization using statistical design.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Frontiers | Screening of β -damascenone-producing strains in light-flavor Baijiu and its production optimization via response surface methodology [frontiersin.org]
- 2. Damascenone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Screening of β -damascenone-producing strains in light-flavor Baijiu and its production optimization via response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
addressing low recovery of beta-damascenone in complex matrices
Welcome to the technical support center for the analysis of β-damascenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low recovery of β-damascenone in complex matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of β-damascenone often low in my samples?
Low recovery is a common challenge due to a combination of factors:
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Low Concentration: β-damascenone is an impactful aroma compound, often present in very low concentrations (e.g., μg/L in wine, ~100 ppm in rose oil), making its detection and quantification inherently difficult.[1][2]
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Matrix Complexity: Complex sample matrices like wine, beer, and essential oils contain numerous compounds that can interfere with extraction and analysis.[1][2] In matrices such as rose oil, β-damascenone is mixed with terpenes and terpenoids that have similar volatility and polarity, complicating separation.[2] The matrix can also suppress the analytical signal or bind to the analyte, with the odor threshold in red wine being over 1000 times higher than in a simple hydroalcoholic solution, indicating strong matrix interactions.
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Presence of Precursors: A significant portion of β-damascenone often exists as non-volatile glycosidically bound precursors or is formed from the degradation of carotenoids like neoxanthin. Direct analysis without a hydrolysis step will only measure the "free" form, leading to an underestimation of the total potential β-damascenone.
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Analyte Volatility: As a volatile compound, β-damascenone can be lost during sample preparation steps that involve heating or evaporation if not performed carefully.
Q2: Which extraction technique is best suited for β-damascenone?
There is no single "best" method, as the optimal technique depends on the sample matrix. Commonly successful methods include:
-
Solid-Phase Extraction (SPE): Widely used for liquid samples like beer and wine. A C18 stationary phase is often employed, sometimes following a steam distillation step to initially separate volatiles from the non-volatile matrix.
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Headspace Solid-Phase Microextraction (HS-SPME): A solventless technique that is effective for extracting volatile compounds from alcoholic beverages. It minimizes sample preparation requirements.
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Stir Bar Sorptive Extraction (SBSE): Another sensitive, solvent-free method that has been successfully applied to the analysis of carbonyl compounds in alcoholic beverages.
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Liquid-Liquid Extraction (LLE): A classic method that can be effective. For instance, dichloromethane has been used to extract β-damascenone from fermentation broths.
Q3: How can I improve the efficiency of my extraction and analysis?
-
Incorporate a Hydrolysis Step: To analyze the total β-damascenone content, an acid- or enzyme-catalyzed hydrolysis step is crucial to release it from its non-volatile precursors.
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Optimize pH: The formation of β-damascenone from precursors can be pH-dependent. For example, fermentation at an initial pH of 3.5 has been shown to improve its production. Similarly, lower pH during beer aging can intensify its formation.
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Use Derivatization: For GC analysis, derivatizing agents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can enhance the volatility and stability of β-damascenone, improving chromatographic separation and detection.
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Employ Isotope Dilution: Stable Isotope Dilution Assays (SIDA) are one of the most precise methods for quantification, as they use an isotopically labeled internal standard that behaves identically to the analyte during extraction and ionization, effectively correcting for matrix effects and analyte loss.
Q4: My chromatogram shows significant co-elution and background noise. What should I do?
This is a common issue with complex matrices.
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Switch to a More Selective Detector: Standard Gas Chromatography-Mass Spectrometry (GC-MS) may lack the selectivity needed, as the mass spectrum of β-damascenone resembles other common terpenes.
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Use Tandem Mass Spectrometry (GC-MS/MS): This technique offers high selectivity and an improved signal-to-noise ratio. By selecting a specific parent ion (e.g., m/z 190) and monitoring its characteristic fragment ions, GC-MS/MS can accurately detect and quantify β-damascenone even in the presence of co-eluting matrix components, often with minimal sample cleanup.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low recovery issues.
Problem: Low or No Detectable β-Damascenone Signal
References
Validation & Comparative
A Comparative Guide to Validated GC-MS/MS Methods for Beta-Damascenone Analysis
For researchers, scientists, and professionals in drug development and quality control, the accurate quantification of beta-damascenone, a key aroma compound, is crucial. This guide provides a comparative overview of validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) methods for its analysis in complex matrices such as wine and essential oils. The superior selectivity and sensitivity of GC-MS/MS make it the preferred technique over traditional Gas Chromatography-Mass Spectrometry (GC-MS), especially for trace-level detection.[1]
Comparison of Method Performance
The selection of an analytical method for this compound is highly dependent on the sample matrix. Below is a summary of typical performance characteristics for validated GC-MS/MS methods in wine and essential oils.
Table 1: Performance Comparison of GC-MS/MS Methods for this compound Analysis
| Parameter | Wine Matrix (via HS-SPME) | Essential Oil Matrix (via Direct Injection) | Alternative Method (HPLC-UV for Beverages) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.005 - 0.05 mg/kg (ppm) | Higher, typically in the µg/mL range |
| Limit of Quantitation (LOQ) | 0.03 - 0.5 µg/L | 0.01 - 0.1 mg/kg (ppm) | Significantly higher than GC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.998[2][3] | > 0.99 |
| Accuracy (Recovery) | 85 - 115% | 80 - 120%[2][3] | 90 - 110% |
| Precision (RSD) | < 15% | < 15% | < 10% |
| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | Dilution in a suitable solvent | Steam Distillation followed by Solid-Phase Extraction (SPE) |
| Analysis Time | ~30-60 min per sample (including SPME) | ~15-30 min per sample | ~20-40 min per sample |
| Selectivity | Very High | High | Moderate |
| Notes | HS-SPME is ideal for volatile and semi-volatile compounds in liquid matrices, minimizing matrix effects. | Direct injection is suitable for concentrated samples but may require more extensive cleanup for complex essential oils. | HPLC-UV is a less common and less sensitive method for this compound, requiring extensive sample preparation to achieve adequate detection limits. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are typical experimental protocols for the analysis of this compound in wine and essential oils using GC-MS/MS.
Method 1: Analysis of this compound in Wine using HS-SPME-GC-MS/MS
This method is widely used for the analysis of volatile and semi-volatile compounds in wine.
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Sample Preparation (HS-SPME):
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Pipette 5 mL of wine into a 20 mL headspace vial.
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Add 1.5 g of NaCl to enhance the release of volatile compounds.
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Add an appropriate internal standard (e.g., deuterated this compound).
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Seal the vial with a magnetic crimp cap.
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Equilibrate the sample at 40°C for 10 minutes with agitation.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.
-
-
GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: DB-WAX or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 4°C/min, then ramp to 240°C at 15°C/min (hold for 5 min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 190 (Molecular Ion of this compound).
-
Product Ions & Collision Energies: These need to be optimized for the specific instrument but typical transitions would be monitored. For example, 190 -> 121 and 190 -> 93.
-
-
Method 2: Analysis of this compound in Essential Oils by GC-MS/MS
This method is suitable for the direct analysis of this compound in essential oil samples.
-
Sample Preparation:
-
Prepare a stock solution of the essential oil in a suitable solvent (e.g., hexane or ethanol) at a concentration of 1 mg/mL.
-
Perform a serial dilution to bring the expected concentration of this compound into the calibration range of the instrument.
-
Add an appropriate internal standard.
-
-
GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split mode (e.g., 50:1), 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50°C (hold for 1 min), ramp to 250°C at 10°C/min (hold for 5 min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 190.
-
Product Ions & Collision Energies: Instrument-specific optimization is required.
-
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of this compound using HS-SPME-GC-MS/MS, a common and robust method for beverage samples.
Caption: Workflow for this compound analysis by HS-SPME-GC-MS/MS.
References
A Comparative Analysis of Beta-Damascenone and Beta-Ionone in Wine Aroma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key C13-norisoprenoid aroma compounds in wine: beta-damascenone and beta-ionone. Derived from the degradation of carotenoids in grapes, these compounds, despite their low concentrations, significantly influence the aromatic profile of wine due to their low sensory thresholds. This document details their chemical properties, biosynthetic origins, sensory impact, and the analytical and sensory evaluation methodologies used for their study.
Chemical and Sensory Profile
This compound and beta-ionone are structurally related but impart distinct aromatic characteristics to wine. Their properties and sensory thresholds are summarized below.
| Attribute | This compound | Beta-Ionone |
| Chemical Structure | C₁₃H₁₈O | C₁₃H₂₀O |
| Molar Mass | 190.28 g/mol | 192.30 g/mol |
| Aroma Descriptors | Cooked apple, rose, honey, fruity, floral, tea, stewed apple, dry plum, dark berries, caramel.[1][2] | Violet, raspberry, woody, floral, red berry, dark berry.[3][4][5] |
| Typical Concentration in Red Wine | 1 - 2 µg/L. | |
| Typical Concentration in White Wine | 5 - 10 µg/L. | Data not widely available, generally lower than in red wines. |
| Sensory Perception Threshold in Water | 0.002 µg/L. | 0.007 µg/L. |
| Sensory Perception Threshold in Wine/Model Wine | 0.05 µg/L in hydroalcoholic solution; can be over 1000-fold higher in red wine (4-7 µg/L). | 0.09 µg/L in model wine solution; 90 ng/L in red wine. |
Biosynthetic Pathways
Both this compound and beta-ionone are formed from the enzymatic degradation of carotenoids, a process that begins in the grapes and can continue during winemaking and aging.
Beta-Ionone Biosynthesis: Beta-ionone is primarily formed from the oxidative cleavage of β-carotene. This reaction is catalyzed by carotenoid cleavage dioxygenases (CCDs), specifically VvCCD1 and VvCCD4 in grapes.
This compound Biosynthesis: The pathway to this compound is more complex and is understood to originate from the carotenoid neoxanthin. Enzymatic cleavage of neoxanthin yields grasshopper ketone, which is then reduced and undergoes acid-catalyzed rearrangement to form this compound.
Experimental Protocols
Quantitative Analysis by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is a standard for the analysis of volatile and semi-volatile compounds in wine.
1. Sample Preparation:
-
Place a 10 mL aliquot of wine into a 20 mL headspace vial.
-
Add an appropriate internal standard (e.g., deuterated analog of the target analyte).
-
To enhance the volatility of the analytes, add a salt, such as sodium chloride (NaCl), to saturate the solution.
2. HS-SPME Extraction:
-
Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.
-
Expose the fiber to the headspace of the vial.
-
Heat the vial (e.g., at 40-60°C) and agitate for a defined period (e.g., 30-60 minutes) to allow volatile compounds to adsorb to the fiber coating.
3. GC-MS Analysis:
-
Desorb the SPME fiber in the hot injection port of a gas chromatograph.
-
Separate the compounds using a suitable capillary column (e.g., DB-5ms).
-
Detect and quantify the compounds using a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for improved sensitivity and selectivity.
Sensory Evaluation: Triangle Test
The triangle test is used to determine if a sensory difference exists between two samples.
1. Panelist Selection and Training:
-
Select 8-12 assessors who have demonstrated an ability to consistently discriminate and rate the specific aroma attributes.
-
Screen panelists for their sensitivity to beta-ionone, as specific anosmia to this compound is known to exist.
2. Sample Preparation:
-
Prepare a control wine and wines spiked with known concentrations of this compound and beta-ionone. The concentrations should be based on typical levels found in wine and their sensory thresholds.
-
Present three samples to each panelist, two of which are identical and one is different. The order of presentation should be randomized for each assessor.
3. Evaluation:
-
Instruct panelists to smell each sample and identify the one that is different.
-
Conduct the evaluation in a controlled environment to minimize distractions and sensory fatigue. Provide water and unsalted crackers for palate cleansing between samples.
Olfactory Signaling Pathway
The perception of aroma compounds like this compound and beta-ionone is initiated by their interaction with olfactory receptors in the nasal cavity. This triggers a signal transduction cascade that results in the perception of smell in the brain.
-
Odorant Binding: An odorant molecule (e.g., beta-ionone) binds to a specific G-protein coupled olfactory receptor (OR) on the cilia of an olfactory sensory neuron (OSN).
-
G-Protein Activation: This binding activates the associated G-protein (Gαolf), causing it to exchange GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαolf subunit then activates the enzyme adenylyl cyclase III.
-
cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na⁺ and Ca²⁺ into the cell.
-
Depolarization: The influx of positive ions leads to the depolarization of the OSN's membrane. This initial depolarization is amplified by the opening of Ca²⁺-activated Cl⁻ channels, leading to an efflux of Cl⁻ (as OSNs have a high intracellular Cl⁻ concentration).
-
Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the OSN to the olfactory bulb in the brain.
Conclusion
This compound and beta-ionone are pivotal to the aromatic complexity of many wines. While beta-ionone consistently contributes floral and fruity notes, the sensory impact of this compound is more nuanced and highly dependent on the wine matrix, where it can act as an aroma enhancer. A thorough understanding of their biosynthetic pathways allows for viticultural and oenological practices to be tailored to modulate their concentrations. Furthermore, precise analytical and sensory evaluation techniques are crucial for characterizing their contribution to the final wine aroma profile. The study of these and other aroma compounds continues to be a significant area of research in oenology and sensory science.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Science of Smell Part 1 : Perception and Physiological Responses to Odors - Pork Information Gateway [porkgateway.org]
- 4. Central mechanisms of odour object perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of β-Damascenone Levels in Vitis vinifera Grape Varietals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of β-damascenone concentrations across various grape varietals (Vitis vinifera), a C13-norisoprenoid of significant interest for its potent floral and fruity aroma characteristics.[1][2] Understanding the varietal differences in the concentration of this compound is crucial for applications in flavor and fragrance research, as well as for viticultural and oenological studies aiming to enhance wine quality. This document summarizes quantitative data from multiple studies, details a common experimental protocol for β-damascenone quantification, and illustrates the biosynthetic pathway and analytical workflow.
Data Presentation: β-Damascenone Concentrations in Grape Varietals
| Grape Varietal | Form of β-Damascenone | Concentration (µg/kg of grapes) | Reference |
| Pinot Noir | Free | ~1.5 - 2.5 | Feng et al. (2015) via[4] |
| Bound | ~10 - 18 | Feng et al. (2015) via[4] | |
| Merlot | Hydrolytically Liberated | 18.2 | Kotseridis et al. (1998) |
| Cabernet Sauvignon | Hydrolytically Liberated | 22.4 | Kotseridis et al. (1998) |
| Cabernet Franc | Hydrolytically Liberated | 15.8 | Kotseridis et al. (1998) |
| Muscat Varieties | Total Volatile | Consistently higher than Gewürztraminer | |
| Gewürztraminer | Total Volatile | Lower than Muscat varieties | |
| 'Wuhecuibao' | Free | Not specified | |
| 'Zaoheibao' | Free | Not specified |
Qualitative Observations from Literature:
-
Muscat varieties generally exhibit higher levels of norisoprenoids, including β-damascenone, compared to non-aromatic varieties.
-
Studies have indicated that Riesling may have higher concentrations of β-damascenone than Chardonnay and Pinot Gris, but lower levels than Shiraz and Cabernet Sauvignon.
-
Non-aromatic red and white grape varieties such as Cabernet Sauvignon, Syrah, Semillon, Sauvignon Blanc, and Chenin Blanc are also known to contain significant levels of norisoprenoids.
Mandatory Visualization
Below are diagrams illustrating the biosynthetic pathway of β-damascenone and a typical experimental workflow for its quantification.
Experimental Protocols
The quantification of β-damascenone in grape varietals typically involves the analysis of both the free, volatile form and the non-volatile, glycosidically bound precursors, which can release β-damascenone upon hydrolysis. A common methodology is based on solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation and Extraction
-
Homogenization: A representative sample of grape berries (e.g., 250 g) is destemmed and homogenized in a blender. To prevent enzymatic degradation, the process can be carried out at low temperatures, and inhibitors like sodium fluoride and polyvinylpolypyrrolidone (PVPP) may be added.
-
Juice Separation: The resulting slurry is centrifuged to separate the clear juice from the solid pulp and skins.
-
Solid-Phase Extraction (SPE): The clarified juice is passed through a C18 SPE cartridge (e.g., Sep-Pak C18).
-
Free Volatiles Fraction: The cartridge is first washed with a non-polar solvent mixture (e.g., pentane/dichloromethane) to elute the free aroma compounds, including free β-damascenone.
-
Glycosidically Bound Precursors Fraction: The cartridge is then washed with a more polar solvent, such as methanol, to elute the glycosidically bound precursors. This fraction is collected separately.
-
2. Hydrolysis of Glycosidically Bound Precursors
-
The methanol eluate containing the glycosidic precursors is evaporated to dryness under vacuum to remove the solvent.
-
The residue is redissolved in a phosphate-citrate buffer solution at a pH of approximately 3.0-3.2.
-
The solution is then heated (e.g., at 100°C for 16 hours) to induce acid hydrolysis, which cleaves the sugar moieties and releases the volatile aglycones, including β-damascenone.
-
Following hydrolysis, the released aglycones are extracted from the aqueous solution using a suitable organic solvent (e.g., diethyl ether-hexane).
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the separation and quantification of β-damascenone.
-
Column: A capillary column with a suitable stationary phase (e.g., DB-WAX or equivalent polar phase) is employed for the chromatographic separation.
-
Injection: The extracted samples (both the free and the hydrolyzed fractions) are injected into the GC system.
-
GC Oven Program: A temperature gradient program is used to separate the volatile compounds. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 220-240°C.
-
MS Detection: The mass spectrometer is operated in electron impact (EI) mode. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity, monitoring characteristic ions of β-damascenone (e.g., m/z 190, 121, 105).
-
Quantification: Quantification is typically performed using a stable isotope dilution assay, where a known amount of a deuterated internal standard (e.g., d3-β-damascenone) is added to the samples before extraction. This allows for accurate correction of any analyte loss during sample preparation. A calibration curve is generated using standards of known β-damascenone concentrations.
This guide provides a comparative overview of β-damascenone levels in different grape varietals based on available scientific literature. The provided experimental protocol offers a robust framework for researchers intending to perform such quantitative analyses. The inherent genetic differences between cultivars, coupled with the influence of terroir and viticultural techniques, result in a diverse aromatic potential across the Vitis vinifera spectrum.
References
The Sensory Nuances of Rose Ketones: A Comparative Analysis of Beta-Damascenone and Its Analogs
A deep dive into the sensory profiles, potency, and olfactory perception of beta-damascenone, beta-ionone, alpha-ionone, and beta-damascone reveals distinct characteristics that are critical for their application in research and product development. While all contribute to the characteristic aroma of rose, their individual sensory impacts vary significantly, a factor largely attributable to their structural differences and interactions with olfactory receptors.
This compound, a C13-norisoprenoid, is renowned for its potent and complex aroma profile, often described as fruity, floral, and honey-like, even at very low concentrations. It is a key contributor to the aroma of roses and is also found in a variety of other natural products, including wine and tobacco.[1][2] Its sensory impact is often considered more multifaceted than that of other rose ketones like the ionones and damascones.
Quantitative Sensory Profile Comparison
| Sensory Attribute | This compound | beta-Ionone | alpha-Ionone | beta-Damascone |
| Floral | High | High | High | Moderate-High |
| Descriptor | Rose, flowery-fruity | Violet, floral | Violet, orris, powdery | Rose, floral |
| Fruity | High | Moderate | High | High |
| Descriptor | Red berry, cooked apple | Berry | Raspberry, berry | Plum, blackcurrant |
| Woody | Low-Moderate | Moderate | High | Low-Moderate |
| Descriptor | Woody | Woody | Woody, cedarwood | Woody |
| Green | Moderate | Low | Low | Moderate |
| Descriptor | Green | - | - | Green |
| Spicy/Other | High | Low | Moderate | High |
| Descriptor | Honey, tobacco | - | Balsamic | Honey, tobacco |
Note: The intensity ratings for this compound and beta-ionone are based on their impact in a wine matrix, which may influence perception.[3][4][5] Ratings for alpha-ionone and beta-damascone are derived from descriptive literature.
Odor Thresholds: A Measure of Potency
The odor threshold, the lowest concentration of a substance detectable by the human nose, is a critical measure of an aroma compound's potency. This compound is known for its exceptionally low odor threshold, making it a high-impact aroma compound.
| Compound | Odor Threshold in Water (µg/L) | Odor Threshold in Model Wine/Alcohol Solution (µg/L) |
| This compound | 0.002 | 0.05 |
| beta-Ionone | 0.007 | 0.09 |
| alpha-Ionone | 0.03 - 328 (enantiomer dependent) | - |
| beta-Damascone | Not readily available | - |
The significant difference in odor thresholds highlights the potent nature of this compound compared to other rose ketones. It is important to note that the matrix in which the odorant is present can significantly affect its perception and threshold.
Experimental Protocols
The sensory data presented is typically generated using standardized and rigorous experimental protocols. The following are detailed methodologies for two key experimental approaches used in the sensory analysis of aroma compounds.
Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis is a method used to identify and quantify the sensory attributes of a product. A trained sensory panel is essential for this methodology.
1. Panelist Selection and Training:
-
Recruit 10-12 individuals with a good sense of smell and taste, and the ability to articulate their perceptions.
-
Conduct screening tests to assess their ability to discriminate between different aromas and tastes.
-
Train the selected panelists over several sessions to develop a consensus vocabulary for describing the sensory attributes of the rose ketones. Reference standards for each attribute (e.g., specific floral, fruity, woody notes) are provided to calibrate the panelists.
2. Sample Preparation:
-
Prepare solutions of each rose ketone (this compound, beta-ionone, alpha-ionone, beta-damascone) in a neutral solvent (e.g., mineral oil, ethanol/water mixture) at concentrations well above their individual odor thresholds but not so high as to cause olfactory fatigue.
-
Present the samples in identical, coded containers to blind the panelists.
3. Sensory Evaluation:
-
Panelists evaluate each sample individually in a controlled environment (odor-free, consistent temperature and lighting).
-
They rate the intensity of each previously defined sensory attribute on a continuous line scale (e.g., a 15-cm line anchored with "low intensity" and "high intensity").
4. Data Analysis:
-
The intensity ratings from the line scales are converted to numerical data.
-
Statistical analysis (e.g., Analysis of Variance - ANOVA) is performed to determine significant differences in the sensory attributes between the different rose ketones.
Gas Chromatography-Olfactometry (GC-O)
GC-O is an analytical technique that combines gas chromatography for separating volatile compounds with human olfaction for detecting odor-active compounds.
1. Sample Preparation and Injection:
-
A solution of the rose ketone or a complex sample containing it is prepared.
-
A small volume of the sample is injected into the gas chromatograph.
2. Gas Chromatographic Separation:
-
The volatile compounds are separated based on their boiling points and chemical properties as they pass through a capillary column.
3. Olfactometry and Detection:
-
The effluent from the GC column is split into two paths. One path goes to a chemical detector (e.g., a mass spectrometer for identification), and the other goes to a heated sniffing port.
-
A trained panelist (or a panel of panelists, one at a time) sniffs the effluent from the port and records the time and description of any detected odors.
-
The intensity of the odor can also be rated using a time-intensity method.
4. Data Analysis:
-
The olfactometry data is combined with the chromatography data to create an aromagram, which shows the odor-active regions of the chromatogram.
-
This allows for the identification of the specific compounds responsible for the perceived aroma.
References
- 1. The alpha-Ionones [leffingwell.com]
- 2. This compound, 23696-85-7 [thegoodscentscompany.com]
- 3. The Potential Effect of β-Ionone and β-Damascenone on Sensory Perception of Pinot Noir Wine Aroma [mdpi.com]
- 4. The Potential Effect of β-Ionone and β-Damascenone on Sensory Perception of Pinot Noir Wine Aroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Nuances of Beta-Damascenone Quantification: A Comparative Guide to Stable Isotope Dilution Assay and HS-SPME-GC-MS
For researchers, scientists, and drug development professionals engaged in the intricate analysis of flavor and fragrance compounds, the accurate quantification of beta-damascenone is paramount. This potent aroma compound, with its characteristic fruity and floral notes, plays a crucial role in the sensory profile of numerous products, from fine wines to processed foods. This guide provides an in-depth comparison of two prevalent analytical techniques for this compound quantification: the gold-standard Stable Isotope Dilution Assay (SIDA) and the widely adopted Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
The selection of an appropriate analytical method is a critical decision in any scientific investigation, directly impacting the reliability and validity of the results. While both SIDA and HS-SPME-GC-MS are powerful tools for the analysis of volatile compounds like this compound, they differ in their underlying principles, workflows, and performance characteristics. This guide aims to provide a clear and objective comparison to aid researchers in selecting the most suitable method for their specific application.
Performance Characteristics: A Side-by-Side Comparison
To facilitate a direct comparison, the following table summarizes the key validation parameters for both SIDA and HS-SPME-GC-MS in the context of this compound analysis in a wine matrix. It is important to note that these values are representative and can vary depending on the specific instrumentation, matrix, and experimental conditions.
| Validation Parameter | Stable Isotope Dilution Assay (SIDA) | Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) |
| Limit of Detection (LOD) | Typically in the low ng/L range | 0.01 µg/L |
| Limit of Quantification (LOQ) | Typically in the mid to high ng/L range | 0.03 µg/L |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (Recovery) | 97 - 103% | Not explicitly stated in the compared study |
| Precision (RSD) | < 10% | < 15% |
Delving into the Methodologies: Experimental Protocols
A thorough understanding of the experimental protocols is essential for the successful implementation and interpretation of results from either method.
Stable Isotope Dilution Assay (SIDA)
The SIDA method is renowned for its high accuracy and precision, as it employs a stable isotope-labeled internal standard that behaves almost identically to the analyte of interest throughout the sample preparation and analysis process. This co-elution allows for the correction of matrix effects and variations in extraction efficiency.
Experimental Workflow for SIDA:
Detailed Protocol:
-
Sample Preparation: A known volume of the liquid sample (e.g., wine) is taken.
-
Internal Standard Spiking: A precise amount of a stable isotope-labeled this compound (e.g., d3-β-damascenone) solution of known concentration is added to the sample.
-
Equilibration: The sample is thoroughly mixed and allowed to equilibrate to ensure a homogenous distribution of the internal standard.
-
Extraction: The this compound, along with its labeled counterpart, is extracted from the sample matrix using a suitable organic solvent (e.g., dichloromethane) via liquid-liquid extraction.
-
Concentration: The organic extract is carefully concentrated to a smaller volume to increase the analyte concentration.
-
GC-MS Analysis: An aliquot of the concentrated extract is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS). The GC separates the components of the mixture, and the MS detects and quantifies the native this compound and the labeled internal standard based on their specific mass-to-charge ratios.
-
Quantification: The concentration of this compound in the original sample is calculated based on the known concentration of the added internal standard and the measured ratio of the peak areas of the native and labeled compounds.
Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)
HS-SPME is a solvent-free extraction technique that is valued for its simplicity, speed, and sensitivity. It involves the partitioning of volatile analytes from the headspace of a sample onto a coated fiber, which is then thermally desorbed into the GC-MS system.
Experimental Workflow for HS-SPME-GC-MS:
Detailed Protocol:
-
Sample Preparation: A specific volume of the liquid sample (e.g., 5 mL of wine) is placed into a headspace vial. An internal standard (e.g., 3-octanol) and a salt (e.g., NaCl) to enhance analyte volatility are added.
-
Incubation and Headspace Generation: The vial is sealed and incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 15 minutes) with agitation to allow the volatile compounds to partition into the headspace.
-
SPME Fiber Extraction: A solid-phase microextraction (SPME) fiber with a suitable coating (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.
-
Thermal Desorption: The SPME fiber is then retracted and immediately inserted into the hot injection port of the GC-MS, where the adsorbed analytes are thermally desorbed onto the GC column.
-
GC-MS Analysis: The separated compounds are detected and identified by the mass spectrometer.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with standard solutions of this compound.
Concluding Remarks
Both Stable Isotope Dilution Assay and Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry are highly capable methods for the quantification of this compound.
SIDA stands out for its exceptional accuracy and precision, making it the reference method for applications demanding the highest level of analytical rigor. The use of an isotopically labeled internal standard effectively compensates for matrix effects and procedural losses, leading to highly reliable data.
HS-SPME-GC-MS offers a compelling alternative, particularly for routine analysis and high-throughput screening. Its solvent-free nature, simplicity, and good sensitivity make it an attractive option for many laboratories.
The ultimate choice between these two methods will depend on the specific requirements of the research, including the desired level of accuracy and precision, sample throughput needs, and available instrumentation and expertise. For critical applications where accuracy is non-negotiable, SIDA remains the gold standard. For routine quality control and screening purposes where high throughput and ease of use are priorities, HS-SPME-GC-MS provides a robust and reliable solution.
cross-validation of different beta-damascenone quantification techniques
For Researchers, Scientists, and Drug Development Professionals
Beta-damascenone is a potent aroma compound found in a variety of foods and beverages, contributing desirable floral and fruity notes. Its accurate quantification is crucial for quality control, flavor research, and understanding its impact on sensory perception. This guide provides a comparative overview of common analytical techniques used for the quantification of this compound, complete with experimental data and detailed protocols to aid in methodological selection and implementation.
Comparison of Quantification Techniques
The selection of an appropriate quantification technique for this compound depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the performance of several widely used methods.
| Technique | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reproducibility (RSD%) | Key Advantages | Key Disadvantages |
| HS-SPME-GC-MS | Wine | < LOD | 0.03 µg/L | - | - | Solventless, relatively simple sample preparation.[1] | Matrix effects can be significant; fiber-to-fiber variability. |
| Orange Juice | - | - | - | 1-15% | Good reproducibility with standard addition.[2][3] | Thermal processing can influence concentration.[2][3] | |
| GC-MS/MS | Rose Oil | - | - | - | - | High selectivity and specificity, ideal for complex matrices. | Requires more specialized instrumentation. |
| Stable Isotope Dilution Assay (SIDA) | Foods | - | - | - | - | High accuracy and precision, corrects for matrix effects and analyte loss. | Requires synthesis or purchase of expensive labeled standards. |
| RP-HPLC-UV | Alcoholic Beverages | - | - | - | - | Applicable to a range of beverages. | Requires extensive sample preparation (distillation and SPE). |
| GC-O | General | Very low (sensory) | - | - | - | Directly assesses odor activity and sensory relevance. | Not a direct quantification method; requires trained panelists. |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. Below are outlines of the key experimental protocols for the compared techniques.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is widely used for the analysis of volatile and semi-volatile compounds in various matrices.
a. Sample Preparation:
-
Place a 10 mL aliquot of the liquid sample (e.g., wine, juice) into a 20 mL headspace vial.
-
For solid samples, a specific weight (e.g., 1.0 g of dry-cured ham) is placed in the vial.
-
Add an internal standard (e.g., a deuterated analog of this compound) for accurate quantification.
-
A salt solution (e.g., saturated NaCl) may be added to enhance the release of volatile compounds.
b. HS-SPME Procedure:
-
Pre-condition the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) at a high temperature (e.g., 270°C for 30 min) before first use.
-
Equilibrate the sample at a specific temperature (e.g., 70°C) for a set time (e.g., 60 min).
-
Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 60 min at 70°C).
c. GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the hot injector of the gas chromatograph (e.g., 4 min at 250°C).
-
Separate the compounds on a suitable capillary column (e.g., arylene modified 5% phenyl/95% methyl PDMS).
-
Use a temperature gradient program to elute the compounds.
-
Detect and quantify the target analyte using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This technique provides enhanced selectivity, which is crucial for complex samples where this compound may co-elute with other compounds.
-
Sample Preparation and GC Separation: Follow similar procedures as for GC-MS.
-
MS/MS Detection: The mass spectrometer is operated in MS/MS mode. A specific precursor ion of this compound is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This highly selective detection minimizes interference from the matrix.
Stable Isotope Dilution Assay (SIDA)
SIDA is a highly accurate quantification method that corrects for analyte losses during sample preparation and analysis.
-
Procedure: A known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) is added to the sample at the beginning of the sample preparation process. The ratio of the unlabeled (native) analyte to the labeled internal standard is then measured by GC-MS. Since the labeled standard behaves almost identically to the native analyte throughout the procedure, any losses will affect both equally, allowing for very accurate quantification.
Reversed-Phase Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)
This method has been applied to alcoholic beverages.
-
Sample Preparation: This method requires a more involved sample preparation process, including steam distillation of the beverage followed by an extraction and concentration step using a C18 solid-phase extraction (SPE) column.
-
HPLC Analysis: The concentrated extract is then analyzed by reversed-phase liquid chromatography with UV detection at the absorption maximum of this compound (227 nm).
Gas Chromatography-Olfactometry (GC-O)
GC-O is used to determine the sensory significance of volatile compounds.
-
Procedure: The effluent from the gas chromatography column is split between a conventional detector (like MS or FID) and a sniffing port. A trained panelist sniffs the effluent and records the time and description of any detected odors. This allows for the identification of aroma-active compounds, including this compound. Dilution to threshold methods can be employed to obtain a semi-quantitative measure of the odor potency.
Experimental Workflow and Data Analysis
The following diagram illustrates a general workflow for the comparison of this compound quantification techniques.
Caption: General workflow for the cross-validation of this compound quantification techniques.
Sensory Perception Pathway
This compound is a C13-norisoprenoid that contributes to the aroma of many foods and beverages. Its perception begins with the interaction of the molecule with olfactory receptors in the nasal cavity. While a specific, single receptor for this compound has not been definitively identified, it is understood that the overall aroma profile is a result of the combinatorial activation of multiple olfactory receptors. This complex signal is then transmitted to the olfactory bulb and processed in the brain, leading to the perception of its characteristic floral and fruity aroma. It is also known to act as an aroma enhancer, indirectly elevating the perception of other fruity esters in wine. The perceived intensity of this compound can be significantly influenced by the food or beverage matrix. For instance, its perception threshold in red wine is over 1000-fold higher than in a simple hydroalcoholic solution, highlighting the importance of the matrix in sensory analysis.
The following diagram illustrates the simplified signaling pathway for odor perception.
Caption: Simplified signaling pathway of odor perception.
References
- 1. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of β-damascenone in orange juice using headspace standard addition SPME with selected ion GC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Natural vs. Synthetic Beta-Damascenone
For Researchers, Scientists, and Drug Development Professionals
Beta-damascenone, a C13-norisoprenoid, is a highly valued compound in the flavor, fragrance, and pharmaceutical industries due to its potent and complex aroma profile, reminiscent of roses, and its emerging biological activities. This guide provides a comparative analysis of this compound derived from natural sources versus synthetic manufacturing, focusing on chemical purity, isomeric composition, and biological efficacy. The information herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate grade of this compound for their specific applications.
Source and Synthesis Overview
Natural this compound is a secondary metabolite found in a variety of plants and fruits, including roses, grapes, and tomatoes.[1] It is formed through the enzymatic degradation of carotenoids, such as neoxanthin.[2] The extraction and isolation of natural this compound often involve complex and costly processes, leading to a premium price for the final product. One commercial source describes a natural isolate obtained from sugarcane via a fermentation and isolation process.[3]
Synthetic this compound , on the other hand, is produced through various chemical pathways. Common starting materials include β-ionone and citral. These multi-step syntheses allow for large-scale and cost-effective production. However, the nature of chemical synthesis can lead to different impurity profiles and isomeric ratios compared to the natural counterpart.
Quantitative Data Comparison
Table 1: Purity and Physical Properties
| Parameter | Natural this compound | Synthetic this compound |
| Purity (by GC) | >98.0%[4] | Typically >90% (sum of isomers) |
| Appearance | Pale yellow to yellow liquid | Pale yellow to yellow liquid |
| Molecular Formula | C₁₃H₁₈O | C₁₃H₁₈O |
| Molecular Weight | 190.28 g/mol | 190.28 g/mol |
| Boiling Point | ~116 °C at 13 Torr | ~116 °C at 13 Torr |
| Solubility | Soluble in ethanol | Soluble in ethanol |
Table 2: Isomeric Composition
| Isomer | Natural this compound (from Rosa damascena) | Synthetic this compound |
| Diastereomers | Primarily one isomer observed | Typically a mixture of isomers |
| Geometric Isomers (E/Z) | Not explicitly quantified in available literature for this compound. For the related synthetic α-damascone, the (E)-isomer is predominant (92-99%). | Not explicitly quantified in available literature for this compound. |
Biological Activity
This compound has been shown to possess noteworthy biological activities, including anti-inflammatory and potential cancer-preventive effects. Studies have demonstrated its ability to inhibit the NF-κB signaling pathway and induce phase 2 detoxifying enzymes.
While direct comparative studies on the biological efficacy of natural versus synthetic this compound are lacking, research on other natural versus synthetic compounds suggests that the presence of minor synergistic or antagonistic compounds in natural extracts can influence their overall biological activity. Therefore, it is plausible that the bioactivity of natural this compound could differ from its synthetic counterpart due to the presence of trace co-extractives. Further research is warranted to elucidate these potential differences.
Experimental Protocols
Protocol for Purity and Impurity Profiling by GC-MS
This protocol is adapted from established methods for the analysis of this compound in complex matrices and can be applied to compare the purity and impurity profiles of natural and synthetic samples.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound standard in methanol.
-
For each sample (natural and synthetic), prepare a 1 mg/mL solution in methanol.
-
Create a series of dilutions from the stock solution for calibration (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
2. GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 5°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) for quantification of this compound (target ions: m/z 69, 121, 190).
-
3. Data Analysis:
-
Quantify the purity of this compound in each sample using the calibration curve.
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Compare the chromatograms of the natural and synthetic samples to identify unique impurities in each.
Protocol for Isomer Analysis by Chiral GC-FID
This protocol is based on methods developed for the chiral analysis of related compounds in essential oils and can be adapted to investigate the isomeric composition of this compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of each this compound sample in hexane.
2. Chiral GC-FID Parameters:
-
Column: A suitable chiral column, such as one with a cyclodextrin-based stationary phase (e.g., BGB 178 30% CD).
-
Carrier Gas: Hydrogen or Helium.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: An optimized temperature program to achieve baseline separation of the isomers.
-
Detector: Flame Ionization Detector (FID) at 280°C.
3. Data Analysis:
-
Identify the peaks corresponding to the different isomers based on their retention times.
-
Calculate the relative percentage of each isomer by peak area normalization.
-
Compare the isomeric ratios between the natural and synthetic samples.
Visualizations
Caption: Experimental workflow for the comparative analysis.
Caption: Simplified signaling pathway of this compound.
Conclusion
The choice between natural and synthetic this compound depends critically on the intended application. For applications in high-end perfumery and natural flavor formulations, the nuanced aroma profile and "natural" label of the isolated product may be indispensable. For research and pharmaceutical applications where high purity and a well-defined, consistent composition are paramount, a highly purified synthetic version might be more suitable, provided that the isomeric composition is well-characterized and consistent across batches.
This guide highlights the current state of knowledge and also underscores the need for more direct comparative studies to fully elucidate the differences in impurity profiles, isomeric ratios, and biological activities between natural and synthetic this compound. Such studies would provide invaluable data for researchers and industry professionals in making informed decisions.
References
A Comparative Guide to the Aroma Contribution of Beta-Damascenone and Other Norisoprenoids
In the intricate world of aroma chemistry, norisoprenoids stand out for their profound impact on the sensory profiles of a wide array of natural products, most notably wine. These carotenoid-derived compounds, though often present in minute concentrations, possess exceptionally low odor thresholds, allowing them to exert significant influence on the final bouquet. This guide provides a detailed comparison of the aroma contribution of beta-damascenone versus other key norisoprenoids, offering valuable insights for researchers, scientists, and professionals in flavor and fragrance development.
Quantitative Comparison of Key Norisoprenoids
The olfactory impact of an aroma compound is primarily determined by its concentration and its odor detection threshold. The Odor Activity Value (OAV), calculated as the ratio of a compound's concentration to its odor threshold, is a useful metric for estimating the sensory contribution of individual molecules. An OAV greater than 1 suggests that the compound is likely to contribute to the overall aroma.
Below is a summary of the quantitative data for this compound and other significant norisoprenoids found in wine.
| Compound | Aroma Descriptors | Odor Threshold in Wine (µg/L) | Typical Concentration in Red Wine (µg/L) | Typical Concentration in White Wine (µg/L) |
| This compound | Cooked apple, fruity, floral, honey, rose, plum, tea, caramel[1][2][3][4] | 4 - 7[2] | 1 - 2 | 5 - 10 |
| Beta-Ionone | Violet, raspberry, woody | 0.09 | Varies, can reach up to 340 in certain varieties | Varies |
| TDN (1,1,6-trimethyl-1,2-dihydronaphthalene) | Petrol, kerosene | 2 | Can reach 50+ in aged Riesling | High in aged Riesling |
| Vitispirane | Floral, fruity, woody, eucalyptus, camphor | Not definitively established in wine | Average of 29.2 in some Italian red wines | Varies |
| TPB (E-1-(2,3,6-trimethylphenyl)buta-1,3-diene) | Tobacco, green, cut-grass | Not definitively established in wine | Varies, present in aged wines | Varies |
| Megastigmatrienone | Tobacco, incense | Not definitively established in wine | 2 - 41 in aged wines | 2 - 41 in aged wines |
Note: Odor thresholds can vary significantly depending on the matrix (e.g., water vs. wine) and the individual sensitivity of the assessor. Concentrations are also highly dependent on factors such as grape variety, viticultural practices, fermentation, and aging conditions.
This compound is often described as an "aroma enhancer," capable of boosting the perception of other fruity notes in wine, even at concentrations below its own detection threshold. While its direct contribution can be characterized by cooked apple and floral notes, its synergistic effects with other aroma compounds make it a crucial component of a complex bouquet. In contrast, compounds like TDN impart very distinct and sometimes polarizing "petrol" or "kerosene" aromas, particularly in aged Riesling wines. Beta-ionone is prized for its violet and raspberry notes, contributing to the floral and red fruit character of certain red wines.
Experimental Protocols
Accurate assessment of the aroma contribution of norisoprenoids relies on a combination of analytical and sensory techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. It allows for the identification of odor-active compounds in a complex mixture, even those present at concentrations below the detection limits of instrumental detectors.
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix (e.g., wine) using techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction.
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the chromatographic column.
-
Olfactometric Detection: The column effluent is split, with one portion directed to a conventional detector (e.g., mass spectrometer for identification) and the other to a sniffing port.
-
Sensory Evaluation: A trained sensory panelist or assessor sniffs the effluent at the sniffing port and records the time, intensity, and description of any perceived odors.
-
Data Analysis: The olfactometric data is correlated with the chromatographic data to identify the specific compounds responsible for the detected aromas. Different GC-O techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis can be used to rank the odorants based on their potency.
Sensory Panel Analysis
Sensory panel analysis provides direct human perception data on the aroma profile of a sample. This is crucial for understanding the overall sensory impact and potential synergistic or antagonistic effects between different aroma compounds.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 assessors is selected based on their sensory acuity and trained to identify and rate specific aroma attributes consistently.
-
Sample Presentation: Samples are presented to the panelists in a controlled environment, typically in standardized tasting glasses with random three-digit codes to ensure blinding.
-
Aroma Evaluation: Panelists are instructed to smell each sample and rate the intensity of various aroma descriptors on a predefined scale. Palate cleansers like water are used between samples.
-
Data Collection and Analysis: The intensity ratings for each descriptor are collected and statistically analyzed to determine significant differences between samples and to generate an overall aroma profile.
Odor Activity Value (OAV) Calculation
The OAV is a calculation used to estimate the sensory relevance of a particular aroma compound within a sample.
Methodology:
-
Quantification of Compound Concentration (C): The concentration of the target aroma compound in the sample is determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
-
Determination of Odor Threshold (OT): The odor threshold of the compound in a matrix similar to the sample is obtained from literature or determined experimentally.
-
Calculation: The OAV is calculated using the following formula:
-
OAV = C / OT
-
A higher OAV suggests a greater contribution of that compound to the overall aroma of the sample.
Visualizations
Formation Pathway of C13-Norisoprenoids
Norisoprenoids are formed from the degradation of carotenoids, which are pigments naturally present in grapes. This degradation can occur through enzymatic and acid-catalyzed reactions during grape ripening, fermentation, and wine aging.
Caption: Formation of C13-norisoprenoids from carotenoid precursors.
Experimental Workflow for Aroma Compound Analysis
The process of identifying and quantifying the contribution of specific aroma compounds involves a multi-step workflow combining chemical analysis and sensory evaluation.
Caption: Workflow for assessing the contribution of aroma compounds.
References
A Guide to Inter-Laboratory Comparison of Beta-Damascenone Measurements
For researchers, scientists, and professionals in drug development and food science, accurate quantification of aroma compounds like beta-damascenone is critical. This guide provides a comparative overview of analytical methodologies for measuring this compound, supported by experimental data from various studies. Due to the absence of a formal inter-laboratory proficiency testing scheme for this compound, this guide synthesizes data from independent research to offer a comparative perspective on the performance of different analytical approaches.
This compound is a potent C13-norisoprenoid that contributes significant "flowery-fruity" and "cooked apple" notes to a wide range of products, including wine, rose oil, and fruit juices.[1] Its low odor threshold makes its precise measurement essential for quality control and product development.
Comparison of Analytical Methods for this compound Quantification
The following table summarizes quantitative data for this compound from various studies, highlighting the different matrices and analytical techniques employed. This comparative data is essential for understanding the expected concentration ranges and the suitability of different methods.
| Food Matrix | Analytical Method | Reported Concentration of this compound (µg/L) | Reference |
| Red Wines (Merlot, Cabernet Sauvignon, Cabernet Franc, Pinot Noir, Grenache) | Stable Isotope Dilution Assay (SIDA) with GC-MS | 5.4 - 5.5 (mean for Grenache and Cabernet Sauvignon) | [2] |
| Red Wines | Gas Chromatography-Mass Spectrometry (GC-MS) | Approximately 1 | [3][4][5] |
| White Wines | Not Specified | 5 - 10 | |
| Authentic and Commercial Wines | Headspace Solid-Phase Microextraction (HS-SPME) with heart-cut multidimensional GC-MS/MS | 0.03 - 10.3 | |
| Orange Juice (Raw) | Headspace SPME with selected ion GC-MS | 0.15 | |
| Orange Juice (Heated) | Headspace SPME with selected ion GC-MS | 0.3 | |
| Not from Concentrate Orange Juice | Headspace SPME with selected ion GC-MS | 0.122 - 0.281 | |
| Frozen Concentrated Orange Juice | Headspace SPME with selected ion GC-MS | 0.117 - 0.445 | |
| Reconstituted from Concentrate Orange Juice | Headspace SPME with selected ion GC-MS | 0.221 - 0.690 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for two common and powerful techniques for this compound quantification.
Stable Isotope Dilution Assay (SIDA) with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is considered a gold standard for accurate quantification of volatile compounds.
-
Sample Preparation:
-
An internal standard, typically a deuterated form of this compound (e.g., [²H₄]-β-damascenone), is added to the sample (e.g., wine, fruit juice).
-
For the analysis of free this compound, the sample is extracted with an organic solvent mixture, such as diethyl ether-hexane (1:1, v/v).
-
To measure glycosidically bound precursors, the sample is passed through a Solid-Phase Extraction (SPE) cartridge (e.g., Sep-Pak C18) to isolate the precursors.
-
The precursor extract is then subjected to acid hydrolysis to release the bound this compound.
-
-
GC-MS Analysis:
-
The prepared extract is injected into a gas chromatograph.
-
Column: A non-polar or medium-polarity capillary column is typically used (e.g., arylene modified 5% phenyl/95% methyl PDMS).
-
Oven Program: A temperature gradient is applied to separate the compounds, for instance, starting at 50°C and ramping up to 305°C.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of both the native this compound and the deuterated internal standard. The molecular ion and specific fragment ions are monitored for quantification.
-
-
Quantification:
-
The concentration of this compound is calculated based on the ratio of the peak areas of the native compound to the internal standard.
-
Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in liquid and solid samples.
-
Sample Preparation:
-
A known amount of the sample (e.g., orange juice) is placed in a headspace vial.
-
An internal standard can be added for improved accuracy.
-
The vial is sealed and incubated at a controlled temperature (e.g., 50°C) to allow the volatile compounds to partition into the headspace.
-
-
SPME Extraction:
-
A SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
The SPME fiber is then inserted into the hot injection port of the GC, where the adsorbed compounds are thermally desorbed onto the analytical column.
-
The GC-MS analysis proceeds as described in the SIDA protocol, with the mass spectrometer often operated in selected ion monitoring mode for enhanced sensitivity and selectivity.
-
-
Quantification:
-
Quantification is typically performed using a calibration curve prepared with standard solutions of this compound. Standard addition can also be used to compensate for matrix effects.
-
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in this compound analysis and its formation, the following diagrams are provided.
Caption: General workflow for this compound analysis using GC-MS.
Caption: Formation pathway of this compound from carotenoid precursors.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative determination of free and hydrolytically liberated this compound in red grapes and wines using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. infowine.com [infowine.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Which impact for this compound on red wines aroma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Beta-Damascenone as a Superior Adulteration Marker in Wine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The adulteration of wine with synthetic flavorings is a significant issue, compromising the integrity and quality of the product. Identifying reliable chemical markers is crucial for ensuring authenticity. This guide provides a comprehensive comparison of beta-damascenone and other potential C13-norisoprenoids as markers for wine adulteration, supported by experimental data and detailed analytical protocols.
Introduction to this compound and Wine Aroma
This compound is a C13-norisoprenoid, a class of aromatic compounds naturally present in grapes and wine that are formed from the degradation of carotenoids.[1] It is known for its complex and desirable aroma, often described as baked apple, rose, and honey, and possesses an exceptionally low odor threshold, making it a significant contributor to wine's bouquet even at low concentrations.[2][3] While naturally occurring, anomalously high concentrations of this compound and related compounds can indicate the illegal addition of synthetic flavorings.
Comparative Analysis of Adulteration Markers
Recent studies have investigated the concentrations of this compound and other related C13-norisoprenoids, such as α-ionone and β-ionone, in both authentic and commercial wines with suspiciously intense aromas, suggesting potential adulteration. The data indicates that while these compounds are present in authentic wines, their concentrations are significantly elevated in wines suspected of being adulterated.
Quantitative Data Summary
The following table summarizes the concentration ranges of key C13-norisoprenoids in authentic wines versus commercial wines exhibiting unusually strong flavors, indicative of potential flavoring addition.
| Marker Compound | Authentic Wine Concentration Range (µg/L) | "Suspiciously Strong Flavor" Wine Concentration Range (µg/L) | Aroma Profile |
| β-Damascenone | 0.03 - 10.3 | Up to 4.3 | Baked apple, rose, honey, fruity |
| α-Ionone | Up to 4.6 | Violet, raspberry, woody | |
| β-Ionone | Up to 3.6 | Violet, raspberry, woody |
LOD: Limit of Detection Data sourced from a study by Schmarr et al. (2016).[4]
This data suggests that elevated levels of β-damascenone, in conjunction with α-ionone and β-ionone, can serve as strong indicators of wine adulteration with synthetic flavorings. The presence of these compounds in unusually high concentrations disrupts the natural aromatic balance of the wine.
Experimental Protocols
The detection and quantification of this compound and other volatile compounds in wine are typically performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Protocol for HS-SPME-GC-MS Analysis
This protocol is a composite based on methodologies described in several research articles.[5]
1. Sample Preparation:
-
Pipette 5 mL of wine into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride (NaCl) to enhance the release of volatile compounds.
-
Add a known concentration of an appropriate internal standard (e.g., 2-octanol) for quantification.
-
Seal the vial with a PTFE-faced silicone septum.
2. HS-SPME Extraction:
-
Place the vial in a temperature-controlled autosampler (e.g., at 40°C).
-
Equilibrate the sample for 15 minutes.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for a specific duration (e.g., 30-50 minutes) with agitation.
3. GC-MS Analysis:
-
Injector: Desorb the extracted analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) for a set time (e.g., 5 minutes) in splitless mode.
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).
-
GC Column: Employ a suitable capillary column for volatile compound separation (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at a rate of 3°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Operate in Electron Ionization (EI) mode at 70 eV.
-
Scan range: m/z 35-350.
-
Acquire data in both full scan and Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity for target compounds.
-
4. Data Analysis:
-
Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST, Wiley).
-
Quantify the concentration of each analyte by comparing its peak area to that of the internal standard.
Mandatory Visualizations
Biosynthesis and Adulteration Pathway
The following diagram illustrates the natural formation of this compound from carotenoids in grapes and how direct addition can lead to adulteration.
Caption: Natural vs. Adulteration Pathway of β-Damascenone in Wine.
Experimental Workflow for Adulteration Detection
This diagram outlines the analytical workflow for identifying this compound as a wine adulteration marker.
References
- 1. Instant Additive Detection for Wine - 30-Second Tests with WineScan™ 3 [fossanalytics.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical profiling of red wines using surface-enhanced Raman spectroscopy (SERS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. infowine.com [infowine.com]
Evaluating the Impact of Different Yeast Strains on β-Damascenone Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various yeast strains in the production of β-damascenone, a significant aroma compound in wine and other fermented products. The information presented is supported by experimental data from peer-reviewed studies, offering insights into how yeast selection can modulate the final concentration of this potent C13-norisoprenoid.
Data Presentation: Quantitative Comparison of β-Damascenone Production by Different Yeast Strains
The selection of yeast strain plays a pivotal role in the final concentration of β-damascenone. Non-Saccharomyces yeasts, in particular, have demonstrated a significant capacity for influencing the levels of this compound. The following table summarizes quantitative data from various studies, highlighting the differences in β-damascenone production among various yeast species and strains.
| Yeast Species/Strain | Fermentation Substrate | β-Damascenone Concentration (µg/L) | Reference |
| Wickerhamomyces anomalus YWB-1 | Simulated Baijiu | 7.25 (Optimized) | [1] |
| Wickerhamomyces anomalus (various strains) | Simulated Baijiu | 0.6 - 2.4 | [1] |
| Saccharomyces cerevisiae D254 | Tempranillo Grape Must | Lower than IONYS | [2] |
| Saccharomyces cerevisiae IONYS | Tempranillo Grape Must | Higher than D254 | [2] |
| Various French Red Wines | Grape Must | ~1.0 (Free) | [3] |
| Various French Red Wines | Grape Must | ~2.0 (Total) |
Experimental Protocols
Fermentation Protocol for Comparative Analysis of Yeast Strains
This protocol outlines a general methodology for conducting a comparative study on the impact of different yeast strains on β-damascenone production in a wine-like medium.
a. Must Preparation:
-
Source: Use a standardized grape must (e.g., from a single vineyard and vintage of a neutral grape variety) to minimize variability in precursor concentrations.
-
Sterilization: Sterilize the must by filtration (e.g., through a 0.45 µm membrane) or pasteurization to eliminate indigenous microflora.
-
Nutrient Adjustment: Adjust the yeast assimilable nitrogen (YAN) to a non-limiting level (e.g., 250-300 mg/L) using a commercial yeast nutrient blend to ensure healthy fermentation and avoid stress-related metabolic shifts.
b. Yeast Inoculation and Fermentation:
-
Yeast Strains: Rehydrate the selected active dried yeast strains (Saccharomyces and non-Saccharomyces) according to the manufacturer's instructions.
-
Inoculation Rate: Inoculate the sterile must with the rehydrated yeast at a standardized cell density (e.g., 1 x 10^6 cells/mL).
-
Fermentation Conditions: Conduct fermentations in triplicate in temperature-controlled fermenters (e.g., 20-25°C). Monitor fermentation progress by measuring sugar concentration (e.g., °Brix or density) daily.
-
Sampling: Collect samples at the end of alcoholic fermentation for β-damascenone analysis.
Quantification of β-Damascenone by Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol describes a common method for the extraction and quantification of β-damascenone from a fermented beverage.
a. Sample Preparation and Extraction (Headspace Solid-Phase Microextraction - HS-SPME):
-
Sample: Place a defined volume of the fermented beverage (e.g., 8 mL) into a 20 mL headspace vial.
-
Internal Standard: Add a known concentration of an internal standard (e.g., 2-octanol) to each sample for accurate quantification.
-
Salting Out: Add sodium chloride (e.g., 2 g) to the vial to increase the volatility of the analytes.
-
Equilibration: Tightly cap the vial and heat it at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.
b. GC-MS Analysis:
-
Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., 250°C) to desorb the analytes onto the analytical column.
-
Chromatographic Separation: Use a suitable capillary column (e.g., HP-INNOWax) to separate the volatile compounds. The oven temperature is programmed to ramp from an initial low temperature (e.g., 40°C) to a final high temperature (e.g., 280°C) to elute the compounds based on their boiling points.
-
Mass Spectrometric Detection: Use a mass spectrometer in electron ionization (EI) mode to detect and identify the separated compounds. β-damascenone is identified based on its retention time and mass spectrum, and quantified by comparing its peak area to that of the internal standard.
Mandatory Visualization
Biochemical Pathway of β-Damascenone Formation
β-Damascenone is not directly synthesized by yeast but is formed through the enzymatic and acid-catalyzed degradation of carotenoid precursors present in the grapes. Yeast plays a crucial role in transforming these precursors into the final aroma compound.
Caption: Biosynthetic pathway of β-damascenone from neoxanthin.
Experimental Workflow for Comparative Analysis
The following diagram illustrates the key steps in a typical experimental workflow for evaluating the impact of different yeast strains on β-damascenone production.
Caption: Workflow for comparing yeast strains' β-damascenone production.
References
- 1. Frontiers | Screening of β -damascenone-producing strains in light-flavor Baijiu and its production optimization via response surface methodology [frontiersin.org]
- 2. Impact of two yeast strains on Tempranillo red wine aroma profiles throughout accelerated ageing | OENO One [oeno-one.eu]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for beta-Damascenone
For researchers and scientists handling beta-Damascenone, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Adherence to correct disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This compound is classified as a skin irritant and may cause sensitization by skin contact.[1] It is also very toxic to aquatic life with long-lasting effects.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Tightly fitting safety goggles with side-shields |
| Clothing | Lab coat or other protective clothing |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large spills or if exposure limits are exceeded.[2] |
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol
All waste disposal of this compound must be handled in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, clearly labeled, and tightly closed container.
-
Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.
-
-
Spill Management:
-
Minor Spills:
-
Contain the spill using an inert absorbent material like sand, earth, or vermiculite.
-
Clean up the spill immediately, avoiding contact with skin and eyes.
-
Place the absorbed material into a labeled container for waste disposal.
-
-
Major Spills:
-
Evacuate the area and move upwind.
-
Alert emergency responders.
-
Prevent the spillage from entering drains or watercourses.
-
Contain the spill with sand, earth, or vermiculite and collect the recoverable product into labeled containers for recycling or disposal.
-
-
-
Final Disposal:
-
The primary recommended method for disposal is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.
-
Alternatively, the waste can be buried at an authorized landfill.
-
Crucially, do not discharge this compound into sewer systems or the environment.
-
Ecotoxicity Data
The following table summarizes the ecotoxicity data for this compound, highlighting its potential environmental impact.
| Organism | Test | Result | Exposure Time |
| Fish (Danio rerio) | LC50 | 1.09 mg/L | 96 hours |
| Daphnia sp. | EC50 | 9 mg/L | 48 hours |
| Algae spp. | EC50 | 8.3 mg/L | 72 hours |
| Activated sludge | EC50 | 275 mg/L | 3 hours |
| Data sourced from a this compound Safety Data Sheet. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling beta-Damascenone
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling beta-Damascenone. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or chemical goggles. | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) are recommended.[1][2] Contact lenses should not be worn as they can absorb and concentrate irritants.[3] |
| Skin | Chemical-resistant gloves (e.g., PVC). | Select gloves that meet relevant standards (e.g., Europe EN 374, US F739). For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a protection class of 3 or higher (breakthrough time > 60 minutes) is advisable.[3] Always inspect gloves prior to use.[1] |
| Body | Protective clothing, lab coat. | Fire/flame resistant and impervious clothing is recommended. Work clothes should be laundered separately. |
| Respiratory | Approved respirator. | Use a full-face respirator if exposure limits are exceeded, if irritation is experienced, or in poorly ventilated areas. A Type A filter of sufficient capacity is suggested. Local exhaust ventilation is generally required. |
| Feet | Safety footwear or safety gumboots (e.g., Rubber). | Recommended to protect against spills. |
Quantitative Safety and Physical Data
The following table provides key quantitative data for this compound, crucial for risk assessment and safe handling.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50) | >5000 mg/kg bw (mouse) | |
| Acute Dermal Toxicity (LD50) | >5000 mg/kg bw | |
| Aquatic Toxicity (Fish, LC50, 96h) | 1.09 mg/L (Danio rerio) | |
| Aquatic Toxicity (Daphnia, EC50, 48h) | 9 mg/L | |
| Aquatic Toxicity (Algae, EC50, 72h) | 8.3 mg/L | |
| Flash Point | 107.5 °C (closed cup) | |
| Auto-ignition Temperature | 265 °C | |
| Boiling Point | 199 °C | |
| Melting Point | 1.8 °C |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a systematic workflow is critical for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure local exhaust ventilation is operational to control airborne concentrations.
-
Verify that safety showers and eyewash stations are accessible and operational.
-
Remove all sources of ignition as the substance is combustible.
2. Donning Personal Protective Equipment (PPE):
-
Before handling, put on all required PPE as detailed in the table above.
-
Ensure gloves are inspected for integrity and are of the appropriate material and thickness.
3. Handling and Use:
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.
-
When handling, do not eat, drink, or smoke.
-
Keep containers securely sealed when not in use.
-
Avoid physical damage to containers.
4. Spill Management:
-
Minor Spills:
-
Contain the spillage immediately.
-
Absorb the spill with inert material such as sand, earth, or vermiculite.
-
Wipe up the area and place the waste in a suitable, labeled container for disposal.
-
-
Major Spills:
-
Evacuate the area and move upwind.
-
Alert emergency responders, providing the location and nature of the hazard.
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.
-
Prevent the spillage from entering drains or water courses.
-
5. Decontamination and Doffing PPE:
-
After handling, wash hands thoroughly with soap and water.
-
Remove PPE carefully to avoid cross-contamination. Contaminated work clothing should not be allowed out of the workplace and should be washed separately.
6. Storage:
-
Store in original, tightly closed containers in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as oxidizing agents, acids, and bases, as well as foodstuff containers.
7. Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Dispose of contents and containers at an approved waste disposal plant. Do not discharge into sewers or waterways.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
